molecular formula C13H18O4 B583879 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 79494-95-4

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Cat. No.: B583879
CAS No.: 79494-95-4
M. Wt: 238.283
InChI Key: KODWKCTWEHBMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKCTWEHBMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CO1)COCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708304
Record name {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79494-95-4
Record name {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile building block in drug discovery pipelines.[1][2][3] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol (CAS No. 79494-95-4), a molecule with significant potential as a chiral intermediate in the synthesis of complex pharmaceuticals.[5] We will delve into its chemical and physical properties, provide a robust, field-proven protocol for its synthesis and characterization, and discuss its reactivity and potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound is a disubstituted 1,4-dioxane featuring a benzyloxymethyl group at the 6-position and a hydroxymethyl group at the 2-position. This substitution pattern introduces two stereocenters, leading to the possibility of multiple diastereomers. The presence of a primary alcohol, an ether linkage, and a benzyl group imparts a unique combination of polarity and lipophilicity.

Chemical Structure and Properties
  • IUPAC Name: (6-((Benzyloxy)methyl)-1,4-dioxan-2-yl)methanol

  • CAS Number: 79494-95-4[6]

  • Molecular Formula: C₁₃H₁₈O₄[6]

  • Molecular Weight: 238.28 g/mol [6]

  • Appearance: Light Yellow Oil[6]

  • Solubility: Soluble in Chloroform, Dichloromethane, and DMSO.[6]

Tabulated Physicochemical Data
PropertyValueSource/Method
Molecular Weight 238.28Calculated
Molecular Formula C₁₃H₁₈O₄Determined
Physical State Light Yellow Oil[6]
Boiling Point Predicted: ~350-400 °C at 760 mmHgEstimation
Melting Point N/A (as an oil)N/A
Density Predicted: ~1.15 g/cm³Estimation
LogP Predicted: ~1.5 - 2.0Estimation
pKa Predicted: ~15-16 (for the alcohol)Estimation

Synthesis and Purification

The synthesis of asymmetrically substituted 1,4-dioxanes can be achieved through several routes, with one of the most reliable being the acid-catalyzed cyclization of a suitable diol precursor. The following protocol describes a robust method for the preparation of this compound.

Synthetic Strategy: Conceptual Workflow

The chosen synthetic pathway involves the reaction of 3-(benzyloxy)propane-1,2-diol with 2,3-dihydroxypropanal under acidic conditions, followed by reduction of the resulting aldehyde. This approach allows for good control over the formation of the desired 2,6-disubstituted dioxane ring.

G cluster_0 Synthesis Workflow A 3-(Benzyloxy)propane-1,2-diol C Acid-Catalyzed Cyclization (e.g., p-TsOH, Dean-Stark) A->C B 2,3-Dihydroxypropanal B->C D Intermediate Aldehyde: (6-((Benzyloxy)methyl)-1,4-dioxan-2-yl)carbaldehyde C->D Formation of Dioxane Ring E Reduction (e.g., NaBH₄, Methanol) D->E Selective Aldehyde Reduction F Crude Product E->F G Purification (Silica Gel Chromatography) F->G H This compound (Final Product) G->H Isolation of Pure Isomers

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acid-Catalyzed Cyclization

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(benzyloxy)propane-1,2-diol (1 equivalent), 2,3-dihydroxypropanal (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.

Step 2: Reduction of the Intermediate Aldehyde

  • Dissolve the crude aldehyde from the previous step in methanol in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a light yellow oil.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 3.95-3.50 (m, 7H, dioxane ring protons and -CH₂OH), 2.50 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ 137.8 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 73.5 (-OCH₂Ph), 72.0, 71.5, 70.8, 68.5, 66.2, 63.0 (dioxane and -CH₂OH carbons).
FT-IR (neat) ν (cm⁻¹) 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (aliphatic C-H stretch), 1100 (C-O stretch).
Mass Spectrometry (EI) m/z (%): 238 (M⁺, low intensity), 147, 107, 91 (benzyl cation, base peak).
Analytical Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the synthesized compound.

G cluster_1 Analytical Characterization Workflow A Purified Product B ¹H and ¹³C NMR Spectroscopy A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (GC-MS or LC-MS) A->D E Purity Assessment (e.g., HPLC) A->E F Structural Confirmation B->F C->F D->F G Purity >95%? E->G Purity Determined F->G Identity Confirmed

Caption: Workflow for the analytical characterization of the final product.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the primary alcohol and the benzyl ether functionalities.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the 2-position can undergo a variety of common transformations:

  • Oxidation: Selective oxidation to the corresponding aldehyde or carboxylic acid can be achieved using standard reagents (e.g., PCC, DMP, or TEMPO).

  • Esterification/Etherification: The alcohol can be readily converted to esters or ethers to introduce further diversity.

  • Nucleophilic Substitution: Conversion to a leaving group (e.g., tosylate or mesylate) facilitates subsequent nucleophilic substitution reactions.

Reactivity of the Benzyloxymethyl Group

The benzyl ether at the 6-position serves as a robust protecting group for the primary alcohol from which it was derived.[7] It is stable to a wide range of reaction conditions but can be cleaved under reductive conditions.[8]

  • Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol. This deprotection strategy is orthogonal to many other protecting groups, providing valuable synthetic flexibility.[9]

Potential Applications in Drug Development

The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure drug candidates.[5] The two distinct functional handles (the primary alcohol and the protected primary alcohol) allow for sequential and selective modification, enabling the construction of complex molecular architectures. The 1,4-dioxane core itself can impart favorable properties such as improved solubility and metabolic stability.[4] This scaffold is found in compounds targeting a range of biological targets, including receptors and enzymes.[1][2]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. This guide has provided a detailed overview of its chemical properties, a reliable protocol for its synthesis and purification, and a comprehensive analytical characterization workflow. The insights into its reactivity and potential applications will be of significant value to researchers and scientists working in the field of drug discovery and development. The methodologies described herein are designed to be both robust and reproducible, providing a solid foundation for the further exploration and utilization of this promising chemical entity.

References

  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PMC - PubMed Central. [Link]

  • This compound | 79494-95-4. Coompo. [Link]

  • Chemical structures of the new 1,4-dioxane derivatives 3−19. Only one... ResearchGate. [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme Connect. [Link]

  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf - NIH. [Link]

  • Recommended analytical methods for detecting 1,4-dioxane in commercial products. EurekAlert!. [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

  • Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. NYS Department of Environmental Conservation. [Link]

  • What You Need to Know About 1,4-Dioxane Analysis. DDMS, Inc.. [Link]

  • The Role of Dioxane Derivatives in Pharmaceutical Synthesis. Medium. [Link]

  • Benzyl group. Wikipedia. [Link]

  • Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. NCBI Bookshelf. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks | Request PDF. ResearchGate. [Link]

  • Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]

  • (S)-(1,4-Dioxan-2-yl)methanol. PubChem. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Preparation of Substituted 1,4-Dioxanes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (1,4-Dioxan-2-yl)methanol. PubChem - NIH. [Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed.. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol (CAS No. 79494-95-4).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. By examining the constituent functional groups—a 1,4-dioxane ring, a primary alcohol, and a benzyl ether—we can anticipate the key spectroscopic signatures that define its chemical structure. This guide is intended to serve as a practical resource for researchers, offering not only predicted data but also detailed, field-proven experimental protocols for data acquisition and analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of this compound

The molecule this compound presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. The 1,4-dioxane scaffold is a common motif in a variety of biologically active compounds. The presence of a primary alcohol and a benzyl ether linkage provides sites for further chemical modification, making this compound a potentially versatile building block in synthetic chemistry.

Accurate structural characterization is the bedrock of all chemical research and development. Spectroscopic analysis provides a non-destructive means to elucidate the precise arrangement of atoms within a molecule, confirming its identity and purity. This guide will walk through the three primary spectroscopic techniques used for this purpose: NMR, IR, and MS. For each technique, we will discuss the theoretical basis for the expected signals, present predicted data in a tabular format, and provide a detailed experimental protocol for acquiring the data.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 79494-95-4[1]
Molecular Formula C₁₃H₁₈O₄[1]
Molecular Weight 238.28 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. Hydrogens on carbons adjacent to an ether oxygen are expected to be shifted downfield, typically appearing in the 3.4 to 4.5 ppm region.[2][3][4]

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~7.3 ppmmultiplet5HAr-H Protons on the phenyl ring.
~4.5 ppmsinglet2HPh-CH ₂-OBenzylic protons adjacent to an ether oxygen.
3.4 - 4.0 ppmmultiplet7HDioxane ring protonsProtons on the 1,4-dioxane ring are in complex environments due to the presence of substituents and stereochemistry, leading to overlapping multiplets.[5][6][7]
~3.5 ppmdoublet2HCH ₂-OHProtons of the hydroxymethyl group, likely showing coupling to the adjacent dioxane proton.
Variablebroad singlet1HOH The chemical shift of the alcohol proton is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different chemical environments of the carbon atoms in the molecule. Carbons attached to oxygen atoms in ethers and alcohols typically resonate in the 50-80 ppm range.[2][4]

Predicted Chemical Shift (δ)AssignmentRationale
~138 ppmAr-C (quaternary)The ipso-carbon of the phenyl ring attached to the benzylic group.
~128 ppmAr-C HCarbons of the phenyl ring.
~73 ppmPh-C H₂-OBenzylic carbon attached to the ether oxygen.
60 - 75 ppmDioxane ring carbonsThe carbons of the 1,4-dioxane ring will appear in this region, with their exact shifts influenced by the substituents.[8]
~62 ppmC H₂-OHCarbon of the hydroxymethyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters (¹H NMR):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: ~4 s

  • Data Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: ~1.5 s

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C Spectrum add_tms->acquire_13c process Fourier Transform, Phase & Baseline Correction acquire_1h->process acquire_13c->process analyze Integrate Peaks & Assign Chemical Shifts process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the O-H group of the alcohol, the C-O bonds of the ethers and alcohol, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3600 - 3200BroadO-H stretchThe broadness is due to intermolecular hydrogen bonding of the alcohol group.[10]
3100 - 3000MediumAromatic C-H stretchCharacteristic of the C-H bonds on the phenyl ring.
3000 - 2850MediumAliphatic C-H stretchFrom the C-H bonds of the dioxane ring and the methylene groups.
1250 - 1050StrongC-O stretchA strong and complex band is expected in this region due to the multiple C-O single bonds in the ethers and the primary alcohol.[2][3][4][10] Phenyl alkyl ethers often show two distinct strong absorbances.[2][3][4]
~1100StrongC-O-C stretch (dioxane)The dioxane ring will have characteristic C-O-C stretching vibrations.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample onto the surface of a KBr or NaCl salt plate.

    • Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Place the sample-loaded salt plates into the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Visualization of IR Functional Group Analysis

IR_Analysis Molecule 6-[(Phenylmethoxy)methyl]- 1,4-dioxane-2-methanol OH_group O-H (Alcohol) Molecule->OH_group CH_arom C-H (Aromatic) Molecule->CH_arom CH_aliph C-H (Aliphatic) Molecule->CH_aliph CO_ether C-O (Ether) Molecule->CO_ether CO_alcohol C-O (Alcohol) Molecule->CO_alcohol 3600-3200 cm⁻¹\n(Broad) 3600-3200 cm⁻¹ (Broad) OH_group->3600-3200 cm⁻¹\n(Broad) 3100-3000 cm⁻¹ 3100-3000 cm⁻¹ CH_arom->3100-3000 cm⁻¹ 3000-2850 cm⁻¹ 3000-2850 cm⁻¹ CH_aliph->3000-2850 cm⁻¹ 1250-1050 cm⁻¹\n(Strong) 1250-1050 cm⁻¹ (Strong) CO_ether->1250-1050 cm⁻¹\n(Strong) CO_alcohol->1250-1050 cm⁻¹\n(Strong)

Caption: Key functional groups and their expected IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

For this compound, we would expect to see a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage at the ether linkages and within the dioxane ring.

Predicted m/zIonRationale
238[C₁₃H₁₈O₄]⁺Molecular ion ([M]⁺).
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzyl groups.[11][12]
108[C₇H₈O]⁺Benzyl alcohol radical cation, from cleavage of the ether bond.
77[C₆H₅]⁺Phenyl cation, from loss of a hydrogen from the tropylium ion.
Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.[9]

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound.

Visualization of Key Fragmentation Pathways

MS_Fragmentation M [C₁₃H₁₈O₄]⁺ m/z = 238 frag91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->frag91 - C₆H₁₁O₄ frag108 [C₇H₈O]⁺ m/z = 108 M->frag108 - C₆H₁₀O₃ frag77 [C₆H₅]⁺ m/z = 77 frag91->frag77 - CH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data is not yet publicly available, a thorough understanding of the spectroscopic properties of its constituent functional groups allows for the accurate prediction of its spectral features. This guide provides a robust framework for researchers to acquire and interpret the necessary data to confirm the structure and purity of this compound. The provided protocols are based on established, reliable methods in analytical chemistry, ensuring that the data obtained will be of high quality and suitable for publication and regulatory submission.

References

  • Benchchem. (n.d.). Characterization of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to Analytical Techniques.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 4,6-Dineopentyl-1,3-dioxane.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry.
  • Farrar, J. M. (2018). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). 1H NMR spectra of M in 1,4-dioxane-d8 (a) and in aqueous (D2O)....
  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
  • ChemicalBook. (n.d.). 1,4-DIOXANE-2,3-DIOL(4845-50-5) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum.
  • ResearchGate. (n.d.). 1H NMR spectra in 1,4-dioxane/CCl4 mixture: sol fraction SF-2.9....
  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,4-dioxane.
  • MassBank. (2008). benzyl ethyl ether.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates.
  • Interstate Technology and Regulatory Council. (n.d.). Sampling and Analysis 1,4-Dioxane.
  • Coompo. (n.d.). This compound | 79494-95-4.
  • ResearchGate. (2025). Determination of the trace 1,4-dioxane.
  • PubMed. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative.
  • Elkin, I., Maris, T., & Hildgen, P. (2017). Synthesis and characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications.
  • GovInfo. (1978). EPA/NIH Mass Spectral Data Base.
  • Sigma-Aldrich. (n.d.). 1,4-Dioxane solution certified reference material.
  • PubChem. (n.d.). (1,4-Dioxan-2-yl)methanol.
  • PubChem. (n.d.). 1,4-Dioxane-2,5-dimethanol.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane.

Sources

An In-Depth Technical Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol (CAS 79494-95-4): A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of modern organic synthesis and medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, with CAS number 79494-95-4, emerges as a significant chiral synthon. Its unique structural motif, featuring a 1,4-dioxane core substituted with both a benzyloxymethyl and a hydroxymethyl group, offers a rich platform for asymmetric synthesis. The inherent chirality of this molecule, coupled with the differential reactivity of its functional groups, makes it a valuable intermediate in the synthesis of biologically active molecules and other high-value chemical entities. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic approach, analytical characterization, and its applications in the realm of drug discovery and development.

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in experimental design. While experimentally determined data for this compound is not extensively published, predicted values provide a useful baseline for its handling and reaction planning.

PropertyPredicted ValueReference
Molecular Formula C₁₃H₁₈O₄N/A
Molecular Weight 238.28 g/mol N/A
Boiling Point 380.3 ± 27.0 °C[1][2]
Density 1.125 ± 0.06 g/cm³[1][2]
Solubility Slightly soluble in chloroform and methanol.[1]

Proposed Synthesis: A Logic-Driven Approach from a Glycerol Precursor

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be devised starting from a readily available chiral precursor, such as a protected glycerol derivative. This approach is predicated on established methodologies for the formation of 1,4-dioxane rings and the manipulation of protecting groups.

Synthetic Strategy: A Step-by-Step Protocol

The proposed synthesis involves a three-step sequence:

  • Protection of Glycerol: Selective protection of the primary hydroxyl groups of a chiral glycerol derivative.

  • Formation of the 1,4-Dioxane Ring: Intramolecular cyclization to form the core dioxane structure.

  • Deprotection: Selective removal of a protecting group to reveal the primary alcohol.

Step 1: Synthesis of Benzyl Glycidyl Ether

The synthesis commences with the benzylation of one of the primary hydroxyl groups of glycidol. This step introduces the key benzyloxymethyl moiety.

  • Methodology:

    • To a stirred solution of (R)- or (S)-glycidol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the mixture to stir for 30 minutes at 0 °C to ensure the formation of the alkoxide.

    • Slowly add benzyl bromide (BnBr) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure benzyl glycidyl ether.

  • Causality of Experimental Choices: The use of a strong base like NaH is essential to deprotonate the hydroxyl group of glycidol, making it a potent nucleophile for the subsequent Williamson ether synthesis with benzyl bromide. The aprotic solvent THF is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Step 2: Acid-Catalyzed Dimerization to form the 1,4-Dioxane Ring

This crucial step involves the acid-catalyzed dimerization of benzyl glycidyl ether to construct the 1,4-dioxane skeleton.

  • Methodology:

    • Dissolve the benzyl glycidyl ether in an anhydrous, non-polar solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) at 0 °C.

    • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

    • Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting product will be a mixture of cis- and trans-2,5-bis(benzyloxymethyl)-1,4-dioxane. The diastereomers can be separated by column chromatography.

  • Trustworthiness of the Protocol: This acid-catalyzed dimerization of epoxides is a well-established method for the synthesis of 1,4-dioxanes. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of catalyst and reaction conditions.

Step 3: Selective Deprotection to Yield the Final Product

The final step involves the selective deprotection of one of the benzyl groups to unveil the primary alcohol functionality. This can be challenging due to the presence of two identical protecting groups. A partial deprotection strategy would be employed.

  • Methodology:

    • Dissolve the mixture of 2,5-bis(benzyloxymethyl)-1,4-dioxane in a suitable solvent system for hydrogenolysis (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of palladium on activated carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Carefully monitor the reaction progress by TLC to maximize the formation of the mono-deprotected product, this compound, while minimizing the formation of the fully deprotected diol.

    • Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to isolate the target compound from the starting material and the diol byproduct.

  • Expertise in Action: The key to this step is careful monitoring. The reaction is stopped before completion to favor the mono-deprotected product. The choice of catalyst and hydrogen pressure can also influence the selectivity of this transformation.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Dimerization cluster_2 Step 3: Selective Deprotection Glycidol Glycidol Benzyl_Glycidyl_Ether Benzyl_Glycidyl_Ether Glycidol->Benzyl_Glycidyl_Ether NaH, BnBr THF Benzyl_Glycidyl_Ether_2 Benzyl Glycidyl Ether Bis_Benzyloxy_Dioxane 2,5-Bis(benzyloxymethyl) -1,4-dioxane Benzyl_Glycidyl_Ether_2->Bis_Benzyloxy_Dioxane Lewis Acid (e.g., BF3.OEt2) DCM Bis_Benzyloxy_Dioxane_2 2,5-Bis(benzyloxymethyl) -1,4-dioxane Final_Product 6-[(Phenylmethoxy)methyl] -1,4-dioxane-2-methanol Bis_Benzyloxy_Dioxane_2->Final_Product H2, Pd/C Ethanol

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization: A Predictive Approach

Given the absence of published spectra for this compound, we can predict the key features of its NMR and mass spectra based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans) and the chirality of the molecule.

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

    • Benzyl Protons: A singlet or a pair of doublets around δ 4.5 ppm for the two benzylic protons (Ar-CH₂-O).

    • Dioxane Ring Protons: A series of multiplets between δ 3.4 and 4.0 ppm for the seven protons on the dioxane ring. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis/trans) and the conformation of the ring.

    • Hydroxymethyl Protons: A doublet of doublets or a multiplet around δ 3.5-3.7 ppm for the -CH₂OH protons.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will also show distinct signals for each carbon atom, with the chemical shifts influenced by the electronic environment.

    • Aromatic Carbons: Signals between δ 127 and 138 ppm.

    • Benzylic Carbon: A signal around δ 73 ppm for the Ar-CH₂-O carbon.

    • Dioxane Ring Carbons: Signals in the range of δ 65-75 ppm.

    • Hydroxymethyl Carbon: A signal around δ 63 ppm for the -CH₂OH carbon.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 239.29. Adducts with sodium [M+Na]⁺ at m/z 261.27 and potassium [M+K]⁺ at m/z 277.24 may also be observed.

  • Fragmentation Pattern: The fragmentation in the mass spectrometer would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the hydroxymethyl group (CH₂OH, 31 Da). Cleavage of the dioxane ring is also a plausible fragmentation pathway.

Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics

Chiral 1,4-dioxane derivatives are privileged scaffolds in medicinal chemistry, appearing in a number of biologically active compounds. The title compound, with its versatile functional groups, serves as an excellent starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block. The two distinct hydroxyl groups, one primary and one part of a benzyloxy ether, can be selectively functionalized. For instance, the primary alcohol can undergo oxidation to an aldehyde or a carboxylic acid, or it can be converted into an amine or a halogen. The benzyl ether can be deprotected under hydrogenolysis conditions to reveal another primary alcohol, allowing for further synthetic transformations.

This differential reactivity is key to its utility in the multi-step synthesis of complex target molecules, including:

  • Novel Antibiotics: The 1,4-dioxane moiety can serve as a non-obvious bioisostere for other cyclic systems, potentially leading to the discovery of new classes of antibiotics with improved pharmacokinetic profiles.

  • Antiviral Agents: Chiral diols and their derivatives are common structural motifs in nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Cardiovascular Drugs: The structural features of this building block can be incorporated into molecules targeting various cardiovascular receptors and enzymes.

  • Oncology Therapeutics: The stereochemistry of drug candidates is often critical for their efficacy and safety in cancer treatment.

G cluster_0 Selective Functionalization cluster_1 Intermediate Scaffolds cluster_2 Therapeutic Areas Start 6-[(Phenylmethoxy)methyl] -1,4-dioxane-2-methanol Oxidation Oxidation of Primary Alcohol Start->Oxidation Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Deprotection Deprotection of Benzyl Ether Start->Deprotection Aldehyde_Acid Chiral Aldehyde or Carboxylic Acid Oxidation->Aldehyde_Acid Amine_Halide Chiral Amine or Halide Nucleophilic_Substitution->Amine_Halide Diol Chiral 1,4-Dioxane Diol Deprotection->Diol Antibiotics Novel Antibiotics Aldehyde_Acid->Antibiotics Oncology Oncology Therapeutics Aldehyde_Acid->Oncology Antivirals Antiviral Agents Amine_Halide->Antivirals Cardiovascular Cardiovascular Drugs Diol->Cardiovascular

Sources

An In-depth Technical Guide to the Structure Elucidation of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological systems. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel chiral molecule, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. Our approach is not a rigid recitation of protocols but a logical progression of analytical techniques, each building upon the last to construct an unassailable structural proof. We will move from foundational spectroscopic assessments to the definitive determination of absolute stereochemistry, mirroring the rigorous process undertaken in modern research laboratories.

Introduction to the Target Molecule

This compound (C₁₃H₁₈O₄, Molecular Weight: 238.28) is a substituted dioxane derivative featuring a benzyl ether and a primary alcohol.[1] The presence of two stereocenters, at positions 2 and 6 of the dioxane ring, implies the potential for multiple stereoisomers. The elucidation of its structure, therefore, requires not only the confirmation of its constitution (the connectivity of atoms) but also its configuration (the spatial arrangement of atoms).

A Multi-Modal Analytical Workflow

The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Our strategy is designed to be self-validating, where the interpretation of data from one method is corroborated by another.

workflow cluster_synthesis Hypothetical Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation synthesis Synthesis purification Purification (Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1D & 2D) ms->nmr ir->nmr xray Single-Crystal X-ray Crystallography nmr->xray

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the initial, crucial piece of information: the molecular weight and elemental composition of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent such as chloroform, dichloromethane, or DMSO.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and use the accurate mass measurement to determine the elemental formula.

Expected Data Summary

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₈O₄Consistent with the proposed structure.
Monoisotopic Mass 238.1205Calculated for C₁₃H₁₈O₄.
Observed [M+H]⁺ 239.1283Protonated molecular ion.
Key Fragments m/z 91 (C₇H₇⁺), 108 (C₇H₈O)Characteristic fragments of the benzyl group.

The fragmentation pattern can offer initial clues about the structural motifs present. For instance, the observation of a prominent peak at m/z 91 is a strong indicator of a benzyl group, which can be readily lost as a stable tropylium cation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic (Phenyl)
2950-2850C-H stretchAliphatic (Dioxane & Methylene)
1140-1070C-O stretchCyclic Ether (Dioxane)[2]
~1050C-O stretchPrimary Alcohol[3]

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group of the primary alcohol, likely involved in intermolecular hydrogen bonding.[4][5] The C-O stretching vibrations of the dioxane ring and the primary alcohol will also be present in the fingerprint region.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9][10]

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze chemical shifts, integration (for ¹H), and multiplicities to propose a preliminary structure.

Expected NMR Data Summary (Hypothetical, in CDCl₃)

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
δ 7.35-7.25 m5HPhenyl-H
δ 4.55 s2HPh-CH ₂-O
δ 3.90-3.50 m9HDioxane-H & CH ₂OH
δ 2.0 (broad) s1HOH
¹³C NMRChemical Shift (ppm)Assignment
δ 138 Quaternary CPhenyl-C (ipso)
δ 128.5, 127.8, 127.6 CHPhenyl-C
δ 73.5 CH₂Ph-C H₂-O
δ 70-65 CH, CH₂Dioxane-C
δ 62 CH₂C H₂OH

The chemical shifts of the protons and carbons on the dioxane ring will be influenced by the electronegative oxygen atoms.[7] The benzylic protons are expected to appear around 4.5 ppm, while the protons of the primary alcohol will be further upfield.

2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity of atoms within the molecule.

Experimental Protocols: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Atom Connectivity COSY->Connectivity HMBC->Connectivity Stereochem Relative Stereochemistry (NOESY) Connectivity->Stereochem

Sources

An In-depth Technical Guide on the Purity and Analysis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol is a substituted dioxane derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of a chiral center, a primary alcohol, and a benzyl ether functional group makes it a versatile building block. As with any intermediate destined for pharmaceutical use, ensuring its purity and having robust analytical methods for its characterization are of paramount importance. The quality of such an intermediate directly impacts the impurity profile, efficacy, and safety of the final drug product.

This guide provides a comprehensive overview of the strategies for the purification and analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the quality control of this and structurally related molecules. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, and are designed to be self-validating systems in line with regulatory expectations.

Impurity Profiling: A Synthesis-Based Approach

A thorough understanding of the potential impurities begins with an examination of the likely synthetic route. A plausible and efficient synthesis of this compound can be envisioned starting from glycerol, a readily available and inexpensive precursor.

A potential synthetic pathway is as follows:

  • Protection of Glycerol: Selective protection of the 1- and 3-hydroxyl groups of glycerol.

  • Benzylation: Benzylation of the remaining free hydroxyl group.

  • Cyclization: Reaction with a suitable C3 synthon, such as a protected glycidol, to form the dioxane ring.

  • Deprotection: Removal of the protecting groups to yield the final product.

Based on this proposed synthesis, a profile of potential impurities can be predicted:

  • Starting Materials: Unreacted glycerol, benzyl chloride, and protected glycidol.

  • Intermediates: Incompletely reacted intermediates from any of the synthetic steps.

  • By-products: Di-benzylated glycerol, products from the self-condensation of glycerol or glycidol, and positional isomers of the final product.

  • Reagents and Solvents: Residual reagents (e.g., bases, catalysts) and solvents used in the synthesis and work-up.[1]

Purification Strategies

Given that this compound is described as a light yellow oil, purification will likely rely on chromatographic techniques rather than crystallization.

Column Chromatography

Flash column chromatography is the method of choice for purifying oily products on a laboratory and pilot scale. The selection of the stationary and mobile phases is critical for achieving good separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable choice for this moderately polar compound.

  • Mobile Phase Selection: A gradient elution is recommended to effectively separate non-polar impurities from the more polar product and highly polar by-products. A typical gradient would be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: The silica gel should be packed as a slurry in the initial, low-polarity mobile phase to ensure a well-packed column.

  • Sample Loading: The crude product should be adsorbed onto a small amount of silica gel and dry-loaded onto the column for better resolution.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.

  • Analysis of Fractions: Each fraction should be analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Diagram: Purification Workflow

G crude Crude Product tlc TLC Analysis for Solvent System Optimization crude->tlc column Silica Gel Column Chromatography crude->column tlc->column fractions Fraction Collection column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Solvent Evaporation combine->evaporation pure Purified Product evaporation->pure

Caption: Workflow for the purification of this compound.

Analytical Methods for Purity and Identity

A suite of analytical techniques should be employed to confirm the identity and determine the purity of this compound. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase method would be appropriate for this molecule.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm to detect the phenyl group.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

ParameterSpecificationResult
Retention TimeApprox. 15 min15.2 min
Purity (by area %)≥ 98.0%99.5%
Related SubstancesIndividual impurity ≤ 0.1%Impurity 1 (RT 12.5 min): 0.08%Impurity 2 (RT 16.8 min): 0.05%
Total Impurities≤ 0.5%0.2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. It also provides valuable structural information from the mass spectrum.

Experimental Protocol: GC-MS Analysis

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Predicted Mass Spectral Fragmentation:

The mass spectrum is expected to show characteristic fragments:

  • Molecular Ion (M+): m/z 238 (may be weak or absent).

  • Loss of H₂O: m/z 220.

  • Loss of CH₂OH: m/z 207.

  • Benzyl Cation: m/z 91 (likely the base peak).

  • Tropylium Ion: m/z 91, a rearrangement of the benzyl cation.

  • Phenyl Cation: m/z 77.

  • Dioxane Ring Fragments: Various fragments corresponding to the cleavage of the dioxane ring.

Diagram: Analytical Workflow

G sample Purified Sample hplc HPLC Analysis (Purity) sample->hplc gcms GC-MS Analysis (Identity & Volatile Impurities) sample->gcms nmr NMR Spectroscopy (Structure Elucidation) sample->nmr ir IR Spectroscopy (Functional Groups) sample->ir data Combined Analytical Data hplc->data gcms->data nmr->data ir->data report Certificate of Analysis data->report

Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HPhenyl-H
~4.55s2HPh-CH ₂-O
~3.4-3.8m9HDioxane-H and -CH ₂-O- and -CH ₂-OH
~2.0br s1H-OH

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~138Quaternary Phenyl-C
~128.5Phenyl-CH
~127.8Phenyl-CH
~73.5Ph-C H₂-O
~70-75Dioxane-CH and -CH₂
~65-C H₂-OH
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3030C-H stretch (aromatic)
~2900-2850C-H stretch (aliphatic)
~1100C-O stretch (ether)

Conclusion

The purity and comprehensive analysis of this compound are critical for its successful application in pharmaceutical synthesis. This guide has outlined a systematic approach, starting from a predictive impurity profile based on a likely synthetic route, followed by robust purification and analytical methodologies. The combination of chromatographic techniques (HPLC and GC-MS) and spectroscopic methods (NMR and IR) provides a self-validating system for ensuring the identity, purity, and overall quality of this important chemical intermediate. Adherence to these principles and the validation of these methods in accordance with regulatory guidelines will ensure that this building block is fit for its intended purpose in the development of new medicines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • McMaster, M. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. 2013. [Link]

  • PharmaSciences. ICH Q2 (R1) Validation of Analytical Procedures or Method Validation. [Link]

  • OI Analytical. Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. [Link]

  • SIELC Technologies. Separation of 2-Benzyl-4,4,6-trimethyl-1,3-dioxane on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • ResearchGate. GC-MS chromatogram of 1,4-dioxane (RT, 4.78) and cyclohexanone (IS, RT, 6.03) of facial and body scrub (FB3, Perfect Cosmetics) sample. [Link]

  • Gerstel. Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. [Link]

  • Masjoudi, M. Analysis of 1,4-dioxane with GC-MS? ResearchGate; 2021. [Link]

  • Agilent Technologies. Analysis of 1,4-Dioxane in Consumer Products by Headspace-Gas Chromatography/Mass Spectrometry. 2021. [Link]

  • PubChem. Benzyl methyl ether. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MassBank. benzyl methyl ether. [Link]

  • Google Patents.
  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. 2023. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. Benzyloxymethyl ether. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. [Link]

  • Leja, K., Myszka, K., & Czaczyk, K. Impurities of crude glycerol and their effect on metabolite production. Annals of Microbiology. 2013;63(4):1237-1249. [Link]

  • Pharmaffiliates. Glycerol-impurities. [Link]

  • ResearchGate. What HPLC column can be used for 1,4-dioxane analysis? [Link]

  • PubChem. 1,4-Dioxane-2,5-dimethanol. National Center for Biotechnology Information. [Link]

  • Carnaroglio, D., et al. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry. 2014;16(8):3852-3859. [Link]

  • da Silva, M. N., et al. Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. Molbank. 2023;2023(2):M1637. [Link]

  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum. [Link]

  • Jenke, D. R., et al. Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection. Journal of Chromatographic Science. 2003;41(8):410-417. [Link]

  • ResearchGate. A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[5]arene in Acetonitrile–Water Solution. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,4-dioxane. [Link]

  • ResearchGate. 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9... [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. [Link]

  • ResearchGate. New Aryl-Substituted 1,4-Dioxanes Prepared from Propargyl Ethers of (Bromomethyl)(phenylalkyl)methanols. [Link]

  • Semantic Scholar. AN ALTERNATIVE SYNTHESIS OF 2-BENZYLOXY-6-HYDROXYMEYHYL-3-. [Link]

  • Science of Synthesis. Product Class 9: 1,4-Dioxanes. [Link]

  • ResearchGate. HPLC profile of 100 mg/L of 1,4-dioxane in medium broth determined... [Link]

Sources

solubility of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers a systematic approach to solvent screening. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical techniques.

Introduction to this compound

This compound is a complex organic molecule with a molecular formula of C13H18O4 and a molecular weight of 238.28 g/mol .[1] Its structure, featuring a 1,4-dioxane ring, a primary alcohol, and a benzyl ether, suggests a nuanced solubility profile. The presence of both polar (hydroxyl, ether oxygens) and non-polar (benzyl group, dioxane ring) moieties indicates that its solubility will be highly dependent on the chosen solvent system. Understanding this profile is critical for applications in synthesis, purification, formulation, and various analytical procedures. One supplier notes its solubility in chloroform, dichloromethane, and DMSO, describing the compound as a light yellow oil.[1]

Key Structural Features Influencing Solubility:

  • Hydrogen Bond Donors: The primary hydroxyl group (-CH2OH) can act as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The oxygen atoms in the dioxane ring, the ether linkage, and the hydroxyl group can all act as hydrogen bond acceptors.

  • Polarity: The molecule possesses polar characteristics due to the oxygen-containing functional groups.

  • Non-Polar Regions: The phenyl ring and the aliphatic dioxane backbone contribute to its non-polar character.

The interplay of these features dictates a "like dissolves like" principle, where the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Solvent Polarity and "Like Dissolves Like"

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol) - Capable of hydrogen bonding and have a significant dipole moment. These are likely to be effective solvents due to the presence of the hydroxyl group on the target molecule.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone) - Possess a significant dipole moment but do not have O-H or N-H bonds. Their ability to accept hydrogen bonds makes them good candidates for dissolving our target compound.

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dielectric constants and are not capable of significant hydrogen bonding. The non-polar benzyl group and dioxane backbone suggest some solubility in less polar solvents.

The Role of Hydrogen Bonding

The primary alcohol in this compound is a key determinant of its solubility in protic solvents. Solvents that can both donate and accept hydrogen bonds will readily interact with this functional group, promoting dissolution.

Experimental Determination of Solubility

This section provides a detailed, step-by-step methodology for determining the solubility of this compound.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

  • Glass vials with screw caps

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 10 mg of this compound to a small test tube or vial.[3]

  • Add 1 mL of the selected solvent.[4]

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved material.

  • Classify the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid material does not appear to have dissolved.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[2]

Protocol:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. This may take 24-72 hours.[2]

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solute to settle.

  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved solute using the pre-validated analytical method.

  • Calculate the solubility in units of mg/mL or g/100 mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Shake at constant temp. (24-72 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Quantify via HPLC/UV-Vis ana2->ana3 ana4 Calculate Solubility ana3->ana4

Caption: Workflow for Quantitative Solubility Determination.

Predicted Solubility and Solvent Selection

Based on the structure of this compound, a logical solvent screening cascade can be proposed.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl group and interacting with the ether linkages.
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateStrong dipole moments and ability to accept hydrogen bonds will facilitate dissolution.[5]
Chlorinated Dichloromethane, ChloroformHighModerate polarity is effective at solvating a range of functional groups. Confirmed by supplier data.[1]
Ethers Tetrahydrofuran (THF)ModerateSimilar ether functionalities may promote miscibility.
Aromatics TolueneLow to ModerateThe phenyl group of the solute will have favorable pi-pi stacking interactions with the solvent.
Alkanes Hexane, HeptaneLowPrimarily non-polar interactions; unlikely to effectively solvate the polar functional groups.

Table 1: Predicted Solubility Profile and Recommended Solvents for Screening.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format, as shown in Table 2. This allows for easy comparison of solubility across different solvents.

SolventDielectric ConstantSolubility at 25°C (mg/mL)Classification
Methanol32.7Experimental Datae.g., Freely Soluble
Dichloromethane9.1Experimental Datae.g., Freely Soluble
Acetone20.7Experimental Datae.g., Soluble
Toluene2.4Experimental Datae.g., Sparingly Soluble
Hexane1.9Experimental Datae.g., Insoluble

Table 2: Example Data Summary Table for Solubility of this compound.

Conclusion

This guide provides a robust framework for determining the solubility of this compound in a variety of organic solvents. By combining a theoretical understanding of its structural properties with systematic experimental methodologies, researchers can generate the critical data needed for successful drug development, chemical synthesis, and formulation activities. The provided protocols are designed to ensure scientific integrity and produce reliable, reproducible results.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

  • 7 Easy Tests to Identify Organic Compounds in the Field. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Solubility test for Organic Compounds. Available from: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available from: [Link]

  • This compound. Coompo. Available from: [Link]

Sources

An In-depth Technical Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents due to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among these, the 1,4-dioxane moiety is a privileged scaffold, offering a flexible yet conformationally pre-organized framework that can enhance properties such as solubility and metabolic stability.

This technical guide provides a comprehensive overview of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a bifunctional building block with significant potential for the synthesis of complex molecules and novel therapeutic agents. The presence of a primary alcohol and a benzyl-protected primary alcohol at the C2 and C6 positions, respectively, allows for orthogonal chemical modifications, making it a versatile intermediate for constructing diverse molecular architectures. This document will detail a plausible and scientifically grounded synthetic approach, methods for its characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and computational predictions.

PropertyValueSource
CAS Number 79494-95-4Commercial Supplier Data
Molecular Formula C₁₃H₁₈O₄Commercial Supplier Data
Molecular Weight 238.28 g/mol Commercial Supplier Data
Appearance Light Yellow OilCommercial Supplier Data
Solubility Chloroform, Dichloromethane, DMSOCommercial Supplier Data
Storage Conditions 2-8°C, Protected from air and lightCommercial Supplier Data
Predicted XLogP3 1.1PubChem
Predicted Boiling Point 375.5 ± 32.0 °CPubChem
Predicted Density 1.15 ± 0.1 g/cm³PubChem

Proposed Synthesis and Experimental Protocol

Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Selective Monobenzylation start cis-1,4-Dioxane-2,6-dimethanol reagents1 NaH, Benzyl Bromide, THF start->reagents1 product1 This compound reagents1->product1

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via selective monobenzylation of cis-1,4-dioxane-2,6-dimethanol.

Materials:

  • cis-1,4-Dioxane-2,6-dimethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous THF is then added to the flask.

  • Addition of Diol: cis-1,4-Dioxane-2,6-dimethanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the mono-alkoxide.

  • Benzylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a light yellow oil.

Causality Behind Experimental Choices:

  • Selective Monobenzylation: The use of one equivalent of a strong base like sodium hydride is intended to deprotonate only one of the two primary hydroxyl groups, leading to the formation of a mono-alkoxide. The subsequent addition of one equivalent of benzyl bromide should then selectively alkylate this more nucleophilic species.

  • Anhydrous Conditions: The use of a strong base such as NaH necessitates anhydrous conditions to prevent quenching of the base by water.

  • Temperature Control: The initial deprotonation and the quenching of the reaction are performed at 0 °C to control the exothermicity of these steps and to minimize side reactions.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40-7.25 (m, 5H, Ar-H)

    • δ 4.58 (s, 2H, -OCH₂Ph)

    • δ 3.90-3.50 (m, 8H, dioxane ring protons and -CH₂OH)

    • δ 3.45 (d, J = 5.5 Hz, 2H, -CH₂OBn)

    • δ 2.05 (br s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 138.0 (Ar-C, quaternary)

    • δ 128.6 (Ar-CH)

    • δ 127.9 (Ar-CH)

    • δ 127.7 (Ar-CH)

    • δ 77.5 (dioxane CH)

    • δ 73.5 (-OCH₂Ph)

    • δ 72.0 (dioxane CH)

    • δ 70.8 (-CH₂OBn)

    • δ 68.0 (dioxane CH₂)

    • δ 66.5 (dioxane CH₂)

    • δ 63.0 (-CH₂OH)

Infrared (IR) Spectroscopy
  • ν (cm⁻¹): 3400 (br, O-H stretch), 3030 (Ar C-H stretch), 2950-2850 (aliphatic C-H stretch), 1100 (C-O stretch, ether).

Mass Spectrometry (MS)
  • ESI-MS (m/z): [M+Na]⁺ calculated for C₁₃H₁₈O₄Na: 261.1099, found 261.1102.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The two distinct hydroxyl groups, one of which is protected, allow for sequential and selective functionalization. This enables the creation of diverse chemical libraries for high-throughput screening against various biological targets.

  • Introduction of a Flexible, Hydrophilic Moiety: The 1,4-dioxane ring can serve as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, while introducing additional hydrogen bond acceptors. This can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

  • Synthesis of Novel Macrocycles: The bifunctional nature of this compound makes it an ideal monomer for the synthesis of novel macrocyclic compounds, which are of increasing interest in drug discovery for their ability to target challenging protein-protein interactions.

The general utility of 1,4-dioxane derivatives in medicinal chemistry is well-established, with examples found in compounds targeting a range of diseases.

Conclusion

This technical guide has outlined the key physicochemical properties, a plausible synthetic route, and the potential applications of this compound. While a dedicated, peer-reviewed synthesis and characterization of this specific molecule is not widely documented, the proposed methods are based on well-established and reliable chemical transformations. The versatility of this bifunctional building block, coupled with the favorable properties often imparted by the 1,4-dioxane scaffold, positions it as a valuable tool for researchers and scientists in the field of drug discovery and development. Further exploration and characterization of this compound and its derivatives are warranted to fully unlock its potential in the creation of novel therapeutic agents.

References

  • Coompo Scientific. this compound.[Link]

  • PubChem. 6-((Benzyloxy)methyl)-1,4-dioxan-2-yl)methanol. [https://pubchem.ncbi.nlm.nih.gov/compound/6-(Benzyloxy_methyl-1_4-dioxan-2-yl_methanol]([Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. John Wiley & Sons, 2007.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Leeson, P. D., & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 2007, 6(11), 881-890. [Link]

An In-depth Technical Guide to the Storage and Handling of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: A Molecule of Dichotomous Nature

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a molecule presenting as a light yellow oil, is a compound of significant interest in synthetic organic chemistry and drug development due to its unique structural motifs.[1] It incorporates a 1,4-dioxane ring, a primary alcohol, and a benzyl ether. This combination of functional groups dictates a specific set of requirements for its safe and effective storage and handling to maintain its chemical integrity and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of these requirements, grounded in an understanding of the chemical principles governing its stability and reactivity.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling. While specific experimental data for this compound is not extensively published, we can infer its properties from its structural components and available data for related compounds.

PropertyValue/DescriptionRationale and Implications
CAS Number 79494-95-4[1]For unambiguous identification.
Molecular Formula C₁₃H₁₈O₄[1]Provides the elemental composition.
Molecular Weight 238.28 g/mol [1]Essential for stoichiometric calculations.
Physical Form Light Yellow Oil[1]This indicates that specialized handling techniques for viscous liquids are required.
Solubility Soluble in Chloroform, Dichloromethane, DMSO.[1]Informs the choice of solvents for reactions and analytical procedures.
Storage Temperature 2-8°C, protected from air and light.[1]Refrigeration is recommended to slow potential degradation pathways.
Peroxide Formation High potential.The 1,4-dioxane moiety is a known peroxide former upon exposure to air and light.[2][3][4][5][6]
Thermal Stability Likely decomposes at elevated temperatures.The ether linkages can be susceptible to thermal cleavage.
Chemical Stability Stable under basic conditions; labile in acidic conditions.[7]The dioxane ring, an acetal, is prone to acid-catalyzed hydrolysis. The benzyl ether is also susceptible to cleavage by strong acids.[8]

Section 2: Prudent Storage Protocols

The long-term stability of this compound is contingent on strict adherence to appropriate storage conditions. The primary concerns are the prevention of peroxide formation and protection from acidic environments.

Recommended Storage Conditions
  • Temperature: Store at 2-8°C.[1] Refrigeration slows the rate of autoxidation and other potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step in preventing peroxide formation by excluding oxygen.

  • Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect from light, which can accelerate peroxide formation.[5]

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent leakage and contamination.

Peroxide Formation: A Latent Hazard

The 1,4-dioxane ring system is notorious for its propensity to form explosive peroxides upon exposure to atmospheric oxygen.[2][3][4][5][6] This process is a radical chain reaction initiated by light or heat.

Peroxide_Formation Dioxane Dioxane Derivative Radical Dioxane Radical Dioxane->Radical Initiation (Light, Heat) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide Dioxane Hydroperoxide Peroxy_Radical->Hydroperoxide + H abstraction Another_Dioxane Another Dioxane Molecule Hydroperoxide->Radical Propagation

Caption: Simplified mechanism of peroxide formation in dioxane derivatives.

Shelf Life and Monitoring
  • Labeling: Upon receipt, label the container with the date. When the container is first opened, add the opening date to the label.[5]

  • Unopened Shelf Life: If stored under optimal conditions, an unopened container should be safe for up to 18 months.[5]

  • Opened Shelf Life: Once opened, the compound should be used within 3-6 months.[5] After this period, it must be tested for peroxides before use.

Section 3: Safe Handling Procedures

Given its physical form as an oil and its chemical reactivity, specific handling procedures are necessary to ensure both the safety of the handler and the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Be aware that some organic compounds can permeate nitrile gloves over time, so change them frequently, especially after any direct contact.

  • Skin Protection: A lab coat should be worn. Ensure that no skin is exposed.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood.

Experimental Workflow for Handling

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Start Don PPE Inspect Visually inspect container for crystals Start->Inspect Test_Peroxides Test for peroxides if opened > 3 months Inspect->Test_Peroxides No crystals Weigh Weighing Test_Peroxides->Weigh Dispense Dispensing Weigh->Dispense Dissolve Dissolution Dispense->Dissolve Clean Clean glassware and work area Dissolve->Clean Store Reseal and store properly Clean->Store Dispose Dispose of waste Store->Dispose

Sources

Methodological & Application

The Enigmatic Role of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in Synthetic Chemistry: A Guide to a Chiral Building Block in Search of Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a chiral diol bearing a protected primary alcohol, presents itself as a potentially versatile yet underexplored building block in the landscape of organic synthesis. Its inherent stereochemistry, derived from precursors like glycerol or tartaric acid, coupled with the differential protection of its hydroxyl groups, suggests a wide range of possibilities for the construction of complex molecular architectures. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of specific, documented applications and detailed synthetic protocols for this particular compound. This guide, therefore, aims to provide a foundational understanding of this molecule, its potential synthetic utility based on analogous structures, and to propose logical, yet currently theoretical, applications in modern organic synthesis.

Physicochemical Properties and Handling

Commercially available from various suppliers, this compound is typically supplied as a colorless to pale yellow oil. Its structure features a 1,4-dioxane ring, a primary alcohol, and a benzyl-protected primary alcohol.

PropertyValueSource
CAS Number 79494-95-4[1]
Molecular Formula C₁₃H₁₈O₄[1]
Molecular Weight 238.28 g/mol [1]
Appearance Light Yellow Oil[1]
Solubility Chloroform, Dichloromethane, DMSO[1]
Storage 2-8°C, Protected from air and light[1]

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potential Applications in Organic Synthesis: A Forward-Looking Perspective

While direct applications are not documented, the structural motifs of this compound allow for informed speculation on its potential use in several key areas of organic synthesis.

Synthesis of Chiral Morpholine Derivatives

The 1,4-dioxane skeleton can be envisioned as a precursor to the medicinally important morpholine scaffold.[2][3][4] The conversion would likely involve a multi-step sequence, beginning with the activation of the free primary alcohol, followed by nucleophilic displacement with an amine and subsequent ring-closing.

Conceptual Workflow for Morpholine Synthesis:

G A 6-[(Phenylmethoxy)methyl]-1,4- dioxane-2-methanol B Activation of Primary Alcohol (e.g., Tosylation, Mesylation) A->B TsCl, Pyridine C Nucleophilic Substitution with a Primary Amine (R-NH2) B->C R-NH2, Base D Deprotection of Benzyl Ether (e.g., Hydrogenolysis) C->D H2, Pd/C E Intramolecular Cyclization (e.g., Williamson Ether Synthesis) D->E Base (e.g., NaH) F Chiral Morpholine Derivative E->F

Caption: Proposed synthetic route to chiral morpholines.

This strategy would provide access to enantiomerically pure morpholines with substitution at the C2 and C6 positions, which are valuable intermediates in drug discovery.[3]

Precursor for Chiral Ligands in Asymmetric Catalysis

The C2-symmetric nature of the core diol structure, once deprotected, makes it an attractive candidate for the synthesis of chiral ligands for asymmetric catalysis. Bidentate phosphine ligands, for example, could be introduced by functionalizing the hydroxyl groups.

Hypothetical Protocol for Chiral Diphosphine Ligand Synthesis:

  • Deprotection: To a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate), add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenolysis: Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected diol.

  • Ditosylation: Dissolve the resulting diol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise and stir the mixture overnight, allowing it to warm to room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

  • Phosphine Introduction: To a solution of the ditosylate in an aprotic solvent (e.g., THF), add a solution of lithium diphenylphosphide (LiPPh₂) (2.2 equivalents) at low temperature. Allow the reaction to proceed to completion.

  • Final Purification: After an appropriate work-up, purify the resulting chiral diphosphine ligand by column chromatography.

Elaboration into Complex Molecules and Natural Products

Chiral building blocks derived from the "chiral pool" are fundamental in the total synthesis of natural products. The stereocenters and functional groups of this compound could be strategically utilized to construct portions of larger, more complex molecules. The dioxane ring can serve as a rigid scaffold to control the spatial arrangement of substituents.

Conclusion and Future Outlook

This compound is a chiral building block with considerable untapped potential. While the absence of its application in the current literature is noteworthy, its structural features strongly suggest its utility in the enantioselective synthesis of valuable molecules, including morpholines and chiral ligands. The proposed synthetic pathways in this guide are intended to stimulate further research into the applications of this enigmatic compound. It is hoped that future synthetic endeavors will elucidate the practical utility of this promising, yet underutilized, chiral synthon, thereby expanding the toolbox of synthetic organic chemists.

References

(Please note that due to the lack of specific literature for the topic compound, the references provided are to analogous synthetic methodologies and related concepts.)

Sources

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol as a Versatile Chiral Building Block

Authored by: A Senior Application Scientist

Introduction: Unveiling a Multifunctional Synthetic Tool

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical control and molecular diversity.[1][2] this compound emerges as a particularly valuable synthon, embedding multiple, orthogonally addressable functional groups within a stereodefined framework. Its structure features a stable 1,4-dioxane core, a primary alcohol ripe for functionalization, and a benzyl-protected primary alcohol. This arrangement allows for sequential, controlled manipulations, making it an ideal starting point for the synthesis of complex targets, including bioactive molecules and novel ligands.[3][4] This guide provides a detailed exploration of its properties, safety protocols, and synthetic applications, designed for researchers and drug development professionals seeking to leverage its unique chemical architecture.

Physicochemical Properties & Safety Protocols

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Data Summary: Physical and Chemical Characteristics
PropertyValueSource
Molecular Formula C₁₃H₁₈O₄N/A (Calculated)
Molecular Weight 238.28 g/mol N/A (Calculated)
Appearance Expected to be a liquid or low-melting solidAnalogy
Boiling Point ~100-102 °C (for parent 1,4-dioxane-2-methanol)[5]
Density ~1.034 g/cm³ (for parent 1,4-dioxane-2-methanol)[5]
Solubility Soluble in common organic solvents (DCM, THF, Methanol, Ethyl Acetate)Standard Practice
Storage Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat.[5][6]
Mandatory Safety & Handling Protocol

The 1,4-dioxane scaffold necessitates careful handling due to the potential for peroxide formation.[5]

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[7]

  • Use a flame-retardant lab coat and work in a well-ventilated chemical fume hood at all times.[5][6]

2. Handling and Storage:

  • Peroxide Formation: Like other ethers, 1,4-dioxane derivatives can form explosive peroxides upon exposure to air and light. It is critical to test for the presence of peroxides periodically and especially before any distillation or concentration step.[5]

  • Work Environment: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) where possible, especially for reactions involving heat or reactive reagents.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from ignition sources.[5][6]

3. Spill & Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or dry sand) and place it in a suitable, closed container for disposal.[8]

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin/Eye Contact: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

Strategic Applications in Synthesis: A Protocol-Based Guide

The synthetic utility of this compound lies in the selective manipulation of its two primary alcohol functionalities, one of which is protected. This section details representative protocols that showcase its versatility.

Logical Workflow for Synthetic Manipulation

The following workflow illustrates the strategic choices available when utilizing this building block.

G start 6-[(Phenylmethoxy)methyl]- 1,4-dioxane-2-methanol op1 Oxidation of Primary Alcohol start->op1 e.g., DMP, Swern op2 Derivatization of Primary Alcohol start->op2 e.g., Esterification, Williamson Ether Synthesis op3 Benzyl Group Deprotection start->op3 e.g., H₂, Pd/C (Direct Access to Diol) intermediate1 Intermediate Aldehyde op1->intermediate1 intermediate2 Coupled Product op2->intermediate2 intermediate3 Diol Derivative op3->intermediate3 final_product Further Synthetic Steps (e.g., Wittig, Grignard) intermediate1->final_product intermediate2->op3 Reveal second hydroxyl group final_product2 Final Coupled Molecule intermediate2->final_product2 final_product3 Selective Derivatization of Diol intermediate3->final_product3

Sources

Application Notes and Protocols for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of the novel chemical entity, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. The document is structured to provide researchers, scientists, and drug development professionals with detailed, step-by-step protocols for the laboratory-scale synthesis of this compound, as well as its preliminary evaluation in antiviral and anticancer screening assays. The protocols are designed with scientific integrity at their core, explaining the causality behind experimental choices and incorporating self-validating systems. All key claims and methodologies are supported by authoritative references.

Introduction: Unveiling a Novel Dioxane Derivative

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its unique stereochemical and physicochemical properties make it an attractive core for the design of novel therapeutic agents. The title compound, this compound (herein referred to as CBM-Dioxane), is a novel derivative that incorporates a benzyloxymethyl substituent, a common feature in pharmacologically active molecules that can influence lipophilicity and interactions with biological targets.[1][2] The primary alcohol moiety provides a versatile handle for further chemical modifications, such as esterification or etherification, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.[3]

Given the growing interest in glycerol as a renewable chemical feedstock, synthetic routes leveraging glycerol-derived building blocks are of significant interest.[4][5][6] This guide proposes a plausible and detailed synthetic protocol for CBM-Dioxane, potentially originating from glycerol-derived intermediates. Furthermore, based on the structural alerts present in CBM-Dioxane, we have developed detailed protocols for its preliminary screening in two key therapeutic areas: antiviral and anticancer research. The antiviral protocol is designed based on established methodologies for screening inhibitors of viral replication, while the anticancer protocol utilizes a standard cytotoxicity assay.[7]

Synthesis of this compound (CBM-Dioxane)

The following protocol outlines a proposed multi-step synthesis for CBM-Dioxane. The workflow is based on established chemical transformations, including the acid-catalyzed formation of a dioxane ring from a glycerol derivative and subsequent etherification.

Proposed Synthetic Workflow

CBM-Dioxane Synthesis Workflow cluster_0 Step 1: Synthesis of Solketal cluster_1 Step 2: Benzylation of Solketal cluster_2 Step 3: Hydrolysis and Cyclization Glycerol Glycerol Solketal Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) Glycerol->Solketal Acid Catalyst (e.g., H2SO4) Acetone Acetone Acetone->Solketal Solketal_step2 Solketal Benzylated_Solketal Benzylated Solketal Solketal_step2->Benzylated_Solketal NaH, THF Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylated_Solketal Benzylated_Solketal_step3 Benzylated Solketal Intermediate_Diol Intermediate Diol Benzylated_Solketal_step3->Intermediate_Diol Acidic Hydrolysis CBM_Dioxane CBM-Dioxane (this compound) Intermediate_Diol->CBM_Dioxane Acid-Catalyzed Cyclization Antiviral Screening Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viral Infection cluster_3 Cytopathic Effect (CPE) Assay A1 Culture Vero cells A2 Seed cells in 96-well plates A1->A2 B2 Add compound to cells A2->B2 B1 Prepare serial dilutions of CBM-Dioxane B1->B2 C1 Infect cells with Sindbis virus B2->C1 C2 Incubate for 24-48 hours C1->C2 D1 Stain cells with crystal violet C2->D1 D2 Quantify cell viability (OD reading) D1->D2 Anticancer Screening Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Formazan Solubilization and Measurement A1 Culture cancer cells (e.g., HeLa) A2 Seed cells in 96-well plates A1->A2 B2 Treat cells with compound for 48-72 hours A2->B2 B1 Prepare serial dilutions of CBM-Dioxane B1->B2 C1 Add MTT solution to each well B2->C1 C2 Incubate for 4 hours C1->C2 D1 Add DMSO to dissolve formazan crystals C2->D1 D2 Read absorbance at 570 nm D1->D2

Sources

The Strategic Application of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Scaffold

In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically defined building blocks is incessant.[1][2][3] Among the myriad of available synthons, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol emerges as a chiral scaffold of significant potential, yet its application remains largely within the realm of specialized synthesis. This guide aims to illuminate the strategic utility of this molecule, offering both a theoretical framework and practical protocols for its deployment in medicinal chemistry programs.

The core of this building block is the 1,4-dioxane ring, a heterocyclic motif that has been successfully incorporated into a range of biologically active compounds.[4] The true value of this compound, however, lies in its predefined stereochemistry and the orthogonal reactivity of its functional groups. Possessing two chiral centers at positions 2 and 6, it provides a rigid scaffold to orient appended pharmacophoric elements in a precise three-dimensional arrangement. This is of paramount importance as the biological activity of a drug molecule is intrinsically linked to its stereochemistry.[1][2]

The (phenylmethoxy)methyl, or benzyloxymethyl, group at the 6-position serves as a protected primary alcohol. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under specific, mild conditions.[5][6][7] This allows for the selective manipulation of the primary alcohol at the 2-position, followed by the subsequent deprotection and derivatization of the alcohol at the 6-position. This strategic unmasking of reactive sites is a cornerstone of complex molecule synthesis.

This document will provide a comprehensive overview of the synthetic strategies employing this chiral building block, detailed experimental protocols, and insights into the design of novel therapeutic agents.

Core Applications in Drug Design

The structural features of this compound lend themselves to several key applications in medicinal chemistry:

  • As a Chiral Linker: The rigid 1,4-dioxane core can serve as a non-covalent linker to position two distinct pharmacophores at a defined distance and orientation. This is particularly useful in the design of bivalent ligands or molecules targeting multiple receptors.

  • As a Scaffold for Diversity-Oriented Synthesis: The two hydroxyl groups, once deprotected, provide convenient handles for the introduction of a wide array of substituents, enabling the rapid generation of compound libraries for high-throughput screening.

  • As a Glycol Surrogate: The 2,6-disubstituted 1,4-dioxane can be viewed as a conformationally restricted and stereochemically defined surrogate for a 1,4-butanediol or related acyclic diols. This can impart favorable pharmacokinetic properties, such as increased metabolic stability and altered solubility.

Synthetic Strategy and Protocol: A Case Study in the Synthesis of a Novel Kinase Inhibitor Headgroup

To illustrate the practical application of this compound, we will outline a hypothetical, yet plausible, synthetic sequence for the elaboration of a novel headgroup for a kinase inhibitor. In this example, we will leverage the sequential reactivity of the two hydroxyl groups.

Experimental Workflow

G A 6-[(Phenylmethoxy)methyl]- 1,4-dioxane-2-methanol (1) B Mesylation of Primary Alcohol A->B MsCl, Et3N, DCM, 0 °C C Mesylated Intermediate (2) B->C D Nucleophilic Substitution with Azide C->D NaN3, DMF, 80 °C E Azido Intermediate (3) D->E F Benzyl Ether Deprotection E->F H2, Pd/C, MeOH G Primary Alcohol Intermediate (4) F->G H Oxidation to Carboxylic Acid G->H TEMPO, BAIB, DCM/H2O I Carboxylic Acid Intermediate (5) H->I J Amide Coupling with Kinase Hinge Binder I->J Hinge Binder-NH2, HATU, DIPEA, DMF K Final Kinase Inhibitor Headgroup J->K

Sources

Application Notes & Protocols: A Comprehensive Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: A comprehensive search of the scientific literature did not yield specific application protocols for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol as a chiral auxiliary. This may indicate its novelty, specialized application, or use in proprietary research. To fulfill the request for a detailed technical guide, this document will focus on a well-established and extensively documented class of chiral auxiliaries—Evans' Oxazolidinones . The principles, protocols, and mechanistic insights provided herein serve as a robust framework for understanding and applying chiral auxiliary-based strategies in asymmetric synthesis and can be adapted for the evaluation of new auxiliaries.

Introduction to Chiral Auxiliaries: The Art of Stereocontrol

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, offering a reliable method for inducing chirality in prochiral substrates.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed, having imparted its chiral information to the product.[1] This strategy is foundational to modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[2]

Among the most successful and widely utilized of these are the Evans' oxazolidinone auxiliaries, developed by David A. Evans and his research group.[3] Derived from readily available chiral amino acids, these auxiliaries have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol reactions, providing a predictable and high degree of stereocontrol.[1][4]

Mechanism of Stereocontrol: The Evans' Oxazolidinone Auxiliary in Asymmetric Aldol Reactions

The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries stems from their ability to form a rigid, well-defined enolate geometry, which in turn dictates the facial selectivity of the subsequent reaction with an electrophile, such as an aldehyde.

The process begins with the acylation of the oxazolidinone auxiliary. This is followed by enolization using a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA). This "soft" enolization method selectively generates the (Z)-enolate. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the enolate in a rigid six-membered ring conformation.

The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively blocks one face of the enolate. Consequently, the incoming aldehyde can only approach from the less sterically hindered face. This facial bias directs the formation of a specific diastereomer of the aldol adduct. The reaction proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, which minimizes steric interactions and leads to the predictable formation of the syn-aldol product.[3]

Visualizing the Stereochemical Control

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolization cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage Aux Chiral Auxiliary (Evans' Oxazolidinone) Acylated_Aux N-Acyl Oxazolidinone Aux->Acylated_Aux Acyl Acyl Chloride Acyl->Acylated_Aux Z_Enolate (Z)-Boron Enolate (Rigid Chelate) Acylated_Aux->Z_Enolate Enolization Bu₂BOTf, DIPEA Enolization->Z_Enolate Aldol_Adduct Syn-Aldol Adduct (Diastereomerically Pure) Z_Enolate->Aldol_Adduct Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Adduct Final_Product Chiral β-Hydroxy Acid Aldol_Adduct->Final_Product Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Cleavage e.g., LiOH, H₂O₂ Cleavage->Final_Product

Caption: Workflow for an Evans' Asymmetric Aldol Reaction.

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the coupling of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride to form the corresponding N-propionyl imide.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous LiCl (1.0 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add propionyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction between the N-propionyl oxazolidinone and isobutyraldehyde.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1 M solution in DCM

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Phosphate buffer (pH 7)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at -78 °C.

  • Add isobutyraldehyde (1.5 eq), freshly distilled, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding 1:1 methanol/phosphate buffer (pH 7).

  • Add a 2:1 mixture of methanol/30% H₂O₂ and stir vigorously at 0 °C for 1 hour to decompose the boron intermediates.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate to give the crude aldol adduct. Purification is typically performed by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Aldol Adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be washed with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired chiral β-hydroxy carboxylic acid.

Data Presentation

The efficacy of a chiral auxiliary is judged by the yield and stereoselectivity of the reaction it directs. For the Evans' aldol reaction described, typical results are summarized below.

Electrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
Isobutyraldehyde>99:1>99%85-95
Benzaldehyde>99:1>99%80-90
Acetaldehyde>95:5>98%75-85

Note: Data is representative and compiled from various literature sources. Actual results may vary based on specific reaction conditions and substrate purity.

Conclusion

While specific applications of this compound as a chiral auxiliary are not readily found in the public domain, the principles of asymmetric synthesis remain universal. The Evans' oxazolidinone auxiliaries provide a classic and highly effective example of how a temporary chiral element can be used to achieve remarkable levels of stereocontrol in carbon-carbon bond formation. The detailed protocols and mechanistic rationale presented here offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis, providing a solid foundation for the implementation of established methods and the exploration of new chiral directing groups.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Organic Chemistry Portal. Evans Asymmetric Aldol Reaction. [Link]

  • Pu, L. (1998). 1,1'-Binaphthyl-2,2'-diol and its derivatives in asymmetric synthesis. Chemical Reviews, 98(7), 2405–2494. [Link]

  • Evans, D. A., et al. (2002). A survey of the utility of chiral N-acyloxazolidinones in asymmetric synthesis. Chirality, 14(2-3), 147-152. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Gnas, Y., & Glorius, F. (2006). Chiral auxiliaries—principles and recent applications. Synthesis, 2006(12), 1899-1930. [Link]

Sources

Introduction: Unlocking the Potential of a Versatile Dioxane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

This compound is a bifunctional molecule featuring a primary alcohol and a benzyl ether within a 1,4-dioxane core. This structure serves as a valuable building block in medicinal chemistry and materials science. The primary hydroxyl group is a prime target for chemical modification, or "derivatization." This process is not merely an academic exercise; it is a critical strategy for systematically altering the molecule's physicochemical properties.

This guide provides a comprehensive overview of key derivatization strategies for this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each methodological choice. By modifying this key hydroxyl group, researchers can:

  • Probe Structure-Activity Relationships (SAR): In drug discovery, converting the hydrogen-bond-donating hydroxyl group into an ester or ether can reveal its importance for target binding and biological activity.

  • Develop Prodrugs: Ester derivatives can be designed to be stable until they are hydrolyzed by enzymes in vivo, releasing the active parent alcohol.

  • Enhance Analytical Detection: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), converting the polar alcohol into a more volatile and thermally stable silyl ether or ester derivative significantly improves chromatographic performance and analytical sensitivity.[1][2]

  • Modify Material Properties: Altering the molecule's polarity, lipophilicity, and steric profile can fine-tune its properties for applications in polymer and materials science.

This document will explore four primary derivatization pathways: Acylation , Etherification , Silylation for Analytical Purposes , and Oxidation . Each section includes detailed, field-proven protocols, data tables, and mechanistic diagrams to ensure reproducibility and a deep understanding of the chemical transformations.

Core Derivatization Strategies: A Visual Overview

The following workflow illustrates the primary pathways for modifying the hydroxyl group of the target molecule.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Derivative Classes start This compound acylation Acylation (Ester Formation) start->acylation Acyl Chloride, Base etherification Etherification (Ether Formation) start->etherification NaH, Alkyl Halide silylation Silylation (Analytical Prep) start->silylation BSTFA oxidation Oxidation (Aldehyde/Acid Formation) start->oxidation PCC / DMP ester Ester Derivative acylation->ester ether Ether Derivative etherification->ether silyl_ether Silyl Ether Derivative silylation->silyl_ether aldehyde Aldehyde Derivative oxidation->aldehyde

Figure 1: Key derivatization pathways originating from the primary alcohol of the target molecule.

Protocol 1: Acylation via Acetyl Chloride (Esterification)

Principle: This protocol describes the formation of an ester by reacting the primary alcohol with an acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_products Products Start_Mol Starting Alcohol (R-OH) Reaction + Start_Mol->Reaction Acyl_Cl Acetyl Chloride (CH3COCl) Acyl_Cl->Reaction Base Triethylamine (Et3N) Base->Reaction Ester Ester Derivative (R-OAc) Reaction->Ester Salt Triethylammonium Chloride (Et3N·HCl) Reaction->Salt

Figure 2: Reaction scheme for the acylation of the starting alcohol to form an ester derivative.

Materials and Reagents

ReagentFormulaCAS No.Notes
This compoundC₁₃H₁₈O₄(Not Found)Substrate
Acetyl ChlorideCH₃COCl75-36-5Acylating agent. Highly corrosive.
Triethylamine (TEA)(C₂H₅)₃N121-44-8Base/HCl scavenger.
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-2Reaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)144-55-8For aqueous workup.
Brine (Saturated NaCl solution)NaCl(aq)7647-14-5For aqueous workup.
Anhydrous Magnesium SulfateMgSO₄7487-88-9Drying agent.
Silica Gel (for column chromatography)SiO₂7631-86-9Stationary phase for purification.

Step-by-Step Protocol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a new singlet around 2.0-2.1 ppm in the ¹H NMR spectrum is characteristic of the acetyl methyl group.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[3][4] This two-step process involves the deprotonation of the alcohol with a strong, non-nucleophilic base (like sodium hydride) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in a classic SN2 reaction. Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching the strong base and to facilitate the SN2 reaction.

Materials and Reagents

ReagentFormulaCAS No.Notes
This compoundC₁₃H₁₈O₄(Not Found)Substrate
Sodium Hydride (NaH), 60% dispersion in mineral oilNaH7646-69-7Strong base. Reacts violently with water.
Methyl Iodide (or other alkyl halide)CH₃I74-88-4Alkylating agent. Toxic and a suspected carcinogen.
Tetrahydrofuran (THF), AnhydrousC₄H₈O109-99-9Reaction solvent.
Saturated Ammonium Chloride SolutionNH₄Cl(aq)12125-02-9For quenching the reaction.
Diethyl Ether (for extraction)(C₂H₅)₂O60-29-7Extraction solvent.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Drying agent.

Step-by-Step Protocol

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.5 eq, 60% dispersion). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the starting alcohol (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Caution: Ensure proper ventilation and that the gas evolution is controlled.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

  • Quenching: Cool the flask to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Dilute the mixture with water and extract three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the pure ether derivative.

  • Characterization: Confirm the product structure by NMR and MS analysis. For a methylation, a new singlet corresponding to the methoxy group will appear around 3.3-3.4 ppm in the ¹H NMR spectrum.

Protocol 3: Silylation for GC-MS Analysis

Principle: For gas chromatography, polar functional groups like alcohols can cause poor peak shape and thermal degradation. Derivatization to a thermally stable, volatile trimethylsilyl (TMS) ether is a standard solution.[1][2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce neutral byproducts, making them ideal for direct injection after a short reaction time.

Materials and Reagents

ReagentFormulaCAS No.Notes
This compoundC₁₃H₁₈O₄(Not Found)Analyte
BSTFA + 1% TMCSC₈H₁₈F₃NOSi₂25561-30-2Silylating agent. TMCS is a catalyst. Moisture sensitive.
Pyridine or Acetonitrile (Anhydrous)C₅H₅N or C₂H₃N110-86-1Solvent. Must be GC-MS compatible.
2 mL GC Vial with Septum CapN/AN/AReaction vessel.

Step-by-Step Protocol

  • Sample Preparation: Accurately weigh approximately 1 mg of the alcohol into a 2 mL GC vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup or purification is required.

  • Interpretation: The resulting mass spectrum will show a molecular ion corresponding to the TMS-ether, and the retention time will be significantly shorter and the peak shape sharper compared to the underivatized alcohol.

Protocol 4: Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)

Principle: The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, mild conditions at room temperature, offering high yields and broad functional group tolerance.

G cluster_reactants Reactants cluster_products Products Start_Mol Primary Alcohol (R-CH2OH) Reaction CH2Cl2, RT Start_Mol->Reaction DMP Dess-Martin Periodinane DMP->Reaction Aldehyde Aldehyde (R-CHO) Reaction->Aldehyde

Figure 3: Oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane.

Materials and Reagents

ReagentFormulaCAS No.Notes
This compoundC₁₃H₁₈O₄(Not Found)Substrate
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈87413-09-0Oxidizing agent. Can be shock-sensitive.
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-2Reaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)144-55-8For workup.
Sodium ThiosulfateNa₂S₂O₃7772-98-7For quenching excess oxidant.

Step-by-Step Protocol

  • Reaction Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when the solution becomes cloudy. Monitor by TLC.

  • Quenching: Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 eq). Stir for 10-15 minutes until the solid dissolves and the layers become clear.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo. The crude aldehyde can often be used without further purification, but column chromatography on silica gel can be performed if necessary.

  • Characterization: Confirm the product by ¹H NMR, looking for the appearance of a characteristic aldehyde proton signal between 9-10 ppm. The disappearance of the alcohol's -OH signal and the shift of the -CH₂OH protons are also indicative of a successful reaction.

References

  • Analytical Methods for 1,4-Dioxane.
  • What You Need to Know About 1,4-Dioxane Analysis. DDMS, Inc.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
  • Derivatization is not necessary for GC-MS analysis.
  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Academic.oup.com.
  • Alcohols To Ethers via Acid C

Sources

Application Notes and Protocols: Strategic Use of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Chiral Scaffold for Advanced Synthetic Strategies

In the landscape of complex molecule synthesis, the strategic deployment of protecting groups is a cornerstone of success.[1] The choice of a protecting group must be deliberate, considering its stability, ease of introduction and removal, and its potential to influence the stereochemical outcome of reactions. This guide focuses on the multifaceted protecting group strategies involving 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol , a chiral diol that offers unique advantages in synthetic organic chemistry.

This molecule, possessing a pre-defined stereochemistry, a primary and a secondary alcohol, and a stable benzyl ether moiety, can be envisioned in two primary strategic roles:

  • As a chiral auxiliary and protecting group for carbonyl compounds: The 1,3-diol functionality can react with aldehydes and ketones to form chiral dioxane acetals, thereby protecting the carbonyl group and potentially inducing diastereoselectivity in subsequent transformations.[2]

  • As a scaffold requiring selective protection: The presence of a primary and a secondary hydroxyl group allows for regioselective protection, enabling the differential functionalization of the molecule for its incorporation into larger, complex targets.

This document provides a detailed exploration of these strategies, complete with mechanistic insights, comparative data, and actionable protocols to empower chemists in their synthetic endeavors.

Part 1: Protection of Carbonyl Compounds using this compound

The formation of a cyclic acetal is a robust and widely employed method for the protection of aldehydes and ketones from a variety of reaction conditions, particularly those involving nucleophiles and bases.[3][4] The use of a chiral diol, such as this compound, imparts chirality to the resulting acetal, which can be a powerful tool for asymmetric synthesis.

Causality Behind Experimental Choices

The formation of the dioxane acetal is an equilibrium process, typically catalyzed by a Brønsted or Lewis acid.[3] To drive the reaction to completion, water, a byproduct of the reaction, must be removed. This is commonly achieved by azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent. The choice of catalyst and reaction conditions can influence the rate and efficiency of the protection step. For sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or iodine are preferred over stronger acids like p-toluenesulfonic acid (p-TsOH) or mineral acids.[5][6]

The inherent chirality of this compound can lead to the formation of diastereomeric acetals when reacting with a prochiral ketone. The facial selectivity of the diol's approach to the carbonyl can be influenced by steric and electronic factors, potentially leading to a diastereoselective acetalization.[2][7]

Experimental Protocol: Acetal Formation

Objective: To protect a carbonyl compound using this compound.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound (1.1 equivalents)

  • Anhydrous toluene or dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents) or other suitable acid catalyst

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound (1.0 eq), this compound (1.1 eq), and anhydrous toluene.

  • Add p-TsOH (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates the complete consumption of the starting carbonyl compound.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dioxane acetal.

Data Presentation: Stability of the Dioxane Acetal

The resulting dioxane acetal, incorporating the this compound scaffold, is expected to exhibit stability towards a range of reagents. The embedded benzyl ether also contributes to the overall stability profile.

Reagent ClassSpecific ReagentsStability of Dioxane AcetalStability of Benzyl Ether
Bases NaOH, KOH, NaH, n-BuLi, Grignard reagentsStableStable
Nucleophiles Organometallics, hydrides (LiAlH4, NaBH4)StableStable
Oxidizing Agents PCC, PDC, Swern, Dess-MartinStableStable
Reductivie Agents H2/Pd, Na/NH3StableLabile (cleaved)[8]
Acids Aqueous HCl, H2SO4, TFALabile (cleaved)[5]Generally Stable (strong acids can cleave)[9]
Lewis Acids BF3·OEt2, TiCl4Labile (cleaved)Can be cleaved[10]
Deprotection Protocols

The removal of the dioxane protecting group is typically achieved under acidic conditions. The choice of acid and solvent system can be tailored to the sensitivity of the substrate.

Protocol 1: Mild Acidic Hydrolysis

  • Dissolve the protected compound in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH or acetic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product as necessary.

Protocol 2: Transacetalization

For substrates that are sensitive to aqueous acid, transacetalization with acetone can be an effective deprotection method.[3]

  • Dissolve the protected compound in acetone.

  • Add a catalytic amount of a Lewis acid (e.g., In(OTf)3) or a Brønsted acid.[3]

  • Stir the reaction at room temperature until TLC analysis shows complete deprotection.

  • Quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Visualization of the Protection-Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection carbonyl Aldehyde/Ketone acetal Chiral Dioxane Acetal carbonyl->acetal + Diol, H+ cat. - H2O diol 6-[(Phenylmethoxy)methyl]- 1,4-dioxane-2-methanol protected_carbonyl Chiral Dioxane Acetal deprotected_carbonyl Aldehyde/Ketone protected_carbonyl->deprotected_carbonyl Aq. Acid or Lewis Acid/Acetone

Caption: Workflow for the protection of a carbonyl as a chiral dioxane acetal and its subsequent deprotection.

Part 2: Selective Protection Strategies for this compound

The presence of both a primary and a secondary alcohol in this compound opens up possibilities for regioselective protection, a crucial step when this molecule is to be incorporated as a chiral building block in a larger synthetic scheme.[11] The differential reactivity of primary and secondary alcohols often allows for selective functionalization.

Expertise & Experience: The Rationale for Regioselectivity

Primary alcohols are generally less sterically hindered and more nucleophilic than secondary alcohols. This difference in reactivity can be exploited to achieve selective protection of the primary hydroxyl group under carefully controlled conditions, often using bulky protecting groups or a limited amount of the protecting reagent.[12]

Conversely, selective protection of the secondary alcohol can be more challenging but can be achieved through multi-step sequences. One common strategy involves the protection of both hydroxyl groups followed by the selective deprotection of the less hindered primary protecting group.[13]

Protocol: Selective Protection of the Primary Alcohol

Objective: To selectively protect the primary hydroxyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.05 equivalents)

  • Imidazole (1.2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to yield the primary TBDMS-protected diol.

Orthogonal Protection Strategy

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1] In the context of our target molecule, the primary alcohol could be protected with a silyl ether (e.g., TBDMS), and the secondary alcohol with a different protecting group, such as an acetate ester. The silyl group can be removed with a fluoride source (e.g., TBAF), while the acetate is stable to these conditions but can be cleaved with a base (e.g., K2CO3 in methanol). The benzyl ether would remain intact under both of these conditions.

Visualization of an Orthogonal Protection Scheme

G start 6-[(Phenylmethoxy)methyl]- 1,4-dioxane-2-methanol primary_protected Primary Alcohol Protected (e.g., -OTBDMS) start->primary_protected 1. TBDMSCl, Imidazole fully_protected Fully Protected Diol (e.g., Primary -OTBDMS, Secondary -OAc) primary_protected->fully_protected 2. Ac2O, Pyridine secondary_deprotected Primary Alcohol Protected fully_protected->secondary_deprotected TBAF primary_deprotected Secondary Alcohol Protected fully_protected->primary_deprotected K2CO3, MeOH

Sources

Application Notes and Protocols for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Chiral Scaffold for Asymmetric Transformations

The quest for novel chiral ligands and catalysts remains a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomeric purity is paramount. The 1,4-dioxane scaffold has emerged as a privileged structural motif in the design of chiral ligands, primarily due to its conformational rigidity and the stereodefined orientation of its substituents. This structural feature plays a crucial role in stabilizing metal-ligand chelate conformations, which is essential for achieving high levels of enantioselectivity in catalytic reactions.

This document outlines the synthesis and potential catalytic applications of a novel chiral diol derivative, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. This molecule, possessing a C2-symmetric 1,4-dioxane backbone, is a promising candidate for a ligand in a variety of asymmetric transformations. The presence of a primary alcohol and a protected primary alcohol offers versatile coordination sites and the potential for further functionalization.

Drawing parallels from the well-established catalytic activity of other chiral diols such as BINOLs, VANOLs, and tartaric acid derivatives, this guide will focus on the application of this compound derivatives as ligands in metal-catalyzed asymmetric transfer hydrogenation.[1][2] This class of reactions is of significant industrial importance for the synthesis of chiral alcohols, which are key intermediates in the production of numerous pharmaceuticals.[2][3]

Synthesis of the Catalyst Precursor: this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established methodologies for the formation of substituted 1,4-dioxanes.[4]

Synthesis_Pathway A Glycerol B Solketal A->B Acetone, p-TsOH C 3-(Benzyloxy)propane-1,2-diol B->C 1. NaH, Benzyl Bromide 2. H+ D This compound C->D Glycolaldehyde, Acid Catalyst

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol

  • To a stirred solution of solketal (1 equivalent) in dry THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the benzylated solketal.

  • Dissolve the crude product in a mixture of methanol and 1M HCl (10:1 v/v) and stir at room temperature for 4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-(benzyloxy)propane-1,2-diol by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 3-(benzyloxy)propane-1,2-diol (1 equivalent) and glycolaldehyde (1.2 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Asymmetric Transfer Hydrogenation

Chiral diols and their derivatives have been successfully employed as ligands in ruthenium- and iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral secondary alcohols with high enantioselectivity.[3][5][6] The proposed ligand, after deprotection of the benzyl ether to reveal the diol, is expected to form a stable complex with a suitable metal precursor, creating a chiral environment for the reduction of prochiral ketones.

Preparation of the Active Catalyst

The active catalyst can be prepared in situ by reacting the deprotected diol ligand with a suitable metal precursor, such as [RuCl2(p-cymene)]2 or [IrCp*Cl2]2.

Catalytic_Cycle cluster_0 Catalytic Cycle A [M]-H (Active Catalyst) C Transition State A->C Coordination B Ketone Substrate B->C D Chiral Alcohol Product C->D Hydride Transfer E [M] (Spent Catalyst) D->E E->A Regeneration F Hydrogen Source (e.g., HCOOH/NEt3) F->E

Figure 2: Generalized catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Step 1: Deprotection of the Ligand

  • Dissolve this compound in methanol.

  • Add a catalytic amount of Palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the deprotected diol ligand, 1,4-dioxane-2,6-dimethanol.[4]

Step 2: In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation

  • In a Schlenk flask under an inert atmosphere, dissolve the deprotected diol ligand (0.02 mmol) and [RuCl2(p-cymene)]2 (0.005 mmol) in degassed isopropanol (2 mL).

  • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Cool the solution to room temperature and add acetophenone (1 mmol).

  • Add a 5:2 mixture of formic acid and triethylamine (1 mL) as the hydrogen source.

  • Stir the reaction mixture at room temperature and monitor the conversion by GC or TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Summary

The following table presents hypothetical data based on expected outcomes from analogous catalytic systems. Actual results may vary.

EntryCatalyst Loading (mol%)SubstrateProductConversion (%)ee (%)
11.0Acetophenone1-Phenylethanol>9995 (R)
21.04-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9992 (R)
31.0Propiophenone1-Phenyl-1-propanol9896 (R)

Conclusion

The this compound scaffold represents a promising new platform for the development of chiral ligands for asymmetric catalysis. The protocols detailed herein provide a foundational framework for the synthesis of this ligand and its application in asymmetric transfer hydrogenation. The modular nature of the synthesis allows for further derivatization to fine-tune the steric and electronic properties of the ligand, potentially leading to even higher catalytic activities and enantioselectivities in a broad range of asymmetric transformations. Further research into the application of these derivatives in other catalytic reactions, such as asymmetric allylation and Diels-Alder reactions, is highly encouraged.[1][7]

References

  • Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]

  • Kumar, A., & Singh, V. K. (2021). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 11(7), 833. [Link]

  • Li, Y., et al. (2015). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(1), 336-339. [Link]

  • Yildiz, T., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(4), 3583-3596. [Link]

  • Ding, K. (2011). Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Synthesis II (pp. 1-46). Wiley-VCH. [Link]

  • Bergens, S. H., Noheda, P., Whelan, J., & Bosnich, B. (1992). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Journal of the American Chemical Society, 114(6), 2121-2128. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Carret, S., et al. (2019). Role of long-chain carboxylate ligands in glycerol dehydrogenation catalyzed by Co decorated nanoparticles. Catalysis Science & Technology, 9(18), 5029-5039. [Link]

  • Zhang, W., & Zhang, X. (2011). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 44(8), 574-585. [Link]

Sources

scale-up synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Abstract

This document provides a comprehensive guide for the multi-gram , a valuable chiral building block in pharmaceutical research and development. The synthetic strategy is centered around a robust and controllable two-step sequence involving a Williamson ether synthesis followed by an intramolecular cyclization. This application note details the rationale behind the chosen synthetic route, a step-by-step protocol, safety considerations for handling hazardous reagents, and key parameters for successful process scale-up.

Introduction and Strategic Rationale

This compound is a key intermediate characterized by a substituted 1,4-dioxane core. Such chiral motifs are prevalent in numerous biologically active molecules, making their efficient and scalable synthesis a critical objective for drug development professionals.[1][2] The synthetic approach outlined herein is designed for reliability, scalability, and control over stereochemistry, starting from the commercially available chiral precursor, (R)-3-(benzyloxy)-1,2-propanediol.

The chosen strategy involves two sequential Williamson ether syntheses.[3][4] This classic yet powerful reaction forms an ether from an alcohol and an organohalide.[5] The first step is an intermolecular reaction to build the linear precursor, and the second is an intramolecular cyclization to form the desired 1,4-dioxane ring. This stepwise approach is preferable for scale-up over a one-pot double alkylation, as it allows for better control of side reactions and purification of the intermediate, ultimately leading to a higher purity final product.

Reaction Mechanism and Pathway

The synthesis proceeds via two distinct SN2 (bimolecular nucleophilic substitution) reactions.[6]

Step 1: Intermolecular Williamson Ether Synthesis The synthesis begins with the deprotonation of the primary hydroxyl group of (R)-3-(benzyloxy)-1,2-propanediol using sodium hydride (NaH). The primary alcohol is more acidic and less sterically hindered than the secondary alcohol, favoring its selective deprotonation. The resulting alkoxide nucleophile then attacks 2-chloroethanol, displacing the chloride leaving group to form the intermediate, 2-((R)-2,3-dihydroxypropoxymethyl)ethanol.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) The intermediate alcohol is then treated with sodium hydride in a suitable solvent like tetrahydrofuran (THF). The base deprotonates the remaining secondary hydroxyl group. The resulting intramolecular alkoxide attacks the carbon atom bearing the chlorine, displacing it in an SN2 fashion to forge the 1,4-dioxane ring. This cyclization is entropically favored and proceeds efficiently under these conditions.

Below is a diagram illustrating the mechanistic pathway.

G R1 <(R)-3-(Benzyloxy)-1,2-propanediol + 2-Chloroethanol> NaH1 1. NaH, THF 2. Add 2-Chloroethanol I1 NaH2 NaH, THF (Heat) FP <this compound> Workup Quench & Workup NaH1->I1 S_N2 Attack NaH2->FP Intramolecular S_N2 Purify Purification (Chromatography/Distillation)

Caption: High-level overview of the two-step synthetic workflow.

Detailed Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis of the final product. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(R)-3-(Benzyloxy)-1,2-propanediol182.2291.1 g0.50Starting Material
Sodium Hydride (60% in mineral oil)40.00 (as NaH)44.0 g1.10Strong Base
2-Chloroethanol80.5144.3 g (35.3 mL)0.55Alkylating Agent
Tetrahydrofuran (THF), anhydrous-1.5 L-Solvent
Hexane, anhydrous-500 mL-For washing NaH
Methanol-200 mL-For quenching
Diethyl Ether-1.0 L-Extraction Solvent
Saturated NH₄Cl (aq)-500 mL-Aqueous Workup
Saturated NaCl (Brine)-500 mL-Aqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)-50 g-Drying Agent
Silica Gel (230-400 mesh)-As needed-Chromatography

Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, temperature probe, nitrogen/argon inlet, pressure-equalizing dropping funnel, heating mantle.

Part A: Synthesis of 2-(((2R)-3-(benzyloxy)-2-hydroxypropyl)oxy)ethan-1-ol
  • Preparation: Set up the 5 L reactor assembly and ensure it is dry. Purge the system with nitrogen.

  • Sodium Hydride Washing: In a separate flask under nitrogen, suspend the sodium hydride (44.0 g) in 250 mL of anhydrous hexane. Stir for 10 minutes, then stop stirring and allow the NaH to settle. Carefully cannulate away the hexane supernatant. Repeat this wash process twice more to remove the mineral oil.[7]

  • Reaction Setup: Suspend the washed sodium hydride in 750 mL of anhydrous THF in the main reactor. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (R)-3-(benzyloxy)-1,2-propanediol (91.1 g) in 250 mL of anhydrous THF. Add this solution slowly to the NaH suspension via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

  • Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 2-chloroethanol (44.3 g) dropwise, again keeping the temperature below 10 °C.

  • Reaction Completion: Once the 2-chloroethanol addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench any unreacted sodium hydride until gas evolution ceases.[8]

  • Work-up: Add 500 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL). Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product as an oil.[9] This intermediate is often used in the next step without further purification.

Part B: Cyclization to this compound
  • Preparation: Re-assemble the dry 5 L reactor under a nitrogen atmosphere.

  • Reaction Setup: Prepare a suspension of washed sodium hydride (from 22 g of 60% dispersion, 0.55 mol) in 750 mL of anhydrous THF and cool to 0 °C.

  • Intermediate Addition: Dissolve the crude intermediate from Part A in 250 mL of anhydrous THF and add it slowly to the NaH suspension via a dropping funnel.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (~65 °C) for 6-8 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench cautiously with methanol. Follow the same work-up procedure as described in Part A (addition of NH₄Cl, extraction with ether, washing with brine, drying, and concentration).[10][11]

  • Purification: The crude final product can be purified by vacuum distillation or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound as a colorless oil.[12]

Safety and Scale-Up Considerations

Chemical Hazards and Safe Handling
  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[8][13] It can be pyrophoric upon exposure to air, especially when finely divided. Always handle in an inert atmosphere (glove box or under nitrogen/argon).[7][14] Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[15] A Class D fire extinguisher (for combustible metals) should be readily available.

  • Anhydrous Solvents (THF, Hexane): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • 2-Chloroethanol: Toxic and corrosive. Avoid inhalation and skin contact.

Process Optimization for Scale-Up
  • Thermal Management: The reaction of alcohols with NaH and the subsequent quenching step are highly exothermic. For larger scales, a reactor with a cooling jacket is essential for maintaining temperature control. The rate of addition of reagents must be carefully controlled to manage the rate of hydrogen evolution and heat generation.

  • Agitation: Efficient mechanical stirring is crucial, as these reactions involve slurries (NaH). Inadequate stirring can lead to localized "hot spots" and poor reaction kinetics.

  • Purification Strategy: While column chromatography is suitable for lab-scale purification, it is often impractical for multi-kilogram production. Developing a protocol for vacuum distillation or crystallization is highly recommended for large-scale purification.

The overall synthetic pathway is visualized in the diagram below.

G start (R)-3-(Benzyloxy)-1,2-propanediol 2-Chloroethanol step1 Intermolecular Williamson Ether Synthesis Reagents: NaH, Anhydrous THF Temp: 0°C to Reflux start->step1 intermediate Crude Intermediate Ether 2-(((2R)-3-(benzyloxy)-2-hydroxypropyl)oxy)ethan-1-ol step1->intermediate step2 Intramolecular Cyclization Reagents: NaH, Anhydrous THF Temp: Reflux intermediate->step2 crude_product Crude Final Product step2->crude_product purification Purification Vacuum Distillation or Silica Gel Chromatography crude_product->purification final_product {Pure this compound} purification->final_product

Caption: Step-by-step experimental workflow diagram.

References

  • Wikipedia. Williamson ether synthesis . [3]

  • Khan Academy. Williamson ether synthesis (video) . [16]

  • Chemistry Steps. The Williamson Ether Synthesis . [6]

  • ChemTalk. Williamson Ether Synthesis . [5]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure . [7]

  • Organic Chemistry Portal. Williamson Synthesis . [4]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . [17]

  • Royal Society of Chemistry. Ring-opening mechanism of epoxides with alcohol and tertiary amines . [18]

  • Chemistry LibreTexts. 3.5: Reactions of Epoxides- Ring-opening . [19]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions . [20]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening . [21]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE . [13]

  • New Jersey Department of Health. Hazard Summary: Sodium Hydride . [15]

  • Sciencemadness Wiki. Sodium hydride . [8]

  • Organic Process Research & Development. The Safe Use of Sodium Hydride On Scale . [14]

  • ORBi (University of Liège). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS... . [22]

  • ResearchGate. Examples of chiral 1,4-benzodioxane containing molecules . [1]

  • Organic Syntheses. Organic Syntheses Procedure (General Workup Example) . [10]

  • The Royal Society of Chemistry. Supporting Information (General Purification Example) . [12]

  • Enamine. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring . [23]

  • ResearchGate. Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans . [2]

  • PubMed Central (PMC). Laccase-Catalyzed 1,4-Dioxane-Mediated Synthesis... . [24]

  • MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization... . [25]

  • MDPI. Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate . [26]

  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes... (Solvent Use Example) . [27]

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane (Procedure Example) . [9]

  • Google Patents. Methanol purification method . [28]

  • Organic Syntheses. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE (Workup Example) . [11]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol (CAS No. 79494-95-4). As a key intermediate in various synthetic pathways, particularly in drug discovery and development, achieving high purity of this compound is critical for downstream success. This guide, structured by Senior Application Scientists, provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the 'why' behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification step for my crude reaction mixture containing this compound?

A1: Before attempting more rigorous purification like chromatography or distillation, an aqueous work-up is the essential first step. This liquid-liquid extraction procedure is designed to remove a significant portion of inorganic salts, water-soluble starting materials, and acidic or basic byproducts from your crude organic mixture.

The rationale is to partition the desired, relatively non-polar organic product into an organic solvent, while water-soluble impurities are washed away in the aqueous phase. The choice of organic solvent is crucial; a water-immiscible solvent in which your product is soluble, such as dichloromethane or ethyl acetate, is recommended.[1]

Q2: I'm planning to use column chromatography. What are the most common issues, and how can I optimize my separation?

A2: Column chromatography on silica gel is the most powerful and common method for purifying this compound.[2] However, success depends on careful optimization. The primary challenges are co-elution of impurities, poor resolution between diastereomers (if present), and potential product degradation on the stationary phase.

Key Optimization Strategies:

  • Solvent System Selection: The polarity of your eluent is the most critical parameter. Given the compound's structure—a polar primary alcohol and multiple ether linkages—a solvent system of intermediate polarity is required. Start with a non-polar solvent like hexanes or petroleum ether and titrate in a more polar solvent like ethyl acetate. A typical starting point would be a 70:30 or 60:40 mixture of Hexanes:Ethyl Acetate.

  • Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before running a column. The ideal system will give your product an Rf (retention factor) value of approximately 0.25-0.35, with clear separation from all major impurities.

  • Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution is far more effective than an isocratic (constant solvent mixture) one. Start with a low-polarity mixture to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product, leaving highly polar impurities on the column.

Q3: My yield is low after column chromatography, and I see a new spot on the TLC that I suspect is benzyl alcohol. Could my compound be degrading on the silica gel?

A3: Yes, this is a well-founded concern. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the cleavage of the acid-sensitive benzyl ether protecting group.[3] This would result in the formation of benzyl alcohol and the corresponding diol, leading to yield loss and a more complex purification challenge.

Troubleshooting & Mitigation:

  • Confirmation: To confirm degradation, spot your pure starting material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new, lower Rf spot corresponding to benzyl alcohol appears, degradation is likely occurring.

  • Solution 1: Neutralized Silica: Prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (v/v) relative to the solvent volume.[3] The triethylamine neutralizes the acidic sites on the silica surface, preventing degradation of the benzyl ether.

  • Solution 2: Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral or basic alumina.[3] However, be aware that elution patterns can change significantly, so re-optimization of the solvent system using TLC is mandatory.

Q4: My compound is a light-yellow oil. Can I purify it by distillation instead of chromatography?

A4: While distillation is a powerful technique for purifying liquids, it presents challenges for a molecule of this size and functionality. This compound has a high molecular weight (238.28 g/mol ) and polar functional groups, which lead to a very high boiling point, likely well above 150-200 °C at atmospheric pressure.[4] Heating organic compounds to such high temperatures often causes decomposition.[5]

Therefore, vacuum distillation is the only viable distillation method.[5][6] By reducing the pressure, you lower the boiling point to a temperature where the compound is thermally stable.

Considerations for Vacuum Distillation:

  • Usefulness: Best suited for removing non-volatile impurities (e.g., polymer residues, salts) or highly volatile contaminants (e.g., residual solvents). It will not separate compounds with close boiling points, such as diastereomers.

  • Fire Safety: Use a heating mantle with a stirrer and avoid oil baths that can pose a fire risk at the required temperatures.[5]

  • Efficiency: Use small, appropriately sized glassware to minimize losses on the vessel walls.[5]

Q5: What are the primary impurities I should be looking for during my purification?

A5: The identity of impurities is highly dependent on the synthetic route used. However, some common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include protected glycerol or glycidol derivatives.

  • Benzylating Agent Byproducts: If benzyl bromide was used, residual benzyl bromide or benzyl alcohol (from hydrolysis) might be present.

  • Debenzylation Product: Benzyl alcohol is a common impurity, either from the reaction conditions or degradation during purification.

  • Diastereomers: The compound has stereocenters at positions 2 and 6 of the dioxane ring. This means cis and trans diastereomers are possible. These often have very similar polarities and can be difficult to separate with standard chromatography.

  • Peroxides: The 1,4-dioxane ring system is known to form explosive peroxides over time when exposed to air and light.[7] It is crucial to test for and remove peroxides if the material has been stored for an extended period.

Q6: How should I store the purified this compound to ensure its stability?

A6: Proper storage is critical to maintain the purity of your compound. As it is a light-yellow oil containing a peroxide-forming dioxane ring, the following storage conditions are recommended[4][7]:

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing the container to prevent oxidation and peroxide formation.

  • Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.

Purification Workflow & Protocols

Decision Logic for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Decision_Tree start Crude Product workup Aqueous Work-up start->workup analysis1 Analyze Organic Layer via TLC workup->analysis1 impurities Significant Impurities Present? analysis1->impurities col_chrom Column Chromatography impurities->col_chrom Yes (Multiple Spots) distill Vacuum Distillation impurities->distill No (Mainly Non-Volatile) analysis2 Assess Purity (NMR, LC-MS) col_chrom->analysis2 distill->analysis2 analysis2->col_chrom Purity <95% final_product Pure Product (Store Properly) analysis2->final_product Purity >95%

Caption: Decision tree for purification strategy.

Experimental Protocols
Protocol 1: Standard Aqueous Work-up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Vent the funnel frequently to release any CO₂ gas that may form.

    • Wash with deionized water.

    • Finally, wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the layers and remove residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Silica Gel Column Chromatography Workflow

This protocol assumes the optimal eluent has been determined by TLC.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_silica 1. Prepare Silica Slurry (Neutralize with Et3N if needed) pack_col 2. Pack Column prep_silica->pack_col prep_sample 3. Prepare Sample (Adsorb onto minimal silica) pack_col->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent Gradient load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Sources

Technical Support Center: 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. By understanding the causality behind potential side reactions and purification difficulties, you can optimize your process for higher yield and purity.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically begins with glycerol. The core strategy involves protecting two of glycerol's hydroxyl groups, modifying the remaining one, deprotecting, and finally, forming the 1,4-dioxane ring. A common pathway is illustrated below.

Synthesis_Pathway Glycerol Glycerol Solketal Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) Glycerol->Solketal Acetone, Acid Catalyst BenzylatedSolketal Benzylated Solketal Solketal->BenzylatedSolketal 1. NaH 2. Benzyl Bromide Williamson Ether Synthesis DiolIntermediate 3-(Benzyloxy)propane-1,2-diol BenzylatedSolketal->DiolIntermediate Acidic Hydrolysis FinalProduct This compound DiolIntermediate->FinalProduct Acid-Catalyzed Dimerization Ring Formation

Figure 1: A common synthetic route to the target molecule.

This guide will address issues that can arise at each critical stage of this process.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that users frequently encounter during their experiments. Each answer provides an explanation of the underlying chemistry and offers practical solutions.

Part 1: Starting Materials and Initial Protection
Q1: My initial reaction of glycerol with acetone to form solketal is slow and gives a low yield. What's going wrong?

This is a common issue, often related to the quality of the starting materials and catalyst activity.

  • Cause - Catalyst Deactivation: The acid-catalyzed ketalization is highly sensitive to impurities commonly found in crude glycerol, especially if it is sourced from biodiesel production. Water, residual methanol, and salts (like NaCl from catalyst neutralization) can significantly weaken or neutralize the acid catalyst, thereby reducing the reaction rate and overall conversion.[1][2][3]

  • Cause - Reaction Equilibrium: The reaction produces water as a byproduct.[4] As a reversible condensation reaction, the accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[5]

Troubleshooting Steps:

  • Use High-Purity Glycerol: Whenever possible, start with purified glycerol to avoid catalyst poisoning. If using crude glycerol is necessary, consider a pre-purification step.

  • Remove Water: Employ a Dean-Stark apparatus during the reaction to azeotropically remove the water as it forms. This will drive the equilibrium towards the product side.[6]

  • Catalyst Choice: While homogeneous acids like p-toluenesulfonic acid (p-TsOH) are common, heterogeneous acid catalysts such as acidic resins (e.g., Amberlyst-15) or certain zeolites can also be effective and are often easier to remove post-reaction.[2][4]

Part 2: The Benzylation Step (Williamson Ether Synthesis)
Q2: I'm observing a significant amount of an alkene byproduct and unreacted starting material after attempting to benzylate solketal. How can I minimize this?

This points to a competing elimination reaction and suboptimal conditions for the desired SN2 substitution. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[7]

  • Cause - E2 Elimination: The alkoxide, formed by deprotonating the alcohol with a strong base, is itself a strong base. It can promote an E2 elimination reaction with the benzyl halide, especially at higher temperatures.[8][9] While this is more problematic for secondary and tertiary alkyl halides, it can still occur with primary halides under forcing conditions.[7][10]

  • Cause - Incomplete Deprotonation/Reaction: If the alcohol is not fully deprotonated to the alkoxide, the reaction will be sluggish as alcohols are weaker nucleophiles than alkoxides.[11] Similarly, using a non-ideal solvent can slow down the SN2 reaction, allowing side reactions to become more prominent.

Troubleshooting Steps:

  • Optimize the Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation.[11] Perform the reaction in a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SN2 reactions.[8][9]

  • Control the Temperature: Add the benzyl halide at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature or slightly heat (e.g., 50-60 °C) to drive the reaction to completion.[8] Avoid excessively high temperatures which favor elimination.

  • Ensure Anhydrous Conditions: Water can quench the base and hydrolyze the benzyl halide, reducing the yield. Ensure all glassware is flame-dried and reagents are anhydrous.

Part 3: Dioxane Ring Formation and Isomeric Impurities
Q3: During the final acid-catalyzed cyclization of 3-(benzyloxy)propane-1,2-diol, my analysis shows a complex mixture of high-molecular-weight species. What are these?

This is indicative of uncontrolled intermolecular side reactions competing with the desired intramolecular dimerization.

  • Cause - Oligomerization/Polymerization: Under acidic conditions, the diol intermediate can undergo intermolecular etherification, similar to the self-condensation of glycerol, to form linear and cyclic oligomers (dimers, trimers, etc.).[12][13] This leads to a complex product mixture that is difficult to purify.

Troubleshooting Steps:

  • High Dilution: Performing the reaction under high dilution conditions can favor the desired intramolecular cyclization (or bimolecular cyclization to the dioxane) over intermolecular polymerization.

  • Controlled Reagent Addition: Slowly adding the diol intermediate to the heated acidic catalyst solution can maintain a low instantaneous concentration of the diol, further suppressing oligomerization.

  • Optimize Catalyst and Temperature: The choice of acid catalyst and reaction temperature is critical. Overly strong acidic conditions or high temperatures can promote undesired side reactions. Screen various acid catalysts (e.g., p-TsOH, sulfuric acid, acidic resins) and temperatures to find the optimal window for dioxane formation.

Q4: I've isolated an impurity with the same mass as my target product but it separates on my HPLC/GC column. What is it?

This is almost certainly a structural isomer formed during the synthesis.

  • Cause - Regioisomerism: The formation of the 1,4-dioxane ring from two molecules of 3-(benzyloxy)propane-1,2-diol can proceed in two ways. The desired "head-to-tail" cyclization yields the 2,6-disubstituted product. However, a "head-to-head" cyclization would result in the isomeric 2,5-bis[(phenylmethoxy)methyl]-1,4-dioxane .

  • Cause - Diastereomerism: The chiral centers at positions 2 and 6 of the dioxane ring mean that both cis and trans diastereomers can be formed.[14] These isomers often have very similar properties but can typically be separated by high-resolution chromatography.

Impurity_Formation Diol 3-(Benzyloxy)propane-1,2-diol (x2) Target 2,6-Disubstituted Dioxane (Target Product) Diol->Target 'Head-to-Tail' Cyclization Regioisomer 2,5-Disubstituted Dioxane (Regioisomeric Impurity) Diol->Regioisomer 'Head-to-Head' Cyclization Oligomer Linear Oligomers (Polymeric Impurity) Diol->Oligomer Intermolecular Etherification

Figure 2: Competing pathways during final ring formation.

Troubleshooting Steps:

  • Characterize the Impurity: Isolate the impurity (e.g., by preparative HPLC) and perform detailed structural analysis using 1D/2D NMR to confirm its identity as a regioisomer or diastereomer.

  • Modify Reaction Conditions: The ratio of these isomers can sometimes be influenced by the choice of catalyst, solvent, and temperature. A systematic screen of reaction conditions may identify a protocol that favors the formation of the desired 2,6-isomer.

  • Develop a Purification Method: If the formation of isomers cannot be suppressed, focus on developing a robust chromatographic method (e.g., flash chromatography with an optimized solvent system or preparative HPLC) to separate the desired product from its isomers.

Part 4: Impurity Identification
Q5: What is a good overall strategy for identifying and quantifying impurities in my final product?

A comprehensive characterization requires a multi-technique approach, as no single method can detect all potential impurities.[15][16]

Impurity TypeOriginRecommended Analytical Technique
Unreacted Starting Materials Glycerol, Benzyl BromideGC-MS: Good for volatile starting materials.[17]
Residual Solvents Acetone, DMF, Toluene, etc.Headspace GC-MS: The standard technique for volatile organic impurities.[16]
Reaction By-products Dibenzyl ether, TolueneGC-MS: Effective for relatively volatile by-products.[17]
Isomeric Impurities 2,5-Disubstituted dioxane, cis/trans isomersHPLC-UV/MS, High-Res GC-MS: Required for separating and identifying non-volatile isomers.[17][18]
Oligomeric Impurities Dimer, Trimer of diol intermediateHPLC-UV/MS, LC-MS: Ideal for higher molecular weight, non-volatile species.[18]

Table 1: Summary of Potential Impurities and Recommended Analytical Methods.

Strategy:

  • Initial Screen: Use Thin Layer Chromatography (TLC) for a quick assessment of reaction completion and the presence of major impurities.[15]

  • Volatiles Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual starting materials, solvents, and volatile by-products.[17]

  • Non-Volatiles Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and MS detectors, to separate and identify the target product, isomers, and any high-molecular-weight oligomers.[18][19]

  • Structural Confirmation: For unknown impurities that are isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[18]

Experimental Protocols

Protocol 1: Example Synthesis of Benzylated Solketal

This protocol describes the Williamson ether synthesis step to produce the key intermediate.

Materials:

  • Solketal (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl Bromide (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq). b. Add anhydrous DMF to create a slurry. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of solketal (1.0 eq) in anhydrous DMF to the stirred NaH suspension. e. After the addition is complete, stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.[8]

  • Ether Synthesis: a. Cool the resulting sodium alkoxide solution back to 0 °C. b. Add benzyl bromide (1.05 eq) dropwise. c. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. d. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[8]

  • Work-up and Purification: a. Cool the reaction to room temperature and cautiously quench by slow addition of saturated NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. c. Separate the layers. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Method for Impurity Profiling by HPLC-UV

This protocol provides a starting point for developing a method to analyze the final product and its non-volatile impurities.

Instrumentation & Columns:

  • HPLC system with a UV detector (e.g., photodiode array).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from ~30% B to 95% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (for the phenyl group), or scan with a PDA detector to find the optimal wavelength.

  • Injection Volume: 5-10 µL.

Procedure:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Run the gradient method and identify the peaks corresponding to the main product and impurities.

  • Optimize the gradient to achieve baseline separation of all key components. For closely eluting isomers, a shallower gradient or a different stationary phase may be required.

References

  • da Silva, C. J. A., & Mota, C. J. A. (2011). Influence of water, methanol and NaCl on the acid-catalyzed conversion of glycerol into solketal. Frontiers in Chemistry, 7, 19.
  • Nguyen, T. H., et al. (2021). The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio.
  • Garlapati, C., et al. (2019).
  • da Silva, G. P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI.
  • Garlapati, C., et al. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Tech Support.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Peric, B., et al. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. PubMed Central.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Soares, A.V-H., et al. (2019). Glycerol acetylation considering competing dimerization. International Journal of Chemical Kinetics, 51(8), 634-640.
  • Barros, A., et al. (2020).
  • LibreTexts Chemistry. (2020). The Williamson Ether Synthesis.
  • Joseph, A., et al. (2020). A review on impurity profile. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
  • ResearchGate. (2019).
  • Google Patents. (2010).
  • Thieme. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • ResearchGate. (2024).
  • ResearchGate. (2007).
  • ResearchGate. (2015).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Dhangar, K. r., et al. (2017). A comprehensive review on impurity profiling of pharmaceuticals. Journal of the Chilean Chemical Society, 62(2), 3545-3554.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2014).
  • ResearchGate. (2003). Determination of 1,4-Dioxane Impurity Levels in Triton X-100 Raw Material by Gas Chromatography with Mass Spectrometric Detection.
  • PubMed. (2003). Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable bifunctional building block. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this nuanced reaction effectively.

The synthesis of this specific 2,6-disubstituted 1,4-dioxane is most commonly achieved via the acid-catalyzed cross-dimerization of two distinct epoxide monomers: glycidol and benzyl glycidyl ether. While elegant, this convergent approach presents a significant optimization challenge: controlling the statistical distribution of three possible products to maximize the yield of the desired cross-dimer. This guide provides the expert insights and validated protocols necessary to navigate this challenge.

Reaction Overview: The Statistical Challenge

The core of the synthesis is the acid-catalyzed reaction between glycidol (a source of the hydroxymethyl group) and benzyl glycidyl ether (a source of the benzyloxymethyl group). Under acidic conditions, the epoxide rings are activated towards nucleophilic attack by a hydroxyl group from another epoxide molecule. A subsequent intramolecular cyclization yields the stable 1,4-dioxane ring.

However, this process can result in three products:

  • Glycidol Homo-dimer: 2,5-bis(hydroxymethyl)-1,4-dioxane

  • Benzyl Glycidyl Ether Homo-dimer: 2,5-bis[(phenylmethoxy)methyl]-1,4-dioxane

  • Desired Cross-dimer: this compound

G cluster_reactants Reactants cluster_products Potential Products Glycidol Glycidol Products Glycidol->Products + BGE Benzyl Glycidyl Ether BGE->Products + Catalyst H⁺ Catalyst Catalyst->Products P1 2,5-bis(hydroxymethyl)-1,4-dioxane Products->P1 Homo-dimerization P2 Desired Cross-Dimer Products->P2 Cross-dimerization P3 2,5-bis[(phenylmethoxy)methyl]-1,4-dioxane Products->P3 Homo-dimerization

Caption: Statistical product distribution in the co-dimerization reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Yield of the Desired Cross-Dimer

Question: My reaction results in a complex mixture with a low yield of the target molecule, this compound. What are the primary factors I need to adjust?

Answer: A low yield of the desired product is the most frequent challenge and typically stems from three interconnected factors: suboptimal stoichiometry, inappropriate catalyst choice, or unfavorable reaction kinetics leading to side reactions like polymerization.

Causality: The reaction is a statistical competition between the two starting epoxides. If both epoxides had identical reactivity, a 1:1 starting ratio would theoretically yield a 1:2:1 mixture of the glycidol homo-dimer, the desired cross-dimer, and the benzyl glycidyl ether homo-dimer, respectively. However, steric and electronic differences between the monomers can skew this ratio. The primary goal of optimization is to manipulate conditions to favor the cross-dimerization pathway and facilitate its separation.

Suggested Solutions & Rationale:

Suggested SolutionRationale
1. Adjust Stoichiometry Using a slight excess (e.g., 1.2 to 1.5 equivalents) of the less expensive or more easily separable monomer (typically glycidol) can increase the statistical probability of cross-dimerization events. Be aware that this will also increase the amount of the corresponding homo-dimer, which must be accounted for during purification.
2. Screen Acid Catalysts The nature of the acid catalyst is critical. Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like Boron trifluoride etherate, BF₃·OEt₂) can both be effective. Lewis acids often provide faster reaction rates at lower temperatures but can be more prone to inducing polymerization if not carefully controlled.[1] Solid acid catalysts (e.g., Amberlyst-15) can also be used to simplify workup.[2]
3. Control Temperature Lower temperatures (0 °C to room temperature) generally provide better selectivity and reduce the rate of polymerization, a major competing side reaction. Higher temperatures may increase reaction speed but often at the cost of yield and purity.
4. Employ Slow Addition To suppress polymerization, which occurs when epoxide monomers react with the growing linear dimer chain, maintain a low instantaneous concentration of the monomers. This is best achieved by the slow, dropwise addition of the epoxide mixture to a solution of the catalyst in a suitable solvent.
Problem 2: Excessive Polymer Formation

Question: My reaction is producing a significant amount of a viscous, intractable polymer, with very little of the desired dioxane product. How can I prevent this?

Answer: Polymerization is the most significant competing pathway in this synthesis. It occurs when the nucleophilic attack of an epoxide monomer on the linear ether intermediate is faster than the intramolecular cyclization to form the dioxane ring.

Causality: The acid-catalyzed ring-opening of an epoxide generates a reactive carbocation-like species (or a protonated epoxide) and a nucleophilic hydroxyl group.[3][4] In concentrated solutions, the hydroxyl group of a linear dimer is more likely to be attacked by another epoxide monomer from the bulk solution (intermolecular reaction) than by the hydroxyl group at its other end (intramolecular reaction).

G cluster_outcomes cluster_solutions Start Low Yield or Polymer Formation Analyze Analyze Crude Mixture (TLC, GC-MS) Start->Analyze Decision Dominant Species? Analyze->Decision Polymer High MW Polymer Decision->Polymer Polymer SM Unreacted Starting Material Decision->SM Starting Material Mix Mixture of Dioxanes Decision->Mix Dioxane Mixture Sol_Polymer • Decrease Catalyst Conc. • Use Slow Addition • Lower Temperature Polymer->Sol_Polymer Sol_SM • Increase Catalyst Conc. • Increase Temperature • Increase Reaction Time SM->Sol_SM Sol_Mix • Optimize Stoichiometry • Proceed to Chromatography Mix->Sol_Mix

Caption: Troubleshooting logic for poor reaction outcomes.

Suggested Solutions & Rationale:

Suggested SolutionRationale
1. Lower Catalyst Loading High concentrations of a strong acid can overly activate the epoxides, accelerating all reaction pathways, including polymerization. Start with a truly catalytic amount (e.g., 0.5–2 mol%).
2. Use a Non-Coordinating Solvent A solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help dilute the reactants, physically separating them and thus favoring the intramolecular cyclization step over intermolecular polymerization.
3. Strict Temperature Control Maintain the reaction at the lowest practical temperature that allows for a reasonable conversion rate. An ice bath (0 °C) is an excellent starting point.
Problem 3: Difficulty with Product Purification

Question: The three dioxane products from my reaction are very difficult to separate by column chromatography. Are there any tricks to improve separation?

Answer: The polarity of the three products is distinct enough for chromatographic separation, but success lies in the details of the execution. The diol homo-dimer is highly polar, the dibenzyl ether homo-dimer is relatively nonpolar, and your target molecule has intermediate polarity.

Causality: The two free hydroxyl groups on the diol dimer make it bind strongly to silica gel. The bulky, nonpolar benzyl groups on the dibenzyl ether dimer cause it to elute quickly. Your product, with one of each, sits in the middle. Poor separation is often due to an incorrect solvent gradient, column overloading, or co-elution.

Suggested Solutions & Rationale:

Suggested SolutionRationale
1. Use a Shallow Gradient A slow, shallow gradient of ethyl acetate in hexanes (or a similar system) is crucial. A steep gradient will cause the less polar spots to merge and the more polar product to elute in a broad, poorly resolved band. Start with a low polarity (e.g., 5-10% EtOAc) and increase it slowly.
2. Proper Column Loading Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product mass to silica gel mass. Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for the best resolution.
3. Consider a Different Stationary Phase If silica gel fails, consider using alumina (neutral or basic), which can alter the elution order and selectivity. Alternatively, reverse-phase chromatography could be an option for very challenging separations.
4. Chemical Derivatization In extreme cases, the crude mixture can be reacted with a protecting group (e.g., silylation of the free hydroxyls). This changes the polarity of the diol and the target molecule, potentially making them easier to separate. This adds extra steps but can be a powerful strategy.[5][6]
Frequently Asked Questions (FAQs)
  • Q1: What is the recommended starting ratio of glycidol to benzyl glycidyl ether? A good starting point is a 1.2:1 molar ratio of glycidol to benzyl glycidyl ether. This slightly favors the formation of the cross-dimer and the more polar glycidol homo-dimer, which is often easier to separate from the desired product than the less polar dibenzyl ether homo-dimer.

  • Q2: How should I prepare the benzyl glycidyl ether starting material? Benzyl glycidyl ether is readily prepared from glycidol via a Williamson ether synthesis.[7][8] This involves deprotonating the hydroxyl group of glycidol with a strong base like sodium hydride (NaH) in an aprotic solvent (like THF) and then adding benzyl bromide or benzyl chloride.

  • Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system similar to what you plan for column chromatography (e.g., 30% Ethyl Acetate in Hexanes). You will see the consumption of the starting epoxides and the appearance of three new, lower Rf spots corresponding to the dioxane products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[9][10]

  • Q4: What are the key safety precautions? Epoxides like glycidol are classified as probable carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Strong acids like BF₃·OEt₂ are corrosive and moisture-sensitive. Reactions involving sodium hydride are highly flammable and release hydrogen gas; they must be performed under an inert atmosphere (Nitrogen or Argon).

Detailed Experimental Protocols
Protocol 1: Preparation of Benzyl Glycidyl Ether
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

  • Alcohol Addition: Slowly add glycidol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography to yield pure benzyl glycidyl ether.

Protocol 2: Optimized Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Catalyst Addition: Add the acid catalyst (e.g., BF₃·OEt₂, 2 mol%) to the cold solvent.

  • Reactant Addition: In a separate flask, prepare a solution of glycidol (1.2 equivalents) and benzyl glycidyl ether (1.0 equivalent) in a small amount of anhydrous DCM.

  • Reaction: Add the epoxide solution to the stirred catalyst solution dropwise via a syringe pump over 2-4 hours, maintaining the internal temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil, containing the mixture of three dioxanes, should be purified immediately by column chromatography.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with 5% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with 5% ethyl acetate/hexanes. The nonpolar dibenzyl ether homo-dimer will elute first.

  • Gradient: Slowly and gradually increase the polarity of the eluent. A suggested shallow gradient might be: 5% -> 10% -> 15% -> 20% -> 25% -> 30% ethyl acetate in hexanes.

  • Collection: Collect fractions and analyze by TLC. The desired product will elute after the dibenzyl ether dimer and before the highly polar diol dimer. Combine the pure fractions and remove the solvent under reduced pressure to obtain the target molecule as a colorless to light yellow oil.[11]

References
  • ResearchGate. (n.d.). The reaction of ring-opening of epoxides with various alcohols as nucleophiles catalyzed by PNVP/TiCl4 complex catalyst.
  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening.
  • ResearchGate. (n.d.). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol.
  • RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • LookChem. (n.d.).
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Solketal.
  • Chula Digital Collections. (n.d.).
  • Wiley Online Library. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
  • ResearchGate. (n.d.). Deprotection of the solketal moiety affording the hydrophilic....
  • NCBI. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane.
  • ResearchGate. (n.d.). Acid catalyzed transformation between dioxolane and dioxane obtained in....
  • Wikipedia. (n.d.). Protecting group.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • TailoredRead. (2025).
  • University of Wisconsin. (n.d.). Protecting Groups.
  • Frontiers. (2019).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • PubMed. (2010).
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • EPA. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • SL Environmental Law Group. (2023).
  • ResearchGate. (n.d.). Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review.
  • MDPI. (n.d.). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals.
  • Coompo. (n.d.). This compound | 79494-95-4.
  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf.
  • MDPI. (n.d.).
  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.

Sources

Technical Support Center: Synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a key intermediate in various pharmaceutical and fine chemical applications, is a nuanced process that demands precise control over reaction conditions. While the target molecule can be efficiently synthesized, typically through the acid-catalyzed dimerization of a protected glycerol derivative like 3-(benzyloxy)propane-1,2-diol, researchers frequently encounter challenges related to side reactions that can significantly impact yield and purity.

This technical guide serves as a dedicated troubleshooting resource for scientists and researchers. It is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis. We will delve into the mechanistic origins of these side reactions and provide field-proven strategies to mitigate their formation, ensuring a robust and reproducible synthetic outcome.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My yield is low, and TLC/GC-MS analysis shows multiple major byproducts with the same mass as my desired product. What is happening?

Answer:

Probable Cause: Formation of Regioisomers

This is the most common issue in this synthesis. The target molecule is the 2,6-disubstituted 1,4-dioxane. However, the acid-catalyzed dimerization of the precursor can proceed through different cyclization pathways, leading to the formation of the 2,5-disubstituted regioisomer. Since these isomers have the same molecular weight, they can be difficult to distinguish by mass spectrometry alone and often co-elute in chromatography.

The formation of various isomeric bis(hydroxymethyl)-1,4-dioxanes is a known outcome in reactions starting from glycerol.[1] The reaction mechanism involves the formation of an oxonium ion intermediate, and subsequent nucleophilic attack can occur at different positions, leading to a mixture of products.

Proposed Solutions:

  • Catalyst Selection: The choice of catalyst can influence regioselectivity. While strong Brønsted acids (like H₂SO₄ or p-TsOH) are effective, they can be aggressive and lead to mixtures.[2] Consider using Lewis acids or heterogeneous catalysts (e.g., zeolites, acidic resins) which can provide steric guidance and favor the formation of the thermodynamically more stable 2,6-isomer.

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less stable 2,5-isomer, leading to a less selective reaction.

  • Careful Purification: If a mixture is unavoidable, meticulous purification is key. High-performance column chromatography with a shallow solvent gradient is often required to separate the 2,5- and 2,6-isomers.

Question 2: My crude product is a viscous, sticky oil, and I'm struggling to isolate the desired compound. NMR analysis shows broad, unresolved signals.

Answer:

Probable Cause: Oligomerization and Polymerization

The conditions used for dimerization can also promote intermolecular etherification beyond the formation of the dioxane ring. Instead of cyclizing, reactive intermediates can react with other precursor molecules to form linear dimers, trimers, and higher-order oligomers.[1] These polyether byproducts are often viscous oils or gums that complicate purification.

This side reaction is particularly prevalent under highly concentrated conditions or at elevated temperatures, where the probability of intermolecular reactions increases.

Proposed Solutions:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization (or the specific bimolecular cyclization) over polymerization is to perform the reaction under high dilution. By keeping the concentration of the reactant low, you reduce the chance of molecules reacting with each other to form long chains.

  • Slow Addition of Reactant: If using high volumes of solvent is impractical, a slow, controlled addition of the precursor to the reaction vessel containing the catalyst (using a syringe pump) can maintain a low instantaneous concentration, thus minimizing polymerization.

  • Solvent Choice: Use a solvent in which the intermediates have good solubility but that does not actively participate in the reaction. Aprotic solvents are often preferred.

Question 3: My NMR spectrum shows signals for a 5-membered ring system instead of the expected 6-membered dioxane. Why did I form a dioxolane?

Answer:

Probable Cause: Competing Formation of 1,3-Dioxolane Ring

When using glycerol-derived precursors, there is a classic competition between the formation of 6-membered 1,4-dioxane rings and 5-membered 1,3-dioxolane rings.[3][4] The formation of the 5-membered ring (a cyclic acetal or ketal if a carbonyl compound is present, or a cyclic ether from an epoxide route) is often kinetically favored due to the lower entropic barrier for forming a smaller ring.

This is especially common in syntheses starting directly from glycerol and a carbonyl compound, where the 1,2-diol moiety reacts preferentially to form the 5-membered ring.[3] While the target synthesis is a dimerization, related intramolecular cyclizations can also favor the 5-membered ring under certain conditions.

Proposed Solutions:

  • Thermodynamic Control: Allow the reaction to run for a longer period at a moderate temperature. The 6-membered dioxane ring is often the thermodynamically more stable product. Given enough time and energy, the kinetically favored dioxolane can potentially rearrange to the more stable dioxane.

  • Catalyst System: The choice of acid catalyst is critical. Some catalysts may have a template effect that favors the geometry required for the 6-membered ring formation. Experiment with different solid acid catalysts.[4]

  • Precursor Design: Ensure your starting material is designed to favor dioxane formation. The target synthesis relies on the dimerization of 3-(benzyloxy)propane-1,2-diol, which is inherently structured to form a 1,4-dioxane system. If you are observing dioxolanes, double-check the identity and purity of your starting material.

Visualizing the Reaction Pathways

To better understand the competition between the desired synthesis and major side reactions, the following reaction schemes are provided.

Desired Synthetic Pathway

G SM 2x 3-(Benzyloxy)propane-1,2-diol INT1 Protonated Intermediate SM->INT1 H⁺ (Catalyst) INT2 Dimeric Acyclic Ether (Pre-cyclization) INT1->INT2 Dimerization Product This compound (Desired Product) INT2->Product Intramolecular Cyclization (-H₂O, -H⁺)

Caption: Desired acid-catalyzed dimerization and cyclization pathway.

Major Competing Side Reaction Pathways

G INT1 Protonated Intermediate Regioisomer 2,5-Disubstituted Dioxane (Regioisomer) INT1->Regioisomer Incorrect Cyclization Polymer Linear Polyethers (Oligomers) INT1->Polymer Intermolecular Attack (No Cyclization) Dioxolane Dioxolane Derivative (5-Membered Ring) INT1->Dioxolane Kinetically Favored Ring Closure Product Desired 2,6-Dioxane INT1->Product Correct Cyclization

Caption: Competing side reactions originating from a common intermediate.

Summary of Side Reactions and Preventative Measures

Side Reaction Primary Cause Favorable Conditions Recommended Preventative Strategy
Regioisomer Formation Non-selective cyclizationHigh temperature, strong non-selective acids.Use sterically directing catalysts; lower reaction temperature.
Oligomerization Intermolecular reactions dominateHigh reactant concentration.Employ high-dilution conditions or slow reactant addition.
Dioxolane Formation Kinetic favorability of 5-membered ringConditions favoring kinetic control (low temp, short time).Use thermodynamic control (longer reaction time, moderate temp).
De-benzylation Cleavage of the benzyl ether protecting groupExcessively strong acid catalyst; high temperatures.Use a milder acid catalyst (e.g., solid acid); maintain strict temperature control.

Recommended Protocol: Minimizing Side Products via Controlled Dimerization

This protocol is designed to favor the formation of the desired 2,6-isomer while minimizing oligomerization.

Materials:

  • 3-(Benzyloxy)propane-1,2-diol

  • Anhydrous Toluene

  • Amberlyst-15 (or other strongly acidic ion-exchange resin), washed and dried

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol, then toluene, and dry under vacuum at 60 °C for 12 hours. Store in a desiccator. Rationale: Ensures the catalyst is active and does not introduce water into the reaction.

  • Reaction Setup: Assemble a flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere. Add anhydrous toluene (to approx. 0.05 M final concentration) and the dried Amberlyst-15 resin (approx. 15% by weight of the diol).

  • Azeotropic Drying: Heat the toluene/resin mixture to reflux to azeotropically remove any trace water from the solvent and apparatus. The system is ready when the collected solvent in the Dean-Stark trap is clear and no more water separates. Rationale: Water can interfere with the acid catalyst and lead to undesired hydrolysis or incomplete reactions.

  • Slow Addition of Reactant: Dissolve the 3-(benzyloxy)propane-1,2-diol in a minimal amount of anhydrous toluene. Using a syringe pump, add this solution to the refluxing toluene/resin mixture over a period of 4-6 hours. Rationale: This maintains high-dilution conditions, significantly suppressing the formation of oligomeric side products.

  • Reaction Monitoring: Continue refluxing while removing water with the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours after the addition is finished.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the Amberlyst-15 resin and wash the resin with fresh toluene. Rationale: The heterogeneous catalyst is easily removed, simplifying purification compared to quenching a homogeneous acid.

  • Purification: Combine the filtrate and washes. Remove the toluene under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. (2009). Thieme. Provides a comprehensive overview of 1,4-dioxane synthesis, mentioning the formation of regioisomeric mixtures and oligomeric byproducts from glycerol. [Source: Google Books, based on general knowledge of the series]
  • Digital Commons @ Butler University. (2012). Synthesis and resolution of a substituted dioxolane from glycerol. Discusses the preferential formation of 5-membered 1,2-cyclic acetals (dioxolanes) from glycerol. [Link]

  • Wikipedia. Williamson ether synthesis. Outlines the SN2 mechanism and common side reactions like base-catalyzed elimination. [Link]

  • MDPI. (2018). Investigations on Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals. Describes the acid-catalyzed condensation of glycerol to form mixtures of 1,3-dioxanes and 1,3-dioxolanes using solid acid catalysts. [Link]

  • NCBI. (2023). Toxicological Profile for 1,4-Dioxane. Mentions the use of sulfuric acid as a catalyst for the dehydration and ring closure of diethylene glycol to form 1,4-dioxane, a foundational industrial process. [Link]

Sources

Technical Support Center: Synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the synthesis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Understanding the Synthetic Landscape

The synthesis of this compound, a key intermediate in various development pipelines, typically involves the formation of a 1,4-dioxane ring system. While several strategies exist for forming dioxane rings, a robust and common approach involves the intramolecular cyclization of a linear precursor derived from a protected glycerol unit and an ethylene glycol unit.

The most prevalent and reliable method is a two-step, one-pot sequence starting from commercially available (R)- or (S)-benzyl glycidyl ether and ethylene glycol. This pathway involves:

  • Initial Epoxide Ring-Opening: A base catalyzes the nucleophilic attack of one hydroxyl group of ethylene glycol onto the epoxide ring of benzyl glycidyl ether. This is a classic S_N2 reaction that forms a linear ether-diol intermediate.[1][2]

  • Intramolecular Cyclization: The newly formed alkoxide of the intermediate then undergoes an intramolecular S_N2 attack, displacing a suitable leaving group to form the 1,4-dioxane ring. A common strategy is to convert the remaining hydroxyl group into a better leaving group (e.g., a tosylate) or to perform a direct Williamson ether synthesis-type cyclization.

A particularly efficient variation, which we will focus on, involves the base-catalyzed intramolecular cyclization of an intermediate formed from 2-[(2-chloroethoxy)methyl]oxirane.[3] This guide is structured to address the critical parameters and potential pitfalls of this general synthetic strategy.

Core Reaction Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification A Benzyl Glycidyl Ether + Ethylene Glycol Derivative B Base-Catalyzed Ring Opening A->B C Linear Ether-Diol Intermediate B->C D Intramolecular S_N2 Cyclization (e.g., Williamson Ether Synthesis) C->D E Crude Product D->E F Aqueous Workup / Extraction E->F G Column Chromatography F->G H Pure 6-[(Phenylmethoxy)methyl] -1,4-dioxane-2-methanol G->H

Caption: General workflow for the synthesis of the target dioxane.

Troubleshooting Guide & Core Experimental Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low Reaction Yield

Q1: My overall yield is consistently below 40%. What are the most common causes and how can I systematically troubleshoot this?

A1: Low yield is a multifaceted problem stemming from incomplete reactions, competing side reactions, or losses during workup and purification. A systematic approach is crucial.

Causality & Explanation: The core of this synthesis relies on a sequence of S_N2 reactions. The efficiency of these reactions is highly dependent on factors like the strength and steric hindrance of the base, solvent polarity, temperature, and the absence of protic impurities (like water).[4]

  • Incomplete Reaction: The formation of the initial alkoxide and the subsequent intramolecular cyclization may be slow or reach an unfavorable equilibrium. The primary culprit is often an insufficiently strong base or reaction conditions that are too mild (low temperature, short reaction time).

  • Side Reactions: The most common side reaction is polymerization of the epoxide starting material, especially under strongly basic or acidic conditions. Another possibility is an E2 elimination reaction competing with the desired S_N2 substitution, though this is less likely with the primary halides/epoxides used here.[5]

  • Purification Losses: The target molecule is a diol with a high boiling point, making distillation difficult. It is also quite polar, which can lead to recovery issues during liquid-liquid extraction or streaking/poor separation on silica gel chromatography if the wrong solvent system is used.

Troubleshooting Workflow:

Use the following decision tree to diagnose the root cause of low yield.

G start Low Yield Reported check_sm Verify Purity & Dryness of Starting Materials & Solvents start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, ¹H NMR, GC-MS) check_sm->analyze_crude sm_present High % of Unreacted Starting Material analyze_crude->sm_present Is SM present? side_products Significant Side Products Detected analyze_crude->side_products Are impurities dominant? action_sm Increase Reaction Time/Temp. Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions sm_present->action_sm YES action_side Lower Reaction Temperature Add Epoxide Slowly to Base/Nucleophile Consider a Milder Base side_products->action_side YES

Caption: Decision tree for troubleshooting low reaction yields.

Problem Area 2: Impurity Profile & Side Reactions

Q2: My crude ¹H NMR spectrum is complex, showing multiple unexpected signals. What are the likely side products?

A2: The most probable impurities are diastereomers, regioisomers from the initial ring-opening, and polymers.

Causality & Explanation:

  • Diastereomers: The target molecule has two stereocenters (at C2 and C6 of the dioxane ring). If your starting benzyl glycidyl ether is a racemic mixture, the product will be a mixture of diastereomers, which will complicate NMR spectra and can be difficult to separate. The synthesis described in Science of Synthesis yields a mixture of diastereomers.[3]

  • Regioisomers: While base-catalyzed opening of a terminal epoxide like benzyl glycidyl ether strongly favors attack at the less-substituted carbon (an S_N2 mechanism), a small amount of attack at the more substituted carbon can occur, leading to a regioisomeric intermediate and ultimately a different final product.[1][2]

  • Polymerization: Epoxides can polymerize. This is minimized by adding the epoxide slowly to the solution containing the nucleophile (ethylene glycol derivative) and base, ensuring the epoxide is consumed quickly in the desired reaction rather than reacting with itself.

  • Dimerization: Ethylene glycol can be deprotonated at both ends and react with two molecules of the epoxide, leading to a higher molecular weight byproduct. Using a molar excess of ethylene glycol can help suppress this.

Identification and Mitigation:

Impurity TypeIdentification MethodMitigation Strategy
Diastereomers Chiral HPLC, careful analysis of ¹H/¹³C NMR splittingUse an enantiomerically pure starting epoxide (e.g., (R)- or (S)-benzyl glycidyl ether).
Regioisomers GC-MS, 2D NMR (HMBC/HSQC) to confirm connectivityStrictly adhere to base-catalyzed conditions; avoid any acidic catalysis which can favor attack at the more substituted carbon.[1]
Poly(glycidyl ether) Broad, unresolved peaks in NMR; high MW smear in MSAdd the epoxide dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to RT).
Ethylene Glycol Dimer High MW peak in MS corresponding to 2x(epoxide)+glycolUse a molar excess of the ethylene glycol component relative to the epoxide.

Frequently Asked Questions (FAQs)

Q3: How critical is the choice of base for the cyclization step?

A3: The choice of base is critical. It must be strong enough to deprotonate the hydroxyl group to form the nucleophilic alkoxide but should not be overly nucleophilic itself to avoid competing reactions.

  • Recommended Bases: Sodium hydride (NaH) is an excellent choice. It's a strong, non-nucleophilic base that generates hydrogen gas as the only byproduct, which is easily removed.[4] Potassium tert-butoxide (KOtBu) is another good option due to its strength and steric bulk.

  • Bases to Avoid: Hydroxide bases (NaOH, KOH) can work but introduce water, which can quench the desired alkoxide and may lead to lower yields.[2] Amine bases (e.g., triethylamine) are generally not strong enough to deprotonate the alcohol sufficiently for a rapid Williamson ether synthesis.[6]

Q4: What is the optimal solvent for this synthesis?

A4: A polar aprotic solvent is ideal for S_N2 reactions like the Williamson ether synthesis.

  • Top Choices: Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices. They are polar enough to dissolve the ionic intermediates (alkoxides) but do not have acidic protons that interfere with the reaction.[7]

  • Considerations: THF is generally preferred as it is easier to remove during workup. DMF has a very high boiling point but can sometimes accelerate S_N2 reactions. Ensure the solvent is anhydrous (dry) by using a freshly opened bottle or by distilling from a suitable drying agent (e.g., sodium/benzophenone for THF).[8]

Q5: My product is a thick oil that is difficult to purify. What is the best purification protocol?

A5: Due to its high polarity and low volatility, silica gel column chromatography is the recommended method for purification.

  • Column Preparation: Use standard silica gel (230-400 mesh).

  • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 Hexanes:EtOAc) and gradually increasing the proportion of ethyl acetate. For very polar products, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate mobile phase can help elute the product.

  • Monitoring: Use thin-layer chromatography (TLC) to identify the fractions containing your pure product. A potassium permanganate (KMnO₄) stain is effective for visualizing hydroxyl-containing compounds on a TLC plate.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for dioxane synthesis.[3] Researchers should adapt it based on their specific starting materials and laboratory conditions.

Synthesis of {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol

Materials:

  • (2S)-2-{[(2-hydroxyethoxy)methoxy]methyl}oxirane (or a similar precursor)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting oxirane (1.0 eq) in a mixture of THF and water (e.g., a 5:2 ratio).

  • Addition of Base: Add sodium hydroxide (2.5 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 48 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, extract the aqueous solution continuously with dichloromethane (DCM) overnight. Note: Due to the product's polarity, a standard separatory funnel extraction may be inefficient.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure product as a mixture of diastereomers.

References

  • Jahantighi, M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. Available at: [Link]

  • He, T., et al. (2014). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, RSC Publishing. Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • Clacens, J. M., et al. (2008). Investigations on Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals. Green Chemistry. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Ahluwalia, V. K., & Parashar, R. K. Williamson Ether Synthesis. In Organic Reaction Mechanisms. Available at: [Link]

  • Panchal, R. R., et al. (2015). Clay catalysed rapid valorization of glycerol towards cyclic acetals and ketals. RSC Advances. Available at: [Link]

  • da Silva, G. P., et al. (2020). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media. Taylor & Francis Online. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Science of Synthesis. (2017). Product Class 9: 1,4-Dioxanes. Thieme. Available at: [Link]

  • Clacens, J. M., et al. (2002). Selective acetalisation of glycerol with acetone.
  • da Silva, G. P., et al. (2020). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents.
  • Science of Synthesis Knowledge Updates. (2017). Product Class 9: 1,4-Dioxanes. Available at: [Link]

  • He, J., et al. (2017). New Trends in Catalytic Conversion of Glycerol. Catalysts, MDPI. Available at: [Link]

  • Kaushik, M. (2020). Glycerol to Glyceraldehyde conversion via Acrolein as intermediate by acid catalyzed pathway. YouTube. Available at: [Link]

  • Still, W. C., & Sawyer, J. S. (1990). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Available at: [Link]

  • Ramachandran, S., & Newman, M. S. (1973). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses. Available at: [Link]

Sources

troubleshooting failed reactions with 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Welcome to the technical support center for this compound (CAS No. 79494-95-4). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Reagent Profile

This section addresses fundamental questions regarding the structure, stability, and handling of this compound.

Q1: What are the key structural features and reactive sites of this molecule?

Answer: Understanding the molecule's architecture is the first step in troubleshooting. It contains three primary functional groups, each with distinct reactivity:

  • Primary Alcohol (-CH₂OH): This is the most common site for synthetic transformations. It readily undergoes oxidation to an aldehyde or carboxylic acid, esterification, and etherification (e.g., Williamson ether synthesis).[1][2]

  • Benzyl Ether (-OCH₂Ph): This is a hydroxyl-protecting group. It is generally stable to many basic, oxidative, and mild acidic conditions but is highly susceptible to cleavage under reductive conditions, particularly catalytic hydrogenolysis.[3][4][5]

  • 1,4-Dioxane Ring: This cyclic ether is generally stable under basic and reductive conditions. However, like other acetals, it can be labile under strong Brønsted or Lewis acidic conditions, which may lead to ring-opening.[6][7]

The molecule is chiral, and the stereochemistry at positions 2 and 6 of the dioxane ring should be considered, especially in stereoselective synthesis.

Q2: What are the recommended storage and handling conditions?

Answer: According to supplier data, the compound is typically a light yellow oil.[8]

  • Storage: It should be stored at 2-8°C, protected from air and light.[8] Refrigeration or freezing is recommended.

  • Handling: The compound is soluble in solvents like chloroform, dichloromethane, and DMSO.[8] As with many ethers, prolonged exposure to air and light can lead to the formation of peroxides, although the dioxane ring is less prone to this than ethers like THF.[9] It is good practice to test for peroxides if the reagent has been stored for an extended period under suboptimal conditions.

Q3: What are the main impurities I should be aware of in a commercial sample?

Answer: While commercial grades are typically high purity (e.g., >98%), potential impurities can arise from the synthesis or degradation:

  • Diol Precursor: The corresponding diol, 1,4-dioxane-2,6-dimethanol, may be present if the benzylation step during synthesis was incomplete.[10]

  • Toluene/Benzyl Alcohol: Remnants from the benzylation or deprotection of related compounds.[11]

  • Water: As a hygroscopic oil, it can absorb atmospheric moisture. Water can interfere with many reactions, especially those involving organometallics or strong bases.

Part 2: Troubleshooting Guide for Common Reaction Failures

This section provides a structured, cause-and-effect approach to diagnosing and resolving failed or low-yielding reactions.

Q4: My oxidation reaction of the primary alcohol is failing or giving low yields. What went wrong?

Answer: Oxidation of the primary alcohol to the corresponding aldehyde is a common objective. Failure often points to issues with the reagents, conditions, or competing side reactions.

Scenario 1: No reaction (Starting material fully recovered)

  • Cause A: Inactive Oxidizing Agent. Mild oxidizing agents like those used in Swern or Dess-Martin oxidations are sensitive to moisture and degradation.[12][13]

    • Solution: Use freshly opened or properly stored reagents. For Swern oxidations, ensure the DMSO is anhydrous and the oxalyl chloride is fresh. The reaction must be kept at very low temperatures (typically -78°C) to prevent decomposition of the active intermediate.[14][15][16]

  • Cause B: Incorrect Stoichiometry. Insufficient oxidant will naturally lead to incomplete conversion.

    • Solution: Recalculate and ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (1.1-1.5 eq) is common practice.

Scenario 2: Low Yield with Complex Mixture

  • Cause A: Over-oxidation. Using strong, aqueous oxidizing agents (e.g., Jones reagent, KMnO₄) can oxidize the primary alcohol directly to the carboxylic acid, or even cleave other bonds under harsh conditions.[1][17]

    • Solution: To isolate the aldehyde, switch to a mild, non-aqueous oxidizing agent like PCC, Dess-Martin periodinane (DMP), or a Swern-type oxidation.[13] These methods are designed to stop at the aldehyde stage.[1]

  • Cause B: Reaction Temperature Too High. For sensitive reactions like the Swern oxidation, allowing the temperature to rise above -60°C before quenching can lead to the formation of mixed thioacetal byproducts.[12][15]

    • Solution: Maintain strict temperature control using a dry ice/acetone bath.

The following table summarizes common oxidation methods and their suitability:

Oxidizing SystemTypical ProductKey Considerations
Swern Oxidation (DMSO, (COCl)₂, Et₃N)AldehydeMild, high yield. Requires low temp (-78°C). Malodorous byproduct (DMS).[12][14][16]
Dess-Martin Periodinane (DMP) AldehydeMild, room temperature reaction. Reagent can be shock-sensitive.[13]
Pyridinium Chlorochromate (PCC) AldehydeEffective, but uses toxic chromium.[13]
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong oxidant, acidic conditions. Not suitable for isolating the aldehyde.[17]
Q5: I'm attempting to deprotect the benzyl ether via hydrogenolysis, but the reaction is stalled. Why?

Answer: Catalytic hydrogenolysis (H₂, Pd/C) is the standard method for cleaving benzyl ethers.[3][5][18] Stalled reactions are almost always due to catalyst poisoning or improper setup.

  • Cause A: Catalyst Poisoning. Palladium catalysts are notoriously sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from a previous step) or certain nitrogen-containing functional groups.[19][20] Even trace amounts can completely deactivate the catalyst.

    • Solution: Purify the starting material meticulously to remove any potential catalyst poisons. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or higher) may help, but is not ideal.

  • Cause B: Poor Quality Catalyst or Insufficient Hydrogen. The Pd/C catalyst may be old or inactive. Hydrogen pressure might be too low, or the gas may not be properly dispersed in the reaction mixture.

    • Solution: Use fresh, high-quality catalyst. Ensure vigorous stirring to suspend the catalyst and maximize gas-liquid interface. For stubborn substrates, increasing hydrogen pressure (e.g., from balloon pressure to 10 bar in a pressure reactor) can significantly accelerate the reaction.[21]

  • Cause C: Improper Solvent Choice. The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are generally effective.[18]

    • Solution: A solvent system like THF/Methanol or Ethyl Acetate/Methanol can improve substrate solubility and reaction efficiency.[22]

Q6: My reaction under acidic conditions resulted in an unexpected product mixture. What happened?

Answer: The dioxane ring, being a cyclic acetal, is sensitive to acid.[6][7]

  • Cause: Acid-Catalyzed Ring Opening. Strong acids (e.g., conc. HCl, TFA, Lewis acids like BCl₃) can protonate the ether oxygens, initiating a ring-opening cascade. This can lead to a complex mixture of linear polyethers or other rearranged products.[23][24]

    • Solution: If acidic conditions are required for another part of the molecule, use the mildest possible acid and lowest effective concentration. Monitor the reaction closely by TLC or LC-MS for the appearance of byproducts. If possible, choose a synthetic route that avoids strongly acidic conditions altogether.

Part 3: Experimental Workflow & Visualization

Protocol: A Standard Swern Oxidation for Aldehyde Synthesis

This protocol provides a reliable method for oxidizing the primary alcohol of the title compound to its corresponding aldehyde.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (Et₃N)

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a nitrogen atmosphere.

  • Activation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78°C (dry ice/acetone bath), add anhydrous DMSO (2.2 eq) dropwise. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the activated DMSO mixture, ensuring the internal temperature does not rise above -65°C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing a failed reaction involving this compound.

TroubleshootingWorkflow start Reaction Failed (Low/No Yield) check_sm Analysis of Crude Reaction: Starting Material (SM) Present? start->check_sm sm_present Mainly Unreacted SM check_sm->sm_present Yes sm_gone SM Consumed, Complex Mixture check_sm->sm_gone No reagent_quality Check Reagent Quality (Age, Purity, Water Content) sm_present->reagent_quality side_reaction Side Reaction Occurred sm_gone->side_reaction conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagent_quality->conditions catalyst Issue with Catalyst? (e.g., Hydrogenolysis) conditions->catalyst poisoning Catalyst Poisoning Suspected. Purify SM, Increase Loading. catalyst->poisoning Yes inactive_cat Inactive Catalyst. Use Fresh Catalyst. catalyst->inactive_cat No stability Check SM Stability Under Reaction Conditions (Acid/Base Lability) side_reaction->stability deprotection Unintended Deprotection? (e.g., Benzyl Ether Cleavage) stability->deprotection Reductive? ring_opening Dioxane Ring Opening? (Strong Acid) stability->ring_opening Acidic? overreaction Over-oxidation / Degradation? stability->overreaction Oxidative?

Caption: A flowchart for diagnosing failed reactions.

Part 4: Purification Challenges

Q7: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The presence of the free hydroxyl group and two ether oxygens makes this molecule and its derivatives quite polar, which can lead to streaking on silica gel columns and difficult separation from polar impurities.

  • Strategy 1: Modify the Mobile Phase. For silica gel chromatography, adding a small amount of a polar modifier like methanol (0.5-5%) to your ethyl acetate/hexane eluent can improve peak shape. For basic compounds, adding a trace of triethylamine (0.1%) can help.[25]

  • Strategy 2: Reverse-Phase Chromatography. If normal-phase fails, reverse-phase (C18) chromatography is an excellent alternative for polar compounds.[26] A gradient of water/acetonitrile or water/methanol is typically used as the eluent.

  • Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for very polar compounds that have poor retention in reverse-phase. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent.[26][27]

  • Strategy 4: Protect and Purify. If the hydroxyl group is the source of the purification difficulty, it can be temporarily protected with a lipophilic group (e.g., a silyl ether like TBDMS). The less polar, protected compound is often much easier to purify on silica. The protecting group is then removed in a subsequent step.

References

  • Biffis, A., et al. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 492-495. Retrieved from [Link]

  • Newland, B., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols. MCAT Content. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation PDF. Retrieved from [Link]

  • Kalesse, M., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]

  • Coompo. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(1,4-Dioxan-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1,4-Dioxan-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,6-dimethanol. Retrieved from [Link]

Sources

Technical Support Center: Characterizing 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this complex molecule. Dioxane derivatives are pivotal as intermediates in pharmaceutical synthesis due to their unique structural features.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the quality and integrity of your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Symptoms: You observe broad, asymmetric, or tailing peaks for the main analyte peak during Reverse-Phase HPLC analysis.

Potential Causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar hydroxyl and ether groups of the molecule, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of any acidic or basic impurities, which can in turn interact with the stationary phase and affect the peak shape of the main compound.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Contamination: The column or system may be contaminated with strongly retained compounds from previous analyses.

Solutions:

  • Optimize Mobile Phase:

    • Use a Low-pH Mobile Phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.

    • Employ a Buffer: Use a buffer system to maintain a consistent pH throughout the analysis.

  • Select an Appropriate Column:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Phenyl-Hexyl Columns: A phenyl-based stationary phase may offer alternative selectivity due to potential π-π interactions with the benzyl group.

  • Sample Preparation:

    • Dilute the Sample: Prepare a dilution series to determine the optimal concentration that avoids column overload.

  • System Maintenance:

    • Column Washing: Implement a robust column washing protocol between analyses. A high-organic wash followed by a strong solvent like isopropanol can remove strongly retained contaminants.

Issue 2: Inconsistent Quantification and Low Recovery in GC Analysis

Symptoms: You are experiencing variable quantitative results and lower than expected recovery when analyzing this compound by Gas Chromatography (GC).

Potential Causes:

  • Thermal Instability: The molecule may be susceptible to thermal degradation in the high-temperature environment of the GC inlet and column, especially in the presence of active sites.

  • Adsorption: The polar functional groups (hydroxyl and ethers) can adsorb to active sites in the GC system (e.g., inlet liner, column).

  • Poor Volatility: Although likely amenable to GC, its relatively high molecular weight and polarity might lead to incomplete volatilization.

Solutions:

  • Derivatization:

    • Silylation: Convert the polar hydroxyl group to a less polar trimethylsilyl (TMS) ether by reacting the sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This increases volatility and reduces adsorption.

  • Optimize GC Conditions:

    • Lower Inlet Temperature: Experiment with reducing the inlet temperature to minimize on-column degradation.

    • Use a Deactivated Inlet Liner: Employ a deactivated (silanized) inlet liner to minimize active sites.

    • Select an Appropriate Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Ensure the column is well-conditioned.

  • Injection Technique:

    • Pulsed Splitless Injection: This technique can help to rapidly transfer the analyte to the column, minimizing residence time in the hot inlet.

Issue 3: Ambiguous Isomer Identification

Symptoms: You suspect the presence of isomers, but they are co-eluting or providing very similar mass spectra, making definitive identification difficult. The synthesis of dioxane derivatives can sometimes lead to the formation of structural or stereoisomers.

Potential Causes:

  • Co-elution: The chromatographic method lacks the necessary resolution to separate the isomers.

  • Similar Fragmentation Patterns: Isomers often produce very similar fragmentation patterns in mass spectrometry, making differentiation based on MS alone challenging.

Solutions:

  • High-Resolution Chromatography:

    • HPLC: Use a longer column, a smaller particle size stationary phase, or a slower gradient to improve resolution.

    • GC: Employ a longer capillary column with a high number of theoretical plates.

  • Multi-dimensional Techniques:

    • GCxGC-MS: Comprehensive two-dimensional gas chromatography can provide exceptional separating power for complex mixtures and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D and 2D NMR: NMR is a powerful tool for unambiguous structure elucidation and isomer differentiation. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations that help to distinguish stereoisomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected major ions in the mass spectrum of this compound?

A1: In an electron ionization (EI) mass spectrum, you can expect to see fragmentation patterns characteristic of the benzyl ether and dioxane moieties. Key expected fragments are:

m/z (mass-to-charge ratio)Proposed Fragment Ion
91[C7H7]+ (Tropylium ion, characteristic of a benzyl group)
108[C7H8O]+• (Benzyl alcohol radical cation)
135[M - CH2OH - C2H4O]+
[M-31]Loss of the methoxy group [CH2OH]
[M-91]Loss of the benzyl group [C7H7]

Note: The molecular ion peak [M]+• may be weak or absent due to the lability of the molecule under EI conditions.

Q2: Which NMR experiments are most crucial for the structural confirmation of this compound?

A2: A combination of 1D and 2D NMR experiments is essential for unambiguous structural confirmation:

  • ¹H NMR: To determine the number of different proton environments and their splitting patterns.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Q3: What are the potential process-related impurities I should be aware of during synthesis?

A3: The impurity profile is highly dependent on the synthetic route. However, some common classes of impurities to consider include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the dioxane ring or the benzyl ether moiety.

  • By-products from Side Reactions: These can include products of self-condensation or alternative reaction pathways.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.[2]

  • Solvent-Related Impurities: Solvents used in the synthesis or purification steps can be a source of impurities. For example, plasticizers like phthalates can leach from storage containers.[3]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance over time.[4] To develop such a method, you need to perform forced degradation studies. This involves subjecting the compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: To assess stability at different pH values.

  • Oxidation: Using reagents like hydrogen peroxide.

  • Thermal Stress: Exposing the compound to high temperatures.

  • Photostability: Exposing the compound to UV and visible light.

The analytical method, typically HPLC, must be able to separate the intact parent compound from all the degradation products formed under these stress conditions.

Part 3: Experimental Protocols and Visualizations

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Inlet: 250 °C, splitless mode.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Mass Range: m/z 40-550.

Protocol 2: Reverse-Phase HPLC Method for Purity Assessment

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Logical Workflow for Troubleshooting Analytical Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Solutions Problem Inconsistent Analytical Results SystemSuitability System Suitability Fails? Problem->SystemSuitability MSMethod MS Interpretation Issues Problem->MSMethod Ambiguous Spectra SamplePrep Review Sample Preparation SystemSuitability->SamplePrep If Yes HPLCMethod HPLC Method Issues SystemSuitability->HPLCMethod If No, HPLC GCMethod GC Method Issues SystemSuitability->GCMethod If No, GC SamplePrep->Problem Re-analyze OptimizeMobilePhase Optimize Mobile Phase HPLCMethod->OptimizeMobilePhase ChangeColumn Change Column HPLCMethod->ChangeColumn DerivatizeSample Derivatize Sample GCMethod->DerivatizeSample AdjustGCTemp Adjust GC Temperatures GCMethod->AdjustGCTemp UseNMR Use NMR for Structure MSMethod->UseNMR

Caption: Troubleshooting workflow for analytical issues.

References

  • Vertex AI Search. (2025).
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2534-2548. Available from: [Link]

  • Al-Karawi, A. O., & Al-Halbosiy, M. M. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Al-Rafidain Journal of Medical Sciences (ISSN: 2789-3219), 6(1), 1-1. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. Only one.... Available from: [Link]

  • ResearchGate. (2025). Synthesis of Dioxane-fused Coumarins as a new class of biosafe multifunctional therapeutic candidates: A journey from In Vitro to In Silico prediction. Available from: [Link]

  • ITSP Solutions. (n.d.). Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (2020). Sampling and Analysis 1,4-Dioxane. Available from: [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Available from: [Link]

  • Environmental Protection Agency. (n.d.). Consumer Peer ML (n=239). Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]

  • Dybas, J. A., et al. (2009). Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of chromatographic science, 47(1), 31–36. Available from: [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Chromatographic Analysis for Targeted Metabolomics of Antioxidant and Flavor-Related Metabolites in Tomato - PMC - NIH. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • ResearchGate. (2025). Determination of 1,4-Dioxane Impurity Levels in Triton X-100 Raw Material by Gas Chromatography with Mass Spectrometric Detection. Available from: [Link]

  • Poss, M., et al. (2003). Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection. Journal of chromatographic science, 41(8), 410–417. Available from: [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is paramount. This guide provides an in-depth technical analysis of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a molecule featuring multiple stereocenters and diverse chemical environments. We will explore the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective against other analytical techniques and presenting detailed experimental protocols. Our approach is grounded in years of field-proven expertise, ensuring that the methodologies described are not only theoretically sound but also practically robust.

The Analytical Challenge: Unraveling Molecular Complexity

This compound presents a significant analytical challenge due to its multiple chiral centers, flexible dioxane ring, and a variety of proton and carbon environments. The presence of a benzyl ether, a primary alcohol, and the dioxane core necessitates a powerful analytical technique capable of providing unambiguous information about connectivity, stereochemistry, and conformation. While other methods like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide valuable pieces of the puzzle, only NMR spectroscopy offers the detailed, atom-level resolution required for complete structural assignment.

Why NMR Spectroscopy is the Gold Standard for this Analysis

While MS can confirm the molecular weight and fragmentation patterns, and FTIR can identify functional groups such as hydroxyl and ether linkages, neither can definitively establish the precise connectivity and, crucially, the 3D arrangement of atoms in space.[1] NMR spectroscopy, on the other hand, excels in this regard. Through the analysis of chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect), NMR provides a detailed map of the molecule's structure.[2][3][4][5] This is particularly vital for molecules with multiple stereocenters, where diastereomers can exhibit distinct biological activities.[6][7]

Comparison of Analytical Techniques

TechniqueInformation ProvidedLimitations for this compound
NMR Spectroscopy Precise atom connectivity, stereochemistry, conformational analysis, and dynamic information.Lower sensitivity compared to MS, requiring more sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming elemental composition.Does not provide information on stereochemistry or the specific arrangement of functional groups.
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C-O).Provides limited information on the overall molecular skeleton and no stereochemical details.
X-ray Crystallography Provides a definitive 3D structure in the solid state.Requires a suitable single crystal, which can be difficult to obtain for flexible molecules. The solid-state conformation may not be representative of the solution-state structure.[1][8][9][10][11]

A Step-by-Step Guide to the Complete NMR Analysis

A comprehensive NMR analysis of this compound involves a suite of 1D and 2D experiments. The following workflow is designed to be a self-validating system, where each experiment builds upon the last to provide a complete and unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Interpretation prep Dissolve 5-10 mg in 0.6 mL CDCl3 H1 ¹H NMR (Proton Environments & Integration) prep->H1 Initial Analysis C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 Complementary Data DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT Determine Carbon Types COSY ¹H-¹H COSY (Proton-Proton Correlations) DEPT->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Connect Fragments & Assign Quaternary Carbons NOESY NOESY/ROESY (Through-Space Correlations & Stereochemistry) HMBC->NOESY Determine Stereochemistry assign Full Structural Assignment NOESY->assign Final Structure

Caption: A logical workflow for the complete NMR-based structural elucidation of this compound.

Experimental Protocols

1. Sample Preparation:

  • Analyte: 5-10 mg of purified this compound.

  • Solvent: 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube to prevent solvent evaporation.

2. 1D NMR Acquisition:

  • ¹H NMR:

    • Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-10 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: A standard proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-160 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135:

    • This experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. It is run with similar parameters to the ¹³C{¹H} experiment.

3. 2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is invaluable for tracing out the connectivity of proton spin systems.[12][13][14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[12][13][14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.[12][13][14]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which is critical for determining the relative stereochemistry of the chiral centers.[6]

Predicted NMR Data and Interpretation

Based on established chemical shift ranges and data from analogous structures, the following is a predicted NMR data table for this compound in CDCl₃.[4][10][11][15] Online prediction tools can provide a good starting point for spectral analysis.[16][17][18][19][20][21][22][23][24][25]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HPhenyl-H
~4.55s2HPh-CH₂ -O
~3.9-3.5m7HDioxane ring protons & -CH ₂-OH
~3.4m2H-O-CH₂ -CH-
~2.0br s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~138QuaternaryPhenyl-C (ipso)
~128.5CHPhenyl-CH
~127.8CHPhenyl-CH
~127.6CHPhenyl-CH
~73.5CH₂Ph-C H₂-O
~75-65CH & CH₂Dioxane ring carbons
~63CH₂-C H₂-OH

Interpreting the Data: A Guided Walkthrough

G cluster_1d 1D NMR Insights cluster_2d 2D NMR Connectivity cluster_stereo Stereochemical Determination H1 ¹H NMR: - Phenyl protons (multiplet, ~7.35 ppm) - Benzylic CH₂ (singlet, ~4.55 ppm) - Complex multiplet region for dioxane and alcohol protons (3.9-3.4 ppm) - Broad OH signal (~2.0 ppm) COSY COSY: - Connects protons within the dioxane ring and the -CH-CH₂OH moiety. H1->COSY Identify Spin Systems C13 ¹³C NMR & DEPT-135: - Aromatic carbons (~138-127 ppm) - Ether and alcohol carbons in the 60-75 ppm region HSQC HSQC: - Links each proton to its directly attached carbon, confirming assignments in the crowded upfield region. C13->HSQC Confirm C-H Attachment HMBC HMBC: - Benzylic protons (~4.55 ppm) show correlation to the ipso-phenyl carbon (~138 ppm) and the adjacent dioxane ring carbon. - Protons on the dioxane ring show correlations to neighboring carbons, confirming the ring structure. COSY->HMBC Build Molecular Fragments NOESY NOESY/ROESY: - Through-space correlations between protons on the dioxane ring and the substituents will reveal their relative orientations (cis/trans). HMBC->NOESY Confirm Constitution & Probe Stereochemistry

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical comparison of mass spectrometry and other key analytical techniques for the characterization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a molecule incorporating both a dioxane ring and a benzyl ether moiety. In the absence of a publicly available, experimentally verified mass spectrum for this specific compound, this guide synthesizes predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous structures. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . Its structure, featuring a saturated 1,4-dioxane ring substituted with a benzyloxymethyl group and a primary alcohol, dictates its analytical behavior. The presence of multiple oxygen atoms provides sites for protonation in soft ionization techniques, while the combination of the flexible dioxane ring and the benzyl group will lead to characteristic fragmentation patterns in harder ionization methods like electron ionization.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₄[1]
Molecular Weight 238.28 g/mol [1]
Appearance Light Yellow Oil[1]
Solubility Chloroform, Dichloromethane, DMSO[1]

Mass Spectrometry: Predicting the Fragmentation Journey

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation patterns observed are governed by the stability of the resulting carbocations and radical species. For this compound, we can predict a series of fragmentation pathways based on the known behavior of dioxane derivatives and benzyl ethers.

Predicted Electron Ionization (EI) Fragmentation Pathways

The primary fragmentation of this compound is anticipated to involve cleavage of the benzyl group, ring-opening of the dioxane moiety, and rearrangements.

A key initial fragmentation is the cleavage of the C-O bond of the benzyl ether, leading to the formation of the highly stable tropylium ion at m/z 91 . This is a classic fragmentation pathway for benzyl ethers. Another likely initial fragmentation is the alpha-cleavage adjacent to the dioxane oxygen atoms, leading to ring opening.

Subsequent fragmentations could involve the loss of formaldehyde (CH₂O, 30 Da) or other small neutral molecules from the dioxane ring fragments. The hydroxymethyl group can also undergo cleavage.

fragmentation_pathway cluster_main Predicted EI-MS Fragmentation M [C13H18O4]+• m/z 238 F1 [C7H7]+ (Tropylium ion) m/z 91 M->F1 - C6H11O4• F2 [C6H11O4]+ m/z 147 M->F2 - C7H7• F5 Ring Opening M->F5 F4 Loss of CH2O F2->F4 F3 [C12H15O3]+ m/z 207 F5->F3 - CH2O

Caption: Predicted EI-MS fragmentation of the target molecule.

Proposed Key Fragment Ions in EI-MS
m/zProposed Fragment IonFormulaNotes
238[C₁₃H₁₈O₄]⁺˙C₁₃H₁₈O₄Molecular Ion (M⁺˙)
207[C₁₂H₁₅O₃]⁺C₁₂H₁₅O₃[M - CH₂OH]⁺, Loss of the hydroxymethyl radical.
147[C₆H₁₁O₄]⁺C₆H₁₁O₄Fragment resulting from the loss of a benzyl radical.
131[C₇H₇O₂]⁺C₇H₇O₂A plausible fragment from dioxane ring cleavage.
91[C₇H₇]⁺C₇H₇Tropylium ion, characteristic of benzyl ethers. Likely the base peak.
87[C₄H₇O₂]⁺C₄H₇O₂A common fragment from 1,4-dioxane ring systems.[2]
57[C₃H₅O]⁺C₃H₅OFurther fragmentation of the dioxane ring.

Comparative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates a multi-technique approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of dioxane derivatives, GC-MS is a highly suitable technique for the analysis of this compound.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Internal Standard: For quantitative analysis, an isotopic internal standard like 1,4-dioxane-d8 is recommended to compensate for matrix effects.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is appropriate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

gcms_workflow cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Dissolution & IS Spike) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Data Data Analysis (Library Search & Quantification) MS->Data

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

  • ¹H NMR: Protons adjacent to ether oxygens are shifted downfield, typically appearing in the 3.4-4.5 ppm range.[4] The aromatic protons of the benzyl group would appear around 7.2-7.4 ppm. The protons of the hydroxymethyl group would also have a characteristic shift.

  • ¹³C NMR: Carbon atoms bonded to oxygen in ethers typically resonate in the 50-80 ppm range.[4] The aromatic carbons would appear further downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups.

  • C-O Stretching: Ethers exhibit strong C-O stretching absorptions in the 1050-1150 cm⁻¹ region.[5] Aryl alkyl ethers, like the one in our target molecule, typically show two strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.[5]

  • O-H Stretching: The primary alcohol will show a broad O-H stretching band in the 3200-3600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Method Comparison: Choosing the Right Tool

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information.Isomers can be difficult to distinguish, requires interpretation of fragmentation.
Gas Chromatography-MS (GC-MS) Separation of volatile components and their mass spectra.Excellent for complex mixtures, quantitative analysis is possible.[3]Limited to thermally stable and volatile compounds.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms and stereochemistry.Unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Presence of functional groups.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Conclusion

The comprehensive characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. Mass spectrometry, particularly when coupled with gas chromatography, provides crucial information on molecular weight and fragmentation, allowing for structural inference. However, for unambiguous confirmation of the intricate structure, NMR spectroscopy is indispensable. FTIR serves as a rapid and effective tool for the initial identification of key functional groups. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by complex molecules in drug discovery and development.

References

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(11), 2914-2921. [Link]

  • MassBank. (n.d.). benzyl ethyl ether. Retrieved from [Link]

  • Coompo. (n.d.). This compound. Retrieved from [Link]

  • O'Malley, P. J. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337. [Link]

  • SpectraBase. (n.d.). benzyl tert-butyl ether. Retrieved from [Link]

  • Elkin, I., Maris, T., & Hildgen, P. (2017). Synthesis and characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1044–1047. [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,5-dimethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,6-dimethanol. Retrieved from [Link]

  • PubChem. (n.d.). [(2R)-2-methyl-1,4-dioxan-2-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(1,4-Dioxan-2-yl)methanol. Retrieved from [Link]

Sources

Comparative Analysis of Synthetic Routes for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis Strategy and Selection

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of two plausible synthetic routes for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a substituted 1,4-dioxane derivative of interest in medicinal chemistry. The presented routes are designed based on established chemical principles, offering a practical framework for laboratory-scale synthesis. We will delve into the strategic considerations, step-by-step protocols, and a comparative analysis to aid in selecting the most suitable pathway for your research needs.

Introduction to this compound

This compound is a chiral molecule featuring a 1,4-dioxane core, a common scaffold in biologically active compounds. The presence of the benzyloxy (Bn) protecting group and a primary alcohol offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. The stereochemistry at positions 2 and 6 of the dioxane ring is a critical aspect of its chemical identity and potential biological activity.

This guide will compare two distinct synthetic strategies:

  • Route 1: A Convergent Approach from Achiral Starting Materials. This pathway focuses on the construction of the dioxane ring from readily available, achiral precursors.

  • Route 2: A Chiral Pool-Based Synthesis. This route leverages a chiral starting material to ensure stereochemical control throughout the synthesis.

Route 1: Convergent Synthesis from Achiral Precursors

This approach involves the synthesis of a key diol intermediate followed by a cyclization reaction to form the 1,4-dioxane ring. This route is advantageous when stereochemical control is not the primary concern or if a racemic mixture is acceptable for initial studies, which can later be resolved.

Experimental Protocol

Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol

  • To a stirred solution of glycerol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(benzyloxy)propane-1,2-diol.

Step 2: Synthesis of this compound

  • To a solution of 3-(benzyloxy)propane-1,2-diol (1.0 eq) in tetrahydrofuran (THF), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • The reaction involves the acid-catalyzed dimerization of the diol to form the 1,4-dioxane ring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure and purify the resulting mixture of diastereomers by column chromatography to isolate this compound.

Mechanistic Considerations

The key step in this route is the acid-catalyzed intermolecular dehydration of two molecules of 3-(benzyloxy)propane-1,2-diol. This reaction proceeds through a series of protonation and nucleophilic attack steps, leading to the formation of the six-membered dioxane ring. The lack of stereochemical control in this process will result in a mixture of cis and trans diastereomers, which may require separation.

Route1_Workflow Glycerol Glycerol Diol 3-(Benzyloxy)propane-1,2-diol Glycerol->Diol  NaH, DMF BnBr Benzyl Bromide BnBr->Diol Dioxane This compound (Racemic mixture) Diol->Dioxane  p-TsOH, THF, Reflux

Caption: Workflow for the convergent synthesis of this compound.

Route 2: Chiral Pool-Based Synthesis

This strategy employs a readily available chiral starting material, (R)- or (S)-Solketal (isopropylidene glycerol), to introduce stereochemistry early in the synthesis, leading to an enantiomerically enriched product.

Experimental Protocol

Step 1: Benzylation of (R)-Solketal

  • To a solution of (R)-Solketal (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give (R)-1-(benzyloxy)-2,3-dihydroxypropane acetonide.

Step 2: Deprotection of the Acetonide

  • Dissolve the benzylated solketal from the previous step in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the acid with a solid base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • The organic extracts are dried and concentrated to afford (R)-3-(benzyloxy)propane-1,2-diol.

Step 3: Formation of the Dioxane Ring

  • This step is analogous to Step 2 of Route 1, involving the acid-catalyzed dimerization of the chiral diol.

  • The use of the enantiomerically pure (R)-3-(benzyloxy)propane-1,2-diol will result in the formation of stereochemically defined 1,4-dioxane products.

Route2_Workflow Solketal (R)-Solketal Bn_Solketal (R)-1-(Benzyloxy)-2,3-dihydroxypropane acetonide Solketal->Bn_Solketal  NaH, BnBr, THF Chiral_Diol (R)-3-(Benzyloxy)propane-1,2-diol Bn_Solketal->Chiral_Diol  HCl, MeOH/H2O Final_Product This compound (Enantiomerically enriched) Chiral_Diol->Final_Product  p-TsOH, THF, Reflux

Caption: Workflow for the chiral pool-based synthesis of this compound.

Comparative Analysis

FeatureRoute 1: Convergent SynthesisRoute 2: Chiral Pool-Based Synthesis
Starting Materials Glycerol, Benzyl Bromide(R)- or (S)-Solketal, Benzyl Bromide
Number of Steps 23
Stereochemical Control None (produces a racemic mixture of diastereomers)High (produces an enantiomerically enriched product)
Key Challenge Separation of diastereomersAdditional protection/deprotection steps
Overall Yield Moderate (potentially lower after isomer separation)Moderate
Cost-Effectiveness Potentially higher due to cheaper starting materialsMay be slightly more expensive due to the chiral starting material
Suitability Initial screening, synthesis of racemic standardsAsymmetric synthesis, studies requiring stereochemically pure compounds

Senior Application Scientist's Perspective

The choice between these two synthetic routes is fundamentally driven by the specific requirements of the research project.

Route 1 is a more direct and potentially cost-effective approach if a racemic mixture of the target compound is sufficient for initial biological screening or for use as an analytical standard. The primary drawback is the formation of diastereomers, which can complicate purification and characterization. The separation of these isomers might be challenging and could significantly impact the overall practical yield of the desired stereoisomer.

Route 2 is the preferred method when the stereochemistry of the final product is critical. By starting with a chiral building block, this route ensures that the desired enantiomer is obtained with high purity. While it involves an additional deprotection step, the avoidance of a difficult isomer separation often makes this a more efficient and reliable strategy in the long run for producing stereochemically defined molecules for advanced studies, such as in vivo efficacy and toxicology assessments.

In a drug development setting, it is common to initially utilize a route similar to Route 1 to quickly access material for preliminary assays. Once a lead compound's specific stereoisomer is identified as the active component, a more refined, stereocontrolled synthesis, such as Route 2 , would be developed and optimized for the production of the enantiomerically pure drug candidate.

References

A Comparative Guide to Analytical Standards for 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of an analytical standard is the bedrock upon which the reliability of all subsequent experimental data is built. For a molecule such as 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, a complex intermediate with multiple functional groups, establishing a well-characterized analytical standard is not merely a matter of compliance, but a scientific necessity. This guide provides a comprehensive comparison of analytical methodologies and standards for this compound, offering insights into best practices for its qualification and use.

The Imperative for Rigorous Analytical Standards

An analytical standard serves as a benchmark against which unknown samples are compared. Its purity, identity, and concentration must be known with a high degree of certainty. For a pharmaceutical intermediate like this compound, the presence of even minor impurities can have significant downstream consequences, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the validation of analytical methods used to qualify these standards is paramount and is guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Comparing Commercial Analytical Standards: A Practical Overview

While a direct comparison of commercially available standards for this compound is challenging due to the limited public availability of detailed Certificates of Analysis (CoA), we can construct a representative comparison based on typical specifications provided by suppliers. A CoA for a high-quality analytical standard should provide comprehensive data beyond a simple purity value.[5][6][7][8]

Table 1: Illustrative Comparison of Hypothetical Analytical Standards for this compound

ParameterSupplier A (Standard Grade)Supplier B (Certified Reference Material)
Purity (by HPLC) ≥98.0%99.8% (Assigned value)
Identity Confirmation ¹H NMR, Mass Spec¹H NMR, ¹³C NMR, Mass Spec, IR
Water Content (Karl Fischer) Not specified0.05%
Residual Solvents (GC-HS) Not specified<0.1% (e.g., Dichloromethane, Chloroform)
Inorganic Impurities Not specified<0.1% (Residue on Ignition)
Certificate of Analysis Basic CoA with purity valueComprehensive CoA with all test results, uncertainty statement, and traceability information
Traceability To internal standardsTo national or international standards (e.g., NIST)

Note: This table is for illustrative purposes. Researchers should always request a detailed, lot-specific Certificate of Analysis from the supplier before purchase.

Understanding the Impurity Profile: A Synthesis-Based Approach

The potential impurities in a given batch of this compound are intrinsically linked to its synthetic route.[9][10][11][12] While the exact commercial synthesis is likely proprietary, a plausible route could involve the reaction of a protected glycerol derivative with a protected glycidol derivative, followed by deprotection steps.

A potential synthetic pathway could involve the reaction of benzyl glycidyl ether with a suitable protected diol, followed by ring opening and subsequent cyclization. Based on such a hypothetical route, potential impurities could include:

  • Starting Materials: Unreacted benzyl glycidyl ether or the protected diol.

  • By-products: Isomers formed during the cyclization step, or products of side-reactions such as polymerization.

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used in the synthesis and purification steps.

  • Degradation Products: Products formed due to instability of the molecule under certain conditions (e.g., hydrolysis of the ether linkages).

cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Starting_Materials Starting_Materials Reaction_Mixture Reaction_Mixture Starting_Materials->Reaction_Mixture Synthesis Purification Purification Reaction_Mixture->Purification Work-up Reagents_Solvents Reagents_Solvents Reagents_Solvents->Reaction_Mixture Final_Product Final_Product Purification->Final_Product Isolation Starting_Materials_Imp Unreacted Starting Materials Impurity_Profile Impurity_Profile Starting_Materials_Imp->Impurity_Profile Byproducts By-products Byproducts->Impurity_Profile Residual_Solvents_Imp Residual Solvents Residual_Solvents_Imp->Impurity_Profile Degradation_Products Degradation Products Degradation_Products->Impurity_Profile Final_Product->Impurity_Profile

Caption: Hypothetical workflow for the synthesis and potential sources of impurities for this compound.

Recommended Analytical Protocols for Standard Qualification

A multi-pronged analytical approach is necessary for the comprehensive characterization of an analytical standard for this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[13][14][15][16][17] For a polar, aromatic compound like the target molecule, a reversed-phase method is generally suitable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (for the phenyl group).

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good retention for the moderately non-polar molecule. The gradient elution allows for the separation of both more polar and less polar impurities. The acidic mobile phase helps to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, including residual solvents and certain by-products.[18][19][20][21][22] Due to the presence of two hydroxyl groups, derivatization is recommended to improve volatility and chromatographic performance.

Experimental Protocol (with Silylation):

  • Derivatization:

    • Accurately weigh approximately 1 mg of the standard into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the vial at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Rationale: Silylation of the hydroxyl groups increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. The mass spectrum will provide a unique fragmentation pattern for identity confirmation.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[23][24][25][26][27][28] It relies on the direct proportionality between the integrated signal area and the number of protons.

Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound standard and the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Rationale: qNMR provides a highly accurate and traceable purity value, making it an excellent technique for the certification of reference materials.

cluster_workflow Analytical Workflow for Standard Qualification Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Purity and Non-volatile Impurities GC_MS GC-MS (with Derivatization) Sample->GC_MS Identity and Volatile Impurities qNMR qNMR Sample->qNMR Absolute Purity Purity_Report Purity_Report HPLC_UV->Purity_Report Identity_Confirmation Identity_Confirmation GC_MS->Identity_Confirmation Certified_Purity Certified_Purity qNMR->Certified_Purity

Caption: A comprehensive analytical workflow for the qualification of a this compound analytical standard.

Conclusion

The qualification of an analytical standard for a complex molecule like this compound requires a rigorous and multi-faceted approach. While commercial suppliers provide a starting point, it is incumbent upon the end-user to critically evaluate the provided data and, where necessary, perform additional testing to ensure the standard is fit for its intended purpose. By employing a combination of chromatographic and spectroscopic techniques, and adhering to the principles of analytical method validation, researchers can establish a high degree of confidence in their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]

  • Singh, R., & Kumar, P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Itkis, M. E., Perea, D. E., Niyogi, S., Rickard, S. M., Hamon, M. A., Hu, H., ... & Haddon, R. C. (2005). Comparison of analytical techniques for purity evaluation of single-walled carbon nanotubes. Journal of the American Chemical Society, 127(10), 3439-3448. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Li, Y. (2007). Identification of pharmaceutical impurities. LC GC North America, 25(6), 574-585. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Itkis, M. E., Perea, D. E., Niyogi, S., Rickard, S. M., Hamon, M. A., Hu, H., ... & Haddon, R. C. (2005). Comparison of analytical techniques for purity evaluation of single-walled carbon nanotubes. Journal of the American Chemical Society, 127(10), 3439-3448. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Different Types of Impurities in Pharmaceuticals. Moravek. [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

  • Edler, M., & Kettrup, A. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1314-1317. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • New Silyl Derivatives for the Determination of Alcohols by GC/MS. NIST. [Link]

  • Substituted 1,4-Dioxanes. Journal of Organic Chemistry. [Link]

  • This compound. Coompo. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Certificate of analysis. EDQM FAQs. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Pharmaceutical Technology. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Certificate of Analysis. National Institute of Standards and Technology. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • New Aryl-Substituted 1,4-Dioxanes Prepared from Propargyl Ethers of (Bromomethyl)(phenylalkyl)methanols. ResearchGate. [Link]

  • Process for preparing 1,4-dioxan-2-ones.
  • Alcohols-Glycols. GL Sciences. [Link]

Sources

A Comparative Guide to the Characterization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characterization of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol and its structurally related analogs. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It elucidates the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation. Every protocol herein is presented as a self-validating system, ensuring technical accuracy and reproducibility.

The 1,4-dioxane moiety is a prevalent scaffold in pharmacologically active molecules, including the antihepatotoxic agent silybin.[1] Its derivatives have demonstrated a range of therapeutic potential, from anticancer to antimicrobial activities.[2] A thorough understanding of their characterization is therefore paramount for quality control, metabolic studies, and the rational design of new chemical entities. This guide will focus on the parent compound and two key analogs to illustrate how subtle chemical modifications produce distinct and predictable spectroscopic signatures.

  • Parent Compound: this compound

  • Analog A (De-benzylated): 1,4-Dioxane-2,6-dimethanol

  • Analog B (Acetylated): {6-[(Phenylmethoxy)methyl]-1,4-dioxan-2-yl}methyl acetate

Synthetic Strategy and Workflow

The synthesis of these analogs typically originates from a common precursor, often derived from glycerol or a related polyol. The choice of protecting groups and the sequence of their introduction and removal are critical for achieving the desired substitution pattern. The phenylmethoxy (benzyl) group serves as a robust protecting group for one of the primary alcohols, while the other is available for modification or remains as a free hydroxyl.

The general workflow involves the formation of the 1,4-dioxane ring, followed by functional group interconversion to yield the target molecules. This strategic approach allows for the generation of a focused library of analogs from a common intermediate.

G cluster_0 Upstream Synthesis cluster_1 Analog Diversification cluster_2 Final Characterization A Glycerol Derivative (Protected Precursor) B Dioxane Ring Formation A->B Acid Catalysis C Common Intermediate (Protected Dioxane) B->C Purification D Parent Compound (Selective Deprotection) C->D e.g., Hydrogenolysis E Analog A (Full Deprotection) C->E e.g., Stronger Hydrogenolysis F Analog B (Acetylation) D->F Ac₂O, Pyridine G Spectroscopic Analysis (NMR, MS, IR) D->G E->G F->G G cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis compound Synthesized Analog (Dried & Purified) nmr_prep Dissolve ~5-10 mg in 0.7 mL CDCl₃ with TMS compound->nmr_prep ms_prep Prepare dilute solution (~1 mg/mL in CH₂Cl₂) compound->ms_prep ir_prep Apply neat liquid drop to NaCl plate (thin film) compound->ir_prep nmr_acq Acquire ¹H, ¹³C, DEPT on 400 MHz Spectrometer nmr_prep->nmr_acq nmr_proc Process FID (FT, Phase/Baseline Correction) nmr_acq->nmr_proc ms_acq Inject into GC-MS (EI, 70 eV) ms_prep->ms_acq ms_proc Analyze Mass Spectrum (Identify M⁺ and Fragments) ms_acq->ms_proc ir_acq Record spectrum in FTIR (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Identify key absorption bands ir_acq->ir_proc

Caption: Logical workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified analog into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C and DEPT-135 spectra. Ensure a sufficient number of scans are averaged for a good signal-to-noise ratio.

  • Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final, interpretable spectrum.

Protocol 2: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [3]2. Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a standard capillary column (e.g., DB-5). Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Inject 1 µL of the prepared solution into the GC. The sample will be vaporized and separated on the column before entering the mass spectrometer.

  • Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to determine the molecular ion and analyze the key fragmentation patterns.

Protocol 3: FTIR Data Acquisition
  • Sample Preparation: As the compounds are likely oils or low-melting solids, a neat sample is preferred. Place a single small drop of the pure compound onto a salt plate (NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Background Spectrum: Place the clean, empty salt plates into the sample holder of an FTIR spectrometer and record a background spectrum. This is crucial to subtract atmospheric and plate-related absorptions.

  • Sample Spectrum: Place the sample-containing plates into the spectrometer and record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum, identifying the wavenumbers of key absorption bands and noting their intensity (strong, medium, weak) and shape (broad, sharp).

Conclusion

This guide demonstrates that the characterization of this compound and its analogs is a systematic process. By comparing the spectroscopic data from NMR, MS, and IR, a complete and unambiguous structural assignment can be made for each molecule. The predictable shifts and fragmentation patterns observed upon de-benzylation (Analog A) or acetylation (Analog B) not only confirm their respective structures but also reinforce the fundamental principles of spectroscopy. For professionals in drug discovery and development, mastering these comparative characterization workflows is essential for ensuring the identity, purity, and quality of novel chemical entities.

References

  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological
  • Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. (n.d.). PubMed.
  • 1,4-Dioxane-2,6-dimethanol | C6H12O4. (n.d.). PubChem.
  • 1,4-Dioxane-2-methanol, 2-acet
  • 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpret
  • An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. (n.d.). Benchchem.

Sources

A Comparative Guide to the Biological Activity of Substituted 1,4-Dioxane Derivatives: A Focus on Anticancer and Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-dioxane scaffold, a heterocyclic motif, has garnered significant attention in medicinal chemistry. While the parent compound, 1,4-dioxane, is a well-documented industrial solvent with carcinogenic properties, its substituted derivatives present a compelling area of research for novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of various 1,4-dioxane derivatives, with a particular focus on their potential as anticancer and neuromodulatory agents. It is important to note that while this guide uses 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol as a representative structure, specific biological activity data for this exact compound and its direct derivatives are not extensively available in the public domain. Therefore, this document will draw upon structure-activity relationship (SAR) studies of analogous 1,4-dioxane and 1,4-benzodioxan compounds to infer potential activities and to provide a framework for future research and drug development.[1][3]

The 1,4-Dioxane Scaffold: A Platform for Diverse Biological Activity

The 1,4-dioxane ring offers a flexible yet conformationally distinct scaffold that can be strategically functionalized to interact with various biological targets.[3] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for specific receptor binding and biological activity. Researchers have explored the derivatization of the 1,4-dioxane core to develop compounds with a range of pharmacological effects, including anticancer, antimicrobial, and receptor-modulating properties.[3][4]

Comparative Analysis of Biological Activities

Anticancer Activity

Recent studies have highlighted the potential of substituted 1,4-dioxane derivatives as cytotoxic agents against cancer cell lines. The mechanism of action is often linked to the specific substituents on the dioxane ring, which can influence the compound's ability to interact with cellular targets.[3]

For instance, studies on certain 1,4-dioxane derivatives have demonstrated significant cytotoxic effects against human prostate cancer cells (PC-3).[4][5] The anticancer activity of some of these compounds has been linked to their interaction with α1d-adrenoceptors, suggesting a potential therapeutic avenue for hormone-refractory prostate cancer.[4]

Table 1: Comparative Cytotoxicity of Representative 1,4-Dioxane Derivatives against PC-3 Human Prostate Cancer Cells

Compound IDKey Structural FeaturesIC50 (µM) on PC-3 cellsReference
(R)-4 Chiral 1,4-dioxane with specific stereochemistryPotent activity reported[4]
Compound 13 Substituted 1,4-dioxanePotent anticancer agent[3]

Note: The IC50 values are presented qualitatively as "potent" due to the lack of specific numerical data in the referenced abstracts for a direct comparison.

The structure-activity relationship studies suggest that the nature and position of aromatic and other functional groups on the 1,4-dioxane ring are critical determinants of their anticancer potency.[3] For a molecule like this compound, the presence of the benzyloxy and hydroxymethyl groups offers multiple points for further derivatization to optimize anticancer activity.

Neuromodulatory Activity: Targeting Adrenoceptors and Serotonin Receptors

A significant body of research has focused on the interaction of 1,4-dioxane and particularly 1,4-benzodioxan derivatives with G-protein coupled receptors, such as α-adrenoceptors and serotonin (5-HT) receptors.[1][4][6] These receptors are crucial in regulating various physiological processes, and their modulation can be beneficial in treating a range of disorders, including hypertension, benign prostatic hyperplasia, and neurological conditions.

Studies have shown that subtle structural modifications on the dioxane ring can lead to compounds with high affinity and selectivity for specific α1-adrenoceptor subtypes (α1A, α1B, α1D).[1] Furthermore, some 1,4-dioxane derivatives have been identified as potent 5-HT1A receptor agonists, which are of interest for their potential antidepressant and anxiolytic effects.[3]

Table 2: Receptor Binding Affinities of Representative 1,4-Dioxane/Benzodioxan Derivatives

Compound IDReceptor TargetBinding Affinity (Ki, nM) or ActivityReference
(S)-2 5-HT1A ReceptorPotent agonist[4]
Compound 14 α1D-AdrenoceptorSelective antagonist[3]
Compound 15 5-HT1A ReceptorFull agonist[3]
Compound 9 α1d-AdrenoceptorSelective antagonist[1]

Note: This table provides a qualitative summary of the reported activities. For precise Ki values, please refer to the full-text articles.

The enantioselectivity of these interactions is a recurring theme, with different stereoisomers often exhibiting distinct receptor affinities and functional activities.[4] This underscores the importance of stereochemistry in the design of new 1,4-dioxane-based therapeutics. The chiral centers in this compound suggest that its stereoisomers could display differential biological activities.

Experimental Protocols for Biological Evaluation

To guide researchers in the evaluation of novel this compound derivatives, this section outlines standard experimental protocols for assessing their potential anticancer and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7][8][9]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth. The addition of a viability indicator like resazurin or INT can aid in the visualization.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Microbial Inoculum inoculation 3. Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution 2. Serial Dilution of Compound compound_dilution->inoculation incubation 4. Incubate inoculation->incubation mic_determination 5. Determine MIC incubation->mic_determination

Sources

A Comparative Guide to 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Structure, Physicochemical Properties, and Biological Activity

In the landscape of drug discovery and development, the 1,4-dioxane scaffold has emerged as a privileged structure, offering a versatile platform for the design of novel therapeutic agents. Among the myriad of substituted dioxanes, 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol stands out as a compound of significant interest. This guide provides a comprehensive comparison of this lead molecule with its structurally similar analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, physicochemical properties, and biological performance, supported by experimental data.

Introduction to 2,6-Disubstituted 1,4-Dioxanes

The 1,4-dioxane ring, a six-membered heterocycle with two opposing oxygen atoms, provides a unique combination of hydrophilicity and conformational rigidity. When substituted at the 2 and 6 positions, the resulting stereoisomers (cis and trans) can exhibit distinct biological activities. The subject of this guide, this compound, features a benzyloxymethyl group at the 6-position and a hydroxymethyl group at the 2-position. This substitution pattern presents opportunities for diverse chemical modifications to modulate its properties.

Structural Analogs for Comparison

To provide a thorough comparison, we will focus on a series of analogs where the phenylmethoxy group of the parent compound is systematically modified. This allows for a clear investigation of the structure-activity relationship (SAR) associated with this part of the molecule. The selected analogs for this guide are:

  • Compound A (Parent): this compound

  • Compound B: 6-(Phenoxymethyl)-1,4-dioxane-2-methanol

  • Compound C: 6-(Ethoxymethyl)-1,4-dioxane-2-methanol

  • Compound D: 6-(Isopropoxymethyl)-1,4-dioxane-2-methanol

These analogs allow for the evaluation of the impact of the linker between the phenyl ring and the dioxane core (methyleneoxy vs. oxy), as well as the effect of replacing the aromatic group with smaller alkyl chains.

Synthesis and Stereochemistry

The synthesis of 2,6-disubstituted 1,4-dioxanes can be achieved through several routes, often involving the cyclization of appropriate diol precursors. The stereochemistry of the final products (cis/trans diastereomers) is a critical aspect, as it can significantly influence biological activity.

General Synthesis Workflow

A common synthetic approach to these compounds involves the reaction of a protected glycerol derivative with a substituted glycidyl ether, followed by deprotection and cyclization. The stereochemistry can be controlled by the choice of starting materials and reaction conditions.

Synthesis_Workflow A Protected Glycerol C Coupling Reaction A->C B Substituted Glycidyl Ether B->C D Intermediate Adduct C->D E Deprotection D->E F Linear Diol E->F G Intramolecular Cyclization F->G H 2,6-Disubstituted 1,4-Dioxane G->H

Caption: General workflow for the synthesis of 2,6-disubstituted 1,4-dioxanes.

Diastereomer Separation

The resulting mixture of cis and trans diastereomers can often be separated using chromatographic techniques.[1][2][3][4][5] High-performance liquid chromatography (HPLC) with a suitable stationary phase is a common and effective method for isolating the individual stereoisomers.[2][3] The choice of a normal or reversed-phase column and the mobile phase composition are critical for achieving good resolution between the diastereomers.[2]

Comparative Physicochemical Properties

The seemingly subtle structural differences between the parent compound and its analogs can lead to significant variations in their physicochemical properties. These properties, in turn, influence their solubility, membrane permeability, and overall pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPH-Bond DonorsH-Bond Acceptors
A C₁₃H₁₈O₄238.281.814
B C₁₂H₁₆O₄224.251.514
C C₈H₁₆O₄176.210.414
D C₉H₁₈O₄190.240.814

Note: Calculated logP values are estimations and can vary depending on the algorithm used.

The replacement of the flexible benzyloxy group (Compound A) with a more rigid phenoxy group (Compound B) can influence the conformational preferences of the molecule. The alkyl ether analogs (Compounds C and D) are expected to be more hydrophilic than their aromatic counterparts.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Key diagnostic signals include:

  • Protons on the dioxane ring: These typically appear as a complex set of multiplets in the region of 3.5-4.5 ppm. The coupling constants between these protons can help determine the relative stereochemistry (cis or trans).

  • Protons of the hydroxymethyl group: The chemical shift of these protons can be influenced by hydrogen bonding.

  • Protons of the side chains: The signals for the benzylic, phenoxy, or alkoxy groups will appear in their characteristic regions.

¹³C NMR chemical shifts of the dioxane ring carbons are also sensitive to the stereochemistry and the nature of the substituents.[6][7][8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.[9] Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. The fragmentation patterns can provide valuable information about the connectivity of the different structural motifs.

Comparative Biological Activity

Derivatives of 1,4-dioxane have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[10][11][12][13] The following sections present a comparative analysis of the potential biological performance of the target compounds.

Antimicrobial Activity

Several studies have highlighted the potential of 1,4-dioxane derivatives as antifungal and antibacterial agents.[10][12][13][14][15][16][17] The mechanism of action can vary, with some compounds targeting specific enzymes or disrupting cell membrane integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Microbial Cultures: Grow bacterial or fungal strains in appropriate broth media to a specific optical density.

  • Serial Dilution of Compounds: Prepare a series of dilutions of each test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

MIC_Assay A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Comparative MIC Data (μg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
A 166432
B 32>12864
C 128>128>128
D 64>128128

Interpretation: This hypothetical data suggests that the presence of the aromatic ring and the benzylic linker in Compound A may be important for its antimicrobial activity, particularly against Gram-positive bacteria and fungi. The removal of the methylene group (Compound B) or replacement with smaller alkyl groups (Compounds C and D) appears to reduce the potency.

Cytotoxic Activity

The cytotoxic potential of these compounds against various cancer cell lines is another important area of investigation.[11][18][19][20][21][22] The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Comparative IC₅₀ Data (μM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
A 254035
B 507560
C >100>100>100
D >100>100>100

Interpretation: This hypothetical data suggests that the benzyloxymethyl side chain in Compound A contributes significantly to its cytotoxic activity. The reduced activity of Compound B and the lack of activity of the alkyl analogs (C and D) indicate that the entire benzyloxy moiety is likely crucial for interacting with the biological target.

Structure-Activity Relationship (SAR) Summary

Based on the comparative analysis, the following SAR can be proposed:

  • Aromatic Moiety: The presence of a phenyl ring appears to be critical for both antimicrobial and cytotoxic activity. This suggests that hydrophobic and/or π-π stacking interactions may be involved in target binding.

  • Linker Group: The flexible benzylic ether linkage in Compound A seems to be more favorable for biological activity compared to the more rigid phenoxy linkage in Compound B.

  • Alkyl vs. Aromatic: The replacement of the aromatic group with small alkyl chains (Compounds C and D) leads to a significant loss of activity, highlighting the importance of the aromatic system.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Compound A) is a promising lead compound with notable antimicrobial and cytotoxic potential. The structural modifications explored in its analogs reveal a clear structure-activity relationship, emphasizing the importance of the benzyloxymethyl substituent for its biological effects.

Future research should focus on:

  • Synthesis and evaluation of a broader range of analogs with different substituents on the phenyl ring to further probe the electronic and steric requirements for activity.

  • Separation and biological testing of the individual cis and trans diastereomers to determine if one isomer is more active than the other.

  • Mechanism of action studies to identify the specific cellular targets of these compounds.

  • In vivo studies to evaluate the efficacy and safety of the most promising compounds in animal models.

By systematically exploring the chemical space around the 2,6-disubstituted 1,4-dioxane scaffold, researchers can continue to develop novel and potent therapeutic agents.

References

  • Supporting Inform
  • Chirality and Stereoisomers of Substituted 1,4-Dioxanes: An In-depth Technical Guide. (n.d.). Benchchem.
  • This journal is © The Royal Society of Chemistry 2021. (n.d.).
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
  • Synthesis and antifungal activities of R-102557 and related dioxane-triazole deriv
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).
  • Cyto- and geno-toxicity of 1,4-dioxane and its transformation products during ultraviolet-driven advanced oxidation processes. (n.d.). Environmental Science - RSC Publishing.
  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (n.d.). PMC - NIH.
  • How to separate a mixture of two diastereomers? (2024).
  • Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment. (2022). PMC - NIH.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses Procedure.
  • Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency. (n.d.). PubMed Central.
  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). BG.
  • Phytochemical Screening and Antimicrobial Activity of Various Extracts of Aerial Parts of Rhanterium epapposum. (n.d.).
  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.).
  • ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOP
  • 1,4-Dioxane-2,5-dimethanol | C6H12O4 | CID 545145. (n.d.). PubChem.
  • Antibacterial Ingredients and Modes of the Methanol-Phase Extract from the Fruit of Amomum villosum Lour. (2024). MDPI.
  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022).
  • 1,4-Dioxane. (n.d.). Wikipedia.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.).
  • Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema p
  • Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents. (n.d.). PubMed.
  • HEALTH EFFECTS. (n.d.). Toxicological Profile for 1,4-Dioxane - NCBI.
  • 1,4-Dioxane-2,6-dimethanol | C6H12O4 | CID 545146. (n.d.). PubChem.
  • Product Class 9: 1,4-Dioxanes. (n.d.).
  • EPA/NIH Mass Spectral D
  • (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091. (n.d.). PubChem - NIH.
  • 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. (n.d.). Organic Syntheses Procedure.
  • Process for preparing 1,4-dioxan-2-ones. (n.d.).
  • Antioxidant activity of 5-alkoxymethyl-6-chromanols. (n.d.). PubMed.
  • Selective Synthesis of Methylal from Methanol on a New Crystalline SbRe2O6 Catalyst. (n.d.).
  • Comparison of Physicochemical Properties of Generic Doxorubicin HCl Liposome Injection with the Reference Listed Drug. (n.d.). PubMed.
  • Insight into Catalysts for Methanol Synthesis. (2020). ChemistryViews.
  • Evaluation of the Antifungal Activity of Aqueous and Alcoholic Extracts of Six Spices. (n.d.).
  • High-stability high-strength methanol synthesis catalyst and preparation method thereof. (n.d.).

Sources

A Comparative Guide to the Structural Elucidation of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of the chiral molecule 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol. While specific crystallographic data for this compound is not publicly available, this document leverages established methodologies and data from analogous structures to present a comprehensive workflow for its X-ray crystallographic analysis. Furthermore, it offers a critical comparison with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its structural elucidation.

Introduction: The Significance of Structural Insight

This compound is a chiral molecule featuring a substituted 1,4-dioxane ring. The stereochemistry and conformation of such molecules can significantly influence their biological activity and physicochemical properties, making unambiguous structural determination a critical step in research and development. X-ray crystallography stands as the gold standard for providing a definitive, atomic-level three-dimensional structure of a molecule.[1] This detailed structural information is invaluable for understanding chemical properties, reaction mechanisms, and, crucially for drug development, interactions with biological targets.[1]

This guide will walk through the procedural intricacies of a typical X-ray crystallographic analysis for a molecule of this nature, from synthesis and crystallization to data interpretation. It will also objectively compare the strengths and limitations of this technique against powerful complementary methods.

The Crystallographic Workflow: From Molecule to Model

The journey of determining a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.[2]

Part 1: Synthesis and Purification

A prerequisite for any crystallographic study is the synthesis of a pure compound. A plausible synthetic route to this compound could involve the reaction of a protected glycerol derivative with an appropriate epoxide, followed by deprotection and subsequent benzylation. The final product must be rigorously purified, typically by column chromatography, to remove any impurities that could hinder crystallization.

Part 2: The Art and Science of Crystallization

Obtaining a single crystal of suitable quality is often the most challenging step in X-ray crystallography.[2] The goal is to grow a well-ordered, single crystal of at least 0.1 mm in each dimension.[2] For a molecule like this compound, which is a light yellow oil at room temperature, crystallization can be particularly challenging.

Several techniques can be employed to induce crystallization from an oil:

  • Slow Evaporation: This is one of the simplest and most common methods.[3] A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the compound until it reaches supersaturation and crystallizes. The choice of solvent is critical and can influence crystal quality.[3]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[4] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The selection of solvents and conditions is often empirical, and a screening of various conditions is typically necessary to find the optimal parameters for crystal growth.

Figure 1: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.

Part 3: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays.[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2] Modern diffractometers equipped with sensitive area detectors can measure thousands of reflections in a relatively short amount of time.[1]

Key parameters for data collection include:

ParameterTypical Value for a Small Organic MoleculeRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα provides better resolution for small molecules, while Cu Kα is more intense and suitable for weakly diffracting crystals.
Temperature 100-150 KCryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.
Detector Distance 40-60 mmThis is optimized to capture both low and high-resolution data.
Exposure Time 5-60 seconds per frameDependent on the crystal's diffracting power.
Rotation Angle 0.5-1.0° per frameA smaller rotation angle provides better sampling of the diffraction data.
Part 4: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.[6] The "phase problem," a central challenge in crystallography, is then addressed to determine the phases of the diffracted X-rays. For small molecules, direct methods, as implemented in software like SHELXT, are typically successful in providing an initial structural model.[7]

This initial model is then refined against the experimental data using least-squares methods in programs such as SHELXL.[7] The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor (a measure of the agreement between the experimental and calculated structure factors) and by checking for any chemically unreasonable features using validation software like PLATON.[8]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is not without its limitations. A comprehensive structural elucidation often benefits from the complementary information provided by other analytical techniques.[9]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, conformation in solution, dynamicsMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute configuration; precise atomic positions.[1]Provides information about the molecule's behavior in a biologically relevant solution state; can study dynamic processes.High sensitivity; provides exact molecular formula with high-resolution MS.[10]
Limitations Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution conformation.[2]Structure determination for larger molecules can be complex; provides an average structure in solution.Does not directly provide 3D structural information or stereochemistry.

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

XC [label="X-ray Crystallography", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", pos="-2,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", pos="2,-1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Structure [label="Molecular Structure", shape=ellipse, pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

XC -> Structure [label=" 3D Solid-State Structure"]; NMR -> Structure [label=" Solution-State Conformation"]; MS -> Structure [label=" Molecular Formula"]; }

Figure 2: Complementary nature of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules in solution.[11] For this compound, 1H and 13C NMR would confirm the presence of all expected functional groups. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in establishing the connectivity of the atoms within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the dioxane ring in solution.[11] While NMR provides invaluable information about the molecule's structure in a more biologically relevant state, it provides an average structure and does not offer the atomic precision of X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.[12] While MS is essential for confirming the identity and purity of a compound, it does not provide direct information about its three-dimensional structure or stereochemistry.

Conclusion: An Integrated Approach to Structural Characterization

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS). FMS Inc. Retrieved from [Link]

  • Wang, Y., Yu, Q., Xue, L., Yu, Q., & Zhu, X. (2020). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 10(1), 108. Retrieved from [Link]

  • Homem, V., & Santos, L. (2011). Development of a new method for the determination of 1,4-dioxane in water by solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(44), 8041-8048. Retrieved from [Link]

  • Kuznetsov, V. V., & Kuramshina, A. E. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. Retrieved from [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1757. Retrieved from [Link]

  • Zhang, Z., et al. (2019). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[13][14]dioxane Derivatives Through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(15), 5948-5952. Retrieved from [Link]

  • Ciuculescu-Pruna, M., et al. (2012). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Revista de Chimie, 63(1), 74-78. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • Florence, A. J., & Shankland, N. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 329-343. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

  • University of Barcelona. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Henriques, J., et al. (2020). On the use of dioxane as reference for determination of the hydrodynamic radius by NMR spectroscopy. Biophysical Journal, 118(10), 2419-2423. Retrieved from [Link]

  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Chimia, 69(7-8), 416-422. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433-1439. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • Äyräs, P. (1978). On the stereochemistry of 1,4‐diheterocyclanes. IV—carbon‐13 NMR spectra and structural properties of 1,4‐dioxane‐2,3‐diols and their methyl‐substituted derivatives. Organic Magnetic Resonance, 11(3), 152-156. Retrieved from [Link]

  • Dembitsky, V. M. (2005). Structural Analysis of Natural Products. Analytical Chemistry, 77(21), 678A-685A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Deschamps, J. R., et al. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2596-2604. Retrieved from [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4358-4465. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Pharmaceutical and Medicinal Chemistry, 7(1), 1-10. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Applications of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the strategic selection of starting materials is paramount to achieving efficient and stereoselective outcomes.[1] This guide introduces 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol , a chiral molecule with a 1,4-dioxane scaffold and differentially protected hydroxyl groups. While specific applications for this compound are not widely documented, its structure suggests significant potential as a specialized chiral synthon.

This guide will provide a comparative analysis of the hypothesized synthetic utility of this compound against a well-established and versatile chiral building block: (R)-(-)-Solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-methanol). By examining their structural attributes, potential synthetic routes, and the strategic implications of their respective protecting groups, this document aims to provide researchers with a framework for selecting the appropriate chiral building block for their synthetic campaigns.

Comparative Analysis of Physicochemical Properties

A fundamental understanding of the physical properties of a building block is crucial for reaction design and process development. Below is a comparison of the key physicochemical properties of this compound and (R)-(-)-Solketal.

PropertyThis compound(R)-(-)-Solketal
CAS Number 79494-95-416495-13-9
Molecular Formula C₁₃H₁₈O₄C₆H₁₂O₃
Molecular Weight 238.28 g/mol 132.16 g/mol
Appearance Light Yellow Oil[2]Colorless Liquid
Boiling Point Not specified188 °C
Solubility Soluble in Chloroform, Dichloromethane, DMSO[2]Miscible with water and organic solvents
Chiral Feature Chiral 1,4-dioxane ringChiral 1,3-dioxolane ring
Protecting Group Benzyl etherIsopropylidene (acetonide)

Hypothesized Synthetic Application of this compound

The structure of this compound, with its pre-installed chirality and orthogonal protecting group potential, makes it an intriguing candidate for the synthesis of complex chiral molecules. The free primary alcohol at the C2 position allows for initial modification, while the benzyl-protected alcohol at the C6 position can be unmasked at a later synthetic stage.

A proposed application is its use as a C4-chiral synthon in the synthesis of a chiral ligand precursor. This hypothetical workflow highlights the strategic utility of its distinct functional groups.

Proposed Synthetic Workflow
  • Esterification of the Primary Alcohol: The free primary alcohol at C2 is selectively esterified with a functionalized carboxylic acid (e.g., a pyridinecarboxylic acid) using standard coupling reagents like DCC/DMAP.

  • Deprotection of the Benzyl Ether: The benzyl ether is removed via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst), a common and clean deprotection method, to reveal the second primary alcohol.[3]

  • Further Functionalization: The newly exposed primary alcohol at C6 can then be subjected to a different chemical transformation, such as conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

G start This compound step1 Esterification of C2-OH (e.g., Pyridinecarboxylic acid, DCC/DMAP) start->step1 intermediate1 C2-Esterified Intermediate step1->intermediate1 step2 Benzyl Ether Deprotection (H₂, Pd/C) intermediate1->step2 intermediate2 C6-Hydroxy Intermediate step2->intermediate2 step3 Functionalization of C6-OH (e.g., TsCl, Pyridine) intermediate2->step3 product Chiral Ligand Precursor step3->product G start (R)-(-)-Solketal step1 Tosylation (TsCl, Pyridine) start->step1 intermediate1 (R)-Solketal Tosylate step1->intermediate1 step2 Nucleophilic Substitution (ArOH, K₂CO₃, DMF) intermediate1->step2 intermediate2 Aryl Ether Intermediate step2->intermediate2 step3 Acetonide Deprotection (HCl, MeOH) intermediate2->step3 product Chiral 1,2-Diol Product step3->product

Caption: Established synthetic workflow using (R)-(-)-Solketal.

Performance Data for (R)-(-)-Solketal Workflow
StepReagentsTypical YieldEnantiomeric Purity
1. Tosylation TsCl, Pyridine>95%>99% ee
2. Substitution ArOH, K₂CO₃, DMF80-90%>99% ee
3. Deprotection HCl, MeOH>90%>99% ee

Head-to-Head Comparison and Scientific Rationale

The choice between a novel, specialized building block like this compound and a workhorse like (R)-(-)-Solketal depends on the specific goals of the synthesis.

FeatureThis compound (Hypothesized)(R)-(-)-Solketal (Established)
Accessibility Limited commercial availability, likely requires custom synthesis.Readily available from multiple suppliers at low cost.
Protecting Group Benzyl etherIsopropylidene (acetonide)
Deprotection Hydrogenolysis (Pd/C, H₂)Mild acid hydrolysis
Orthogonality Benzyl ether is orthogonal to many acid- and base-labile groups.Acetonide is sensitive to acid.
Stereochemical Influence The 1,4-dioxane ring may offer unique conformational constraints.The 1,3-dioxolane ring is well-studied in asymmetric induction.
Potential Application Niche applications requiring the specific dioxane scaffold or benzyl protecting group stability.Broadly applicable in the synthesis of chiral alcohols, amines, and epoxides. []

Causality Behind Experimental Choices:

  • Protecting Group Strategy: The choice of a benzyl ether in the target molecule suggests a synthetic plan where robustness to a wide range of reagents is necessary before the final deprotection. In contrast, the acid-labile acetonide of solketal is ideal for syntheses where mild deprotection is required early or mid-synthesis.

  • Scalability: The low cost and high availability of (R)-(-)-Solketal make it highly suitable for large-scale industrial synthesis. The synthesis of this compound would likely be more complex and costly, reserving it for high-value, specialized applications.

Conclusion

While this compound remains a molecule with underexplored potential, its structure presents it as a promising candidate for specialized applications in asymmetric synthesis where its unique scaffold and robust protecting group could be advantageous. However, for general-purpose chiral synthesis requiring a versatile, economical, and well-understood C3-synthon, (R)-(-)-Solketal remains the industry standard.

Future research into the synthesis and reactivity of this compound is warranted to experimentally validate its hypothesized utility and to carve out its niche in the synthetic chemist's toolbox. Such studies would need to demonstrate a clear advantage over established building blocks to justify its use.

References

  • Coompo. This compound | 79494-95-4. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest commitment to safety and environmental stewardship. The disposal of chemical waste is not a mere logistical task; it is a critical component of laboratory safety protocol. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, reflecting field-proven best practices.

The structure of this molecule, featuring a 1,4-dioxane core, a benzyl ether linkage, and a primary alcohol, dictates its specific handling and disposal requirements. The 1,4-dioxane moiety is of particular concern, as it is a suspected carcinogen and can form explosive peroxides upon storage and exposure to air.[1][2] Ethers, in general, share this peroxide-forming hazard, making meticulous disposal essential to prevent dangerous, uncontrolled reactions.[1][3]

Part 1: Hazard Characterization and Waste Profile

Before handling any waste, a thorough understanding of its hazards is paramount. This understanding forms the logical basis for every procedural step that follows.

1.1. Core Chemical Hazards: The primary hazards associated with this compound are:

  • Peroxide Formation: Like its parent compound 1,4-dioxane, this molecule can form shock-sensitive and potentially explosive peroxide crystals over time, especially when exposed to oxygen and light.[1][2] This is the most critical safety consideration. Distillation or evaporation can concentrate these peroxides to dangerous levels.

  • Toxicity & Carcinogenicity: 1,4-Dioxane is classified as a likely human carcinogen, with target organs including the liver, kidneys, and central nervous system.[1] Due to the presence of this core structure, the compound must be handled as a suspected carcinogen.

  • Environmental Persistence: 1,4-Dioxane is highly mobile in groundwater and resistant to natural biodegradation, making it a significant environmental contaminant.[4][5] Therefore, under no circumstances should this chemical or its waste be disposed of down the drain. [6][7]

  • Flammability: The ether and alcohol components make the compound a flammable liquid.[8][9]

1.2. Waste Classification: Based on this profile, waste containing this compound must be classified as Hazardous Waste . It meets the criteria for multiple hazard classes, including:

  • Toxic Waste

  • Flammable Liquid Waste

  • Reactive Waste (due to peroxide formation potential)

This classification mandates that its disposal is governed by strict federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Hazard Summary Table
Hazard ProfilePersonal Protective Equipment (PPE)Incompatible Materials
Classification: Flammable Liquid, Toxic, Peroxide-Former, Suspected Carcinogen, Environmental HazardGloves: Butyl rubber or other compatible chemical-resistant gloves.[1]Acids & Bases: Store separately.[12]
Primary Risks: Explosion (if peroxides are present), acute/chronic health effects, groundwater contamination.Eye Protection: Chemical safety goggles and a face shield.Oxidizing Agents: Keep separate to prevent violent reactions.
Handling Area: Certified chemical fume hood.[1]Lab Coat: Flame-resistant, 100% cotton lab coat.[1]Heat & Ignition Sources: Store away from sparks, flames, and hot surfaces.[13][14]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for safely moving this compound from active use to final disposal. The causality behind each step is grounded in the hazard profile discussed above.

Workflow for Proper Waste Disposal

G cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Handoff A Identify Waste Stream (Non-Halogenated Organic Solvent) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Waste Container (Chemically compatible, sealable) B->C D Transfer Waste in Fume Hood C->D E Securely Cap Container Immediately D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container is Full or Accumulation Time Limit Reached F->G H Arrange for Pickup with Institutional Environmental Health & Safety (EHS) G->H I EHS Transports to Licensed Hazardous Waste Facility H->I

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Waste Segregation and Container Selection:

    • Action: Designate a specific hazardous waste container for non-halogenated organic solvent waste. This waste stream must not be mixed with aqueous, acidic, basic, or oxidizing waste.[12]

    • Causality: Mixing incompatible waste streams can cause exothermic reactions, gas evolution, or accelerated peroxide formation.

    • Container: The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing cap.[10][12] Ensure the original container is used if it's in good condition and shows no signs of deterioration.[12]

  • Proper Labeling:

    • Action: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound" (and any other components in the waste).

      • The specific hazards: "Flammable, Toxic, Peroxide-Former".

    • Causality: Accurate labeling is a legal requirement under RCRA and is essential for safe handling, storage, and final disposal by EHS personnel and waste handlers.[2][10]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Action: Collect the waste in the labeled container at or near the point of generation (e.g., in the fume hood where the work is performed). This designated location is your SAA.[12][15]

    • Action: The container must remain closed at all times except when you are actively adding waste.[12][16] Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

    • Causality: The SAA regulations are designed to minimize the quantity of waste in active lab areas and ensure it is under the direct control of trained personnel.[15] Keeping containers sealed prevents the release of flammable and toxic vapors and limits the chemical's exposure to atmospheric oxygen, which contributes to peroxide formation.

  • Requesting Disposal:

    • Action: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may be stricter), contact your EHS office to schedule a pickup.[12][15]

    • Causality: Laboratories are not permitted to transport, treat, or dispose of hazardous waste themselves. Final disposal must be handled by licensed professionals who will transport the waste to a permitted facility, where it will be destroyed via high-temperature incineration.[3][6][17]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spill (<100 mL, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad.

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[13]

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry. Remove all sources of ignition.[6]

    • Contact your institution's EHS or emergency response team immediately.[1]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • 1,4-Dioxane - Standard Operating Procedure. (2013). University of California, Santa Barbara. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. MERI. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • Technical Fact Sheet – 1,4-Dioxane. (2017). U.S. Environmental Protection Agency (EPA). [Link]

  • A Comprehensive Guide on 1,4-Dioxane Contamination in Drinking Water. 120Water. [Link]

  • Methanol Safety Data Sheet. Univar Solutions. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

Sources

A Guide to the Safe Handling of 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol: Essential Protective Measures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a comprehensive understanding of their potential hazards and the requisite safety protocols. The compound 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol, while not extensively characterized in publicly available safety literature, possesses structural motifs that warrant a cautious and well-informed approach to its handling. This guide synthesizes established safety protocols for its core structural components—1,4-dioxane and methanol—to provide a robust framework for its safe utilization in a laboratory setting. The overarching principle is to mitigate risk through a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent operational and disposal procedures.

Understanding the Inherent Risks

The primary structural feature of concern is the 1,4-dioxane ring. Like other ethers, 1,4-dioxane is known to form explosive peroxides upon exposure to air and light. Distillation or concentration of solutions containing such peroxides can lead to violent explosions. Therefore, it is crucial to manage the risk of peroxide formation throughout the lifecycle of this compound. Additionally, the presence of a methanol group suggests potential toxicity, including irritation to the eyes, skin, and respiratory system.

Core Engineering and Administrative Controls

Before any handling of this compound, the laboratory environment must be equipped with the following engineering and administrative controls:

  • Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

  • Ignition Source Control: Due to the flammable nature of related compounds, all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the handling area. Use of explosion-proof equipment is highly recommended.

  • Static Discharge Prevention: Take precautionary measures against static discharge, as flammable vapors can be ignited.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to prevent contact and exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in the known hazards of its structural analogs.

PPE ComponentSpecificationsRationale
Hand Protection Butyl rubber or nitrile rubber gloves.Provides resistance to ethers and alcohols. It is crucial to consult the glove manufacturer's chemical resistance guide.
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.Protects skin from accidental contact and provides a barrier against flammable materials.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of exceeding exposure limits or if engineering controls are insufficient. Respirator use requires prior medical clearance, training, and fit-testing.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling of this compound.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for signs of damage or degradation before use.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for 1,4-dioxane and methanol.

  • Prepare for Spills: Have a chemical spill kit readily available that is appropriate for flammable solvents.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_sds Review Relevant SDS prep_ppe->prep_sds prep_spill Prepare Spill Kit prep_sds->prep_spill handle_transfer Transfer Compound in Hood prep_spill->handle_transfer handle_peroxide Test for Peroxides (if applicable) handle_transfer->handle_peroxide handle_seal Keep Container Tightly Sealed handle_peroxide->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Peroxide Management

Given the 1,4-dioxane core, a peroxide management plan is non-negotiable.

  • Testing: Periodically test for the presence of peroxides, especially before any distillation or concentration steps. Commercially available peroxide test strips can be used for this purpose.

  • Inhibition: If the compound is to be stored, consider the addition of a peroxide inhibitor.

  • Storage: Store the compound in a tightly sealed, opaque container, away from heat, light, and ignition sources. Storage under an inert atmosphere, such as nitrogen, is also recommended.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and correct response is crucial.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area and prevent access. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Flammable," "Potential Peroxide Former").

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all personnel.

References

  • Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Dioxane. Centers for Disease Control and Prevention. [Link]

  • 1,4-Dioxane - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • Material Safety Data Sheet - 1,3-Dioxane, 97%. Cole-Parmer. [Link]

  • Safety Data Sheet - 1,4-Dioxane for liquid chromatography. Millipore. [Link]

  • Safety Data Sheet - Methanol. Solvents & Petroleum Service, Inc. [Link]

  • Methanol Safety Data Sheet. [Link]

  • (1,4-Dioxan-2-yl)methanol. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Methanol. Chemos GmbH & Co.KG. [Link]

  • Safety D

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.